molecular formula C8H7N3OS B1585777 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 211244-81-4

2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B1585777
CAS No.: 211244-81-4
M. Wt: 193.23 g/mol
InChI Key: WPUAPGRZGJOIBX-UHFFFAOYSA-N
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Description

2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C8H7N3OS and its molecular weight is 193.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-13-8-9-4-5-2-3-6(12)10-7(5)11-8/h2-4H,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUAPGRZGJOIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C=CC(=O)NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361225
Record name 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
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Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211244-81-4
Record name 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
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Foundational & Exploratory

synthesis of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals. The guide provides a detailed synthetic route, explains the rationale behind experimental choices, and includes step-by-step protocols and visual diagrams.

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This nitrogen-rich bicyclic system is isosteric to purine and pteridine, allowing it to function as an effective mimic of endogenous ligands for various enzymes. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including kinase inhibition, antimicrobial, and anti-inflammatory properties.

Specifically, compounds featuring the 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one framework serve as crucial intermediates in the synthesis of more complex molecules, such as potent and selective kinase inhibitors. The methylthio group at the C2 position is an excellent leaving group, enabling facile nucleophilic substitution to introduce diverse functionalities and generate extensive chemical libraries for drug discovery programs.

This guide details a robust and well-established synthetic strategy for this compound, starting from commercially available 2-amino-3-cyanopyridine. The synthesis is presented in three key stages:

  • Hydrolysis of the nitrile to an amide.

  • Cyclization to form the di-thiol pyrimidinone ring.

  • Selective S-methylation to yield the final product.

Synthetic Strategy and Mechanism

A common and efficient method for constructing the pyrido[2,3-d]pyrimidin-7(8H)-one core involves the condensation of a 2-amino-3-carboxamidopyridine derivative with a suitable one-carbon synthon. In this proposed synthesis, we leverage this approach by first preparing the requisite 2-aminonicotinamide from 2-amino-3-cyanopyridine.

The key cyclization step utilizes carbon disulfide in the presence of a base. This reaction proceeds via the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization and tautomerization to form a stable di-thiol pyridopyrimidine derivative. The final step is a selective S-methylation using a standard methylating agent like methyl iodide, which preferentially alkylates the more nucleophilic sulfur atom.

Below is a diagram illustrating the overall synthetic workflow.

G A 2-Amino-3-cyanopyridine B 2-Aminonicotinamide A->B  H2SO4, H2O (Hydrolysis) C 2,4-Dithioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7(8H)-one (Intermediate) B->C  1. CS2, Pyridine  2. H2O (Cyclization) D This compound C->D  CH3I, NaOH (S-Methylation)

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Aminonicotinamide

The initial step involves the controlled acid-catalyzed hydrolysis of the nitrile group of 2-amino-3-cyanopyridine. Concentrated sulfuric acid serves as both the catalyst and a solvent, facilitating the hydration of the nitrile to the primary amide.

Protocol:

  • To a stirred solution of concentrated sulfuric acid (50 mL), cautiously add 2-amino-3-cyanopyridine (10 g, 83.9 mmol) in portions, ensuring the temperature does not exceed 40°C.

  • Heat the resulting mixture to 90°C and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

  • Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until a pH of 7-8 is reached, keeping the temperature below 20°C with an ice bath.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water (3 x 50 mL), and dried under vacuum to yield 2-aminonicotinamide as a solid.

Part 2: Synthesis of the Pyrido[2,3-d]pyrimidine Core

This crucial step involves the condensation of 2-aminonicotinamide with carbon disulfide to form the bicyclic ring system. Pyridine acts as a basic catalyst and solvent for this transformation.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminonicotinamide (5 g, 36.5 mmol) in pyridine (30 mL).

  • Add carbon disulfide (4.2 mL, 69.3 mmol) to the solution.

  • Heat the mixture to reflux and maintain for 6 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is treated with water (50 mL), and the resulting solid is collected by filtration, washed with water, and dried. This intermediate is typically used in the next step without further purification.

Part 3: Selective S-Methylation

The final step is the selective methylation of one of the thiol groups. In a basic medium, the sulfur atom is deprotonated to a thiolate, which is a potent nucleophile. The subsequent reaction with methyl iodide proceeds via an SN2 mechanism to furnish the desired 2-(methylthio) product.

Protocol:

  • Suspend the crude dithioxo intermediate from the previous step in a 1 M aqueous solution of sodium hydroxide (40 mL).

  • To this stirred suspension, add methyl iodide (2.5 mL, 40.1 mmol) dropwise at room temperature.

  • Continue stirring the mixture at room temperature for 3 hours.

  • Acidify the reaction mixture to pH 5-6 with glacial acetic acid.

  • The precipitate that forms is collected by vacuum filtration, washed with water (3 x 30 mL), and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure this compound.

Data Summary

The following table summarizes the key reagents and expected outcomes for the synthesis.

StepStarting MaterialKey ReagentsProductExpected Yield
12-Amino-3-cyanopyridineH₂SO₄, H₂O2-Aminonicotinamide~85-95%
22-AminonicotinamideCS₂, PyridineDithioxo Intermediate~70-80%
3Dithioxo IntermediateCH₃I, NaOHThis compound~80-90%

Conclusion and Further Applications

The described three-step synthesis provides a reliable and scalable method for producing this compound, a valuable intermediate for pharmaceutical research. The protocol utilizes readily available starting materials and employs standard organic chemistry transformations. The final product serves as a versatile platform for further chemical modifications, particularly at the C2 position, enabling the development of novel kinase inhibitors and other therapeutic agents. The displacement of the methylthio group by various amines is a common subsequent step in the synthesis of compounds like PD173074, a potent inhibitor of the fibroblast growth factor receptor (FGFR).

2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanistic Versatility of the 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold

Abstract

The pyrido[2,3-d]pyrimidin-7(8H)-one core is a privileged heterocyclic scaffold in modern medicinal chemistry, bearing a structural resemblance to the purine bases of DNA and RNA.[1][2] This foundational structure has given rise to a multitude of therapeutic agents and clinical candidates with remarkably diverse mechanisms of action. The specific derivative, this compound, serves not as an end-effector molecule with a singular biological function, but as a critical synthetic intermediate. Its 2-methylthio group provides a versatile chemical handle for structural elaboration, enabling the development of highly potent and selective modulators of various biological targets. This guide delineates the multifaceted mechanisms of action exhibited by derivatives of this scaffold, focusing on their roles in kinase inhibition and immuno-oncology, and provides the experimental frameworks used to validate these activities.

Part 1: The Strategic Importance of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold

The fusion of a pyridine and a pyrimidine ring creates the pyridopyrimidine system, a bioisostere of purine that is readily recognized by a wide array of biological receptors.[1][2] This inherent "receptor affinity" makes the pyrido[2,3-d]pyrimidin-7(8H)-one core a "privileged scaffold"—a molecular framework that is capable of providing ligands for multiple, distinct biological targets.[1] The true therapeutic potential is unlocked through precise chemical modifications at its various diversity centers (typically denoted as R², R⁴, R⁵, R⁶, and R⁸), allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]

The 2-(methylthio) substituent is a cornerstone of this synthetic strategy. It serves as a linchpin for introducing molecular diversity, transforming the core scaffold into a launchpad for a vast chemical library.

Part 2: The 2-(methylthio) Group: A Gateway to Chemical Diversity

The power of the 2-(methylthio) group lies in its chemical reactivity. It can be readily oxidized, typically using an agent like meta-chloroperoxybenzoic acid (m-CPBA), to form a methylsulfinyl or methylsulfonyl group.[1][4] These oxidized sulfur species are excellent leaving groups, rendering the C2 position of the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide range of substituents, most commonly amines, which are crucial for establishing key interactions with target proteins.[4]

G cluster_0 Synthetic Pathway Start 2-(methylthio)pyrido[2,3-d] pyrimidin-7(8H)-one Scaffold Oxidation Oxidation (e.g., m-CPBA) Start->Oxidation Step 1 Intermediate 2-(methylsulfonyl) Intermediate (Excellent Leaving Group) Oxidation->Intermediate Step 2 SNAr Nucleophilic Aromatic Substitution (SNAr) Intermediate->SNAr Step 3 Library Diverse Library of C2-Substituted Derivatives (e.g., Amines) SNAr->Library Outcome G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Target Kinase (e.g., CDK4/6, TTK, PIM-1) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate ADP ADP Kinase->ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Response Cellular Response (Proliferation, Survival) pSubstrate->Response Inhibitor Pyrido[2,3-d]pyrimidin-7-one Derivative Inhibitor->Kinase Blocks ATP Binding ATP ATP ATP->Kinase G cluster_pathway ENPP1-STING Pathway cGAMP Extracellular cGAMP ENPP1 ENPP1 Enzyme cGAMP->ENPP1 STING STING Activation cGAMP->STING Activates Degradation Degradation ENPP1->Degradation Inhibitor Pyrido[2,3-d]pyrimidin-7-one ENPP1 Inhibitor Inhibitor->ENPP1 Inhibits Immunity Anti-Tumor Immune Response STING->Immunity

References

The Versatile Scaffold: A Technical Guide to the Biological Activity of Pyrido[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[3] This in-depth technical guide provides a comprehensive overview of the diverse biological activities of pyrido[2,3-d]pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into their mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for their biological evaluation.

I. Anticancer Activity: Targeting the Engines of Cell Proliferation

The most extensively studied and promising therapeutic application of pyrido[2,3-d]pyrimidine derivatives is in the realm of oncology.[4][5] These compounds have been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer, through multiple mechanisms of action.[6][7]

A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of pyrido[2,3-d]pyrimidines are primarily attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, most notably protein kinases and dihydrofolate reductase (DHFR).[2][4]

1. Kinase Inhibition: Shutting Down Aberrant Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of several important kinases.[2][4]

  • Tyrosine Kinase Inhibition: Many derivatives act as ATP-competitive inhibitors of tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor (PDGFr).[1][2][8] By blocking the ATP-binding site, these compounds prevent the phosphorylation of downstream substrates, thereby disrupting signaling pathways that drive cell growth, proliferation, and angiogenesis.

  • Serine/Threonine Kinase Inhibition: Certain derivatives have shown potent inhibitory activity against serine/threonine kinases like PIM-1 kinase and Cyclin-Dependent Kinases (CDKs).[7][9] PIM-1 is a proto-oncogene that promotes cell survival and proliferation, while CDKs are essential for cell cycle progression.[7] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.[6][7]

Below is a diagram illustrating the general mechanism of tyrosine kinase inhibition by pyrido[2,3-d]pyrimidine derivatives.

TK_Inhibition cluster_membrane Cell Membrane TK_Receptor Tyrosine Kinase Receptor (e.g., EGFR) ATP ATP TK_Receptor->ATP Binds ATP Ligand Growth Factor (e.g., EGF) Ligand->TK_Receptor Binds Substrate Substrate Protein ATP->Substrate Phosphorylates Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Derivative Pyrido[2,3-d]pyrimidine->TK_Receptor Blocks ATP binding site Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Activates Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition leads to

Caption: Inhibition of Tyrosine Kinase Signaling.

2. Dihydrofolate Reductase (DHFR) Inhibition: Starving Cancer Cells

DHFR is a critical enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleotides and amino acids required for DNA replication and cell division.[2][10] Some pyrido[2,3-d]pyrimidine derivatives act as potent DHFR inhibitors, leading to the depletion of tetrahydrofolate and subsequent inhibition of DNA synthesis, ultimately causing cell death.[2]

B. Structure-Activity Relationship (SAR)

The biological activity of pyrido[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • Position 2: Substitution at the 2-position with various amino groups has been shown to be crucial for anticancer activity. For instance, the introduction of a [4-(diethylamino)butyl]amino side chain enhanced potency and bioavailability.[1][8]

  • Position 6: The substituent at the 6-position plays a significant role in determining the selectivity of kinase inhibition. For example, a 6-(2,6-dichlorophenyl) moiety resulted in broad-spectrum tyrosine kinase inhibition, while a 6-(3',5'-dimethoxyphenyl) group led to a highly selective FGF receptor inhibitor.[1][8]

  • Position 7: Modifications at the 7-position have also been explored, with the introduction of a mono-N'-substituted alkylurea group being important for good tyrosine kinase inhibitory activity.[11]

C. Experimental Protocols for Anticancer Evaluation

1. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the pyrido[2,3-d]pyrimidine derivative for 48-72 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.[14]

Protocol:

  • Treat cells with the test compound for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[14]

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[14]

  • Incubate for 30 minutes in the dark at room temperature.[14]

  • Analyze the DNA content by flow cytometry.[15]

3. Apoptosis Assay (Caspase-3 Activity)

Caspase-3 is a key executioner caspase in the apoptotic pathway.[16][17] Its activity can be measured using a colorimetric or fluorometric assay.

Protocol:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells and collect the supernatant.[18]

  • Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).[17]

  • Incubate at 37°C for 1-2 hours.[17][19]

  • Measure the absorbance or fluorescence of the cleaved substrate.[17]

II. Antimicrobial Activity: A New Frontier in Combating Infections

Several pyrido[2,3-d]pyrimidine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[20]

A. Mechanism of Action

The primary antimicrobial mechanism of action for many of these compounds is the inhibition of bacterial dihydrofolate reductase (DHFR), an enzyme that is also a target in cancer therapy but has distinct structural features in prokaryotes.[10] By inhibiting DHFR, these derivatives block the synthesis of essential nucleic acids and amino acids, leading to bacterial cell death.

B. Experimental Protocol for Antimicrobial Evaluation

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22]

Protocol:

  • Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.[23]

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).[22][24]

  • Incubate the plate at 37°C for 16-20 hours.[23]

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.[24]

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrido[2,3-d]pyrimidine derivatives have also shown potential as anti-inflammatory agents.[25][26]

A. Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[25] By selectively inhibiting COX-2 over COX-1, these derivatives may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

B. Experimental Protocol for Anti-inflammatory Evaluation

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[27][28]

Protocol:

  • Pre-incubate the COX-2 enzyme with the test compound in a reaction buffer.[29]

  • Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.[28][29]

  • After a specific incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced, typically using an ELISA or a fluorometric method.[27][29]

IV. Conclusion

The pyrido[2,3-d]pyrimidine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, with particularly strong potential in the fields of oncology, infectious diseases, and inflammation. The ability to readily modify the core structure allows for the fine-tuning of activity and selectivity, making it an attractive target for further drug development efforts. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this remarkable class of compounds.

References

Spectroscopic Characterization of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrido[2,3-d]pyrimidine scaffold is a privileged structure, appearing in numerous biologically active molecules.[1][2][3] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation during the research and development process.

This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the title compound. In the absence of a complete set of publicly available experimental spectra, this guide will utilize predicted data, generated from validated computational methods, and interpret it based on established principles and data from analogous structures. The methodologies for data acquisition are also detailed to provide a comprehensive resource for researchers.

Molecular Structure and Synthesis Overview

The structural framework of this compound combines a pyrimidine ring fused to a pyridinone ring, with a methylthio substituent at the 2-position. This arrangement of heteroatoms and functional groups gives rise to a unique spectroscopic fingerprint.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

A plausible synthetic route to this compound involves the cyclocondensation of 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde with a suitable C2 synthon, such as a malonate derivative, to construct the pyridinone ring.[4][5] The purity of the starting materials and the reaction conditions are critical for obtaining a final product with a clean spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for this compound in a typical deuterated solvent like DMSO-d₆ are presented below. These predictions are based on computational algorithms that analyze the chemical environment of each nucleus.[4][6]

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Singlet1HN8-H
~8.5Singlet1HH4
~7.8Doublet1HH5
~6.5Doublet1HH6
~2.6Singlet3HS-CH₃

Interpretation: The most downfield signal is attributed to the acidic proton of the lactam (N8-H). The aromatic protons on the pyridine and pyrimidine rings (H4, H5, and H6) are expected to appear in the aromatic region, with their specific chemical shifts influenced by the neighboring heteroatoms and the carbonyl group. The methylthio group (S-CH₃) protons will appear as a sharp singlet in the upfield region. The coupling between H5 and H6 would result in a doublet for each, with a typical ortho-coupling constant.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~165C7 (C=O)
~160C2
~158C8a
~155C4
~140C5
~115C4a
~110C6
~15S-CH₃

Interpretation: The carbonyl carbon (C7) of the lactam is expected to be the most downfield signal. The carbons of the heterocyclic rings will resonate in the aromatic region, with their chemical shifts determined by the electron-withdrawing and electron-donating effects of the nitrogen atoms and the methylthio group. The methyl carbon of the methylthio group will appear at the most upfield position.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a solid organic compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below, based on the analysis of its functional groups and data from similar pyridinone and pyrimidine structures.[7][8][9][10][11]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3200-3100Medium, BroadN-H Stretch (Lactam)
3100-3000MediumAromatic C-H Stretch
2950-2850WeakAliphatic C-H Stretch (S-CH₃)
~1670StrongC=O Stretch (Lactam)
1600-1450Medium-StrongC=C and C=N Stretching (Aromatic Rings)
~1300MediumC-N Stretch
~700MediumC-S Stretch

Interpretation: The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl group of the lactam at around 1670 cm⁻¹. The broad band in the region of 3200-3100 cm⁻¹ is characteristic of the N-H stretching vibration. The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methylthio group will be just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations of the heterocyclic core.

Experimental Protocol for FTIR Spectroscopy (Solid Sample)

The Attenuated Total Reflectance (ATR) and KBr pellet methods are common for solid samples.[2][12][13][14][15]

ATR Method:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum.

KBr Pellet Method:

  • Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder and acquire the spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes extensive fragmentation of the molecule, providing valuable structural information.[16][17][18] The predicted molecular ion and a plausible fragmentation pathway for this compound are presented.

Predicted Mass Spectrum Data
m/zProposed Fragment
193[M]⁺ (Molecular Ion)
178[M - CH₃]⁺
146[M - SCH₃]⁺
119[M - SCH₃ - HCN]⁺

Proposed Fragmentation Pathway: The molecular ion ([M]⁺) is expected at an m/z of 193. A common fragmentation pathway for methylthio-substituted heterocycles is the loss of a methyl radical (•CH₃) to give a fragment at m/z 178.[11] Another likely fragmentation is the cleavage of the C-S bond to lose the methylthio radical (•SCH₃), resulting in a fragment at m/z 146. Further fragmentation of the heterocyclic core, such as the loss of hydrogen cyanide (HCN), can also be expected.[19][20]

Mass Spectrometry Fragmentation Diagram

Fragmentation_Pathway M [M]⁺ m/z = 193 F1 [M - CH₃]⁺ m/z = 178 M->F1 - •CH₃ F2 [M - SCH₃]⁺ m/z = 146 M->F2 - •SCH₃ F3 [M - SCH₃ - HCN]⁺ m/z = 119 F2->F3 - HCN

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the solid sample into the ion source via a direct insertion probe. The sample is heated to ensure volatilization.

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[16][17]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and Mass Spec) for this compound. By combining predicted data with established spectroscopic principles and detailed experimental protocols, this document serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The accurate interpretation of spectroscopic data is fundamental to ensuring the identity and purity of novel compounds, thereby underpinning the integrity of scientific research.

References

An In-depth Technical Guide to the Structural Elucidation of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one: A Keystone for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged heterocyclic system due to its structural resemblance to DNA and RNA bases.[1][2][3] This has led to the development of numerous derivatives with a wide spectrum of biological activities, including applications as anticancer, antimicrobial, and anti-inflammatory agents.[4][5] This guide focuses on a specific derivative, 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, a compound of significant interest for its potential pharmacological applications. While a definitive crystal structure for this exact molecule is not publicly available, this document serves as a comprehensive technical guide outlining the necessary steps for its structural determination and analysis. We will delve into the synthetic pathways, crystallization methodologies, and the workflow of single-crystal X-ray diffraction. Furthermore, we will predict the expected structural features and discuss the profound implications of such structural knowledge in the realm of rational drug design.

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Core

The fusion of pyrimidine and pyridine rings to form the pyrido[2,3-d]pyrimidine system results in a class of compounds with significant therapeutic potential.[4] The structural analogy to purine nucleobases allows these molecules to interact with a variety of biological targets. The substituent at the 2-position, in this case, a methylthio group, can significantly influence the molecule's electronic properties, solubility, and its interaction with target proteins. For instance, related compounds like 8-cyclopentyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one are known to be potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2), highlighting the importance of this scaffold in cancer research.[6]

The precise three-dimensional arrangement of atoms within a molecule, as determined by its crystal structure, is fundamental to understanding its function. This knowledge is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.

  • Rational Drug Design: Guiding the design of more potent and selective analogs.

  • In-Silico Screening: Providing an accurate model for computational docking studies.

This guide will provide the experimental and analytical framework necessary to obtain and interpret the crystal structure of this compound.

Synthesis and Crystallization: The Pathway to a Single Crystal

Proposed Synthetic Route

The synthesis of this compound can be approached through established methods for constructing the pyrido[2,3-d]pyrimidine core. A common strategy involves the cyclization of a suitably substituted pyrimidine precursor.[4] A plausible synthetic workflow is outlined below:

Synthesis_Workflow A 2,4-diamino-6-hydroxypyrimidine D Intermediate A A->D B Malononitrile B->D C Catalyst (e.g., Piperidine) C->D G Intermediate B D->G E Carbon disulfide E->G F Base (e.g., KOH) F->G I This compound G->I H Methyl iodide H->I

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

  • Synthesis of the Pyrido[2,3-d]pyrimidine core: A mixture of 2,4-diamino-6-hydroxypyrimidine and malononitrile is refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of a base like piperidine.

  • Formation of the Thione: The resulting intermediate is then treated with carbon disulfide in the presence of a strong base such as potassium hydroxide to form the corresponding thione.

  • S-Methylation: The final step involves the S-methylation of the thione using methyl iodide to yield the target compound, this compound.

  • Purification: The crude product is purified by recrystallization or column chromatography to obtain a high-purity sample suitable for crystallization.

Crystallization Methodologies

Obtaining high-quality single crystals is often the most challenging step in structure determination. Several techniques can be employed, and the optimal method is typically found through empirical screening.

Crystallization TechniqueDescriptionKey Parameters
Slow Evaporation A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.Solvent system, temperature, rate of evaporation.
Vapor Diffusion A concentrated solution of the compound is placed in a sealed container with a less soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Solvent/anti-solvent pair, temperature, concentration.
Cooling Crystallization A saturated solution at a higher temperature is slowly cooled, leading to supersaturation and crystal growth.Solvent, cooling rate, temperature range.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. The workflow for this process is well-established.

X-ray_Crystallography_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Reduction & Integration B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Structure Validation E->F F->E Iterative Process G Final Crystallographic Model (CIF) F->G

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal is identified under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

  • Data Reduction: The raw diffraction intensities are processed to correct for experimental factors and to integrate the intensities of the individual reflections.

  • Structure Solution: The phases of the structure factors are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: The initial atomic positions are refined against the experimental data to improve the agreement between the calculated and observed structure factors. This is an iterative process where atomic coordinates, displacement parameters, and other model parameters are adjusted.

  • Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.

  • Crystallographic Information File (CIF): The final structural information is compiled into a standardized CIF file, which can be deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[7][8]

Predicted Structural Features and Intermolecular Interactions

Based on the known structures of related pyrido[2,3-d]pyrimidines and fundamental chemical principles, we can anticipate several key structural features for this compound.

Hypothetical Crystallographic Data:

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)8 - 12
b (Å)10 - 15
c (Å)7 - 10
β (°)90 - 105
Z4

Key Intramolecular Features:

  • The pyrido[2,3-d]pyrimidine ring system is expected to be largely planar.

  • The C-S bond lengths of the methylthio group will be in the range of 1.75-1.85 Å.

  • The C=O bond of the pyrimidinone ring will be approximately 1.22-1.25 Å.

Potential Intermolecular Interactions:

The crystal packing will likely be dominated by hydrogen bonding and π-π stacking interactions.

Intermolecular_Interactions A N-H...O=C Hydrogen Bonding Dimer Formation B π-π Stacking Offset Face-to-Face Arrangement A->B Packing Forces C C-H...N/S Weak Interactions Further stabilization of the crystal lattice B->C Packing Forces

Caption: Predicted intermolecular interactions in the crystal lattice.

The Role of Computational Chemistry

In conjunction with experimental X-ray crystallography, computational modeling provides a powerful tool for understanding the structural and electronic properties of this compound. Density Functional Theory (DFT) calculations can be used to:

  • Optimize the gas-phase geometry of the molecule for comparison with the solid-state crystal structure.

  • Calculate the molecular orbital energies (HOMO and LUMO) to understand its reactivity.

  • Predict the vibrational frequencies, which can be correlated with experimental IR and Raman spectra.

Conclusion: From Structure to Drug Discovery

The determination of the crystal structure of this compound is a critical step in advancing its potential as a therapeutic agent. The detailed three-dimensional information will provide invaluable insights into its chemical properties and biological interactions. This knowledge will empower medicinal chemists to design next-generation analogs with improved efficacy, selectivity, and pharmacokinetic profiles, ultimately accelerating the journey from a promising molecule to a life-saving drug.

References

literature review on pyrido[2,3-d]pyrimidin-7-ones.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Pyrido[2,3-d]pyrimidin-7-ones: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged scaffolds."[1][2] The pyrido[2,3-d]pyrimidine core is a prominent member of this class.[1] Its structural resemblance to the purine bases of DNA and RNA provides a foundational basis for its diverse interactions with biological targets.[1][2] This bicyclic heterocyclic system has been the subject of extensive research, leading to the description of over 20,000 distinct structures in the scientific literature and patents, with interest growing almost exponentially over the last decade.[1][2]

The therapeutic versatility of pyrido[2,3-d]pyrimidines is remarkable, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6] The most profound impact of this scaffold has been in oncology, particularly as inhibitors of various protein kinases. This research has culminated in significant clinical success, most notably with the development of Palbociclib (Ibrance®), a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) approved for the treatment of HR-positive, HER2-negative breast cancer.[1][7][8][9]

This guide provides a comprehensive review of the pyrido[2,3-d]pyrimidin-7-one subclass, tailored for researchers, scientists, and drug development professionals. We will delve into the core synthetic methodologies, explore the vast spectrum of biological activities with a focus on kinase inhibition, and dissect the critical structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.

Synthetic Methodologies: Constructing the Core

The construction of the pyrido[2,3-d]pyrimidin-7-one skeleton is primarily achieved through two strategic approaches: building from a pre-formed pyrimidine ring or, alternatively, from a pre-formed pyridine (or pyridone) ring.[1][2] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final bicyclic system.

Key Synthetic Strategies
  • From a Pre-formed Pyrimidine (Pyridine Ring Annulation): This is the most common approach, utilizing functionalized pyrimidines as the starting scaffold. The pyridine ring is then constructed onto the pyrimidine core. A frequent strategy involves the reaction of a 6-aminopyrimidine derivative with a three-carbon component, leading to the formation of the fused pyridine ring through cyclization.[10] Another powerful method involves the palladium-catalyzed coupling of a substituted pyrimidine (e.g., 5-bromo-2,4-dichloropyrimidine) with a suitable coupling partner like crotonic acid, followed by an intramolecular cyclization to yield the pyridopyrimidine system.[1] This latter approach is notably used in an intermediate synthesis for Palbociclib.[1]

  • From a Pre-formed Pyridine (Pyrimidine Ring Annulation): This alternative strategy begins with a substituted pyridine bearing functional groups at the 2 and 3 positions, which are then elaborated to form the pyrimidine ring. For instance, a 2-amino-3-cyanopyridine can be treated with reagents like thiourea to construct the fused pyrimidine ring.[11] While less common than the pyrimidine-first approach, this method offers a valuable alternative for accessing specific substitution patterns.

Many modern syntheses employ efficient three-component, one-pot procedures that enhance yield and reduce step-count, making the generation of compound libraries for screening more feasible.

G cluster_A Approach A: From Pre-formed Pyrimidine cluster_B Approach B: From Pre-formed Pyridine A1 Functionalized Pyrimidine (e.g., 6-aminopyrimidine) A3 Pyrido[2,3-d]pyrimidin-7-one A1->A3 Cyclization A2 Three-Carbon Component (e.g., α,β-unsaturated ester) A2->A3 B3 Pyrido[2,3-d]pyrimidin-7-one B1 Functionalized Pyridine (e.g., 2-amino-3-cyanopyridine) B1->B3 Cyclization B2 One-Carbon Component (e.g., Urea, Formamide) B2->B3

Caption: Core synthetic strategies for pyrido[2,3-d]pyrimidin-7-ones.

Exemplary Protocol: Synthesis of a 4-Chloro-Substituted Intermediate

The introduction of a chloro group at the C4 position is a key strategic step, as it allows for subsequent nucleophilic substitution to introduce a wide range of functional groups.[1] The following protocol is based on a methodology for synthesizing 4-chloro substituted pyrido[2,3-d]pyrimidin-7-ones.[1]

Step 1: Starting Material Preparation

  • Begin with a suitably substituted 4-chloro-5-formylpyrimidine (a pyrimidine aldehyde). This precursor is often prepared from commercially available pyrimidines.

Step 2: Wittig-Horner Reaction

  • To a solution of the pyrimidine aldehyde in an anhydrous aprotic solvent (e.g., THF), add a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a strong base (e.g., NaH).

  • Allow the reaction to stir at room temperature until TLC analysis indicates complete consumption of the aldehyde. This reaction forms an α,β-unsaturated ester derivative of the pyrimidine.

Step 3: Intramolecular Cyclization (Michael Addition/Condensation)

  • The ester intermediate is then subjected to conditions that promote intramolecular cyclization. This can often be achieved by heating in a high-boiling point solvent or by treatment with a suitable base.

  • The pyrimidine nitrogen attacks the β-carbon of the unsaturated system, followed by condensation and aromatization to form the pyridone ring.

Step 4: Chlorination (if necessary)

  • If the C4 position is an alcohol (from a pyrimidinone precursor), it can be converted to the desired chloro group by treatment with a chlorinating agent like phosphoryl chloride (POCl₃).[12]

Step 5: Work-up and Purification

  • The reaction mixture is quenched, typically with water or ice.

  • The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the pure 4-chloro-pyrido[2,3-d]pyrimidin-7-one.

This self-validating protocol relies on standard and well-documented organic transformations, with progress monitored at each stage by techniques like TLC and final product identity confirmed by NMR and mass spectrometry.

Biological Activities and Therapeutic Applications

The pyrido[2,3-d]pyrimidin-7-one scaffold is a cornerstone of numerous drug discovery programs, primarily due to its efficacy as a kinase inhibitor.

Anticancer Activity: A Kinase Inhibition Powerhouse

The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention.[8] Pyrido[2,3-d]pyrimidin-7-ones have proven to be highly effective ATP-competitive inhibitors, binding to the ATP pocket of various kinases.[13][14]

Cyclin-Dependent Kinase (CDK) Inhibition: The cell cycle is tightly regulated by CDKs, and their hyperactivity is a common driver of the uncontrolled cell proliferation seen in cancer.[14]

  • CDK4/6 Inhibition: Pyrido[2,3-d]pyrimidin-7-ones are particularly potent inhibitors of CDK4 and CDK6.[7][15] The FDA-approved drug Palbociclib exemplifies this, selectively targeting the CDK4/6-Cyclin D complex.[7][8] This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, arresting the cell cycle in the G1 phase and halting tumor cell proliferation.[15]

G Mitogens Growth Signals (Mitogens) CyclinD_CDK46 Cyclin D CDK4/6 Complex Mitogens->CyclinD_CDK46 activates Rb_E2F Rb-E2F Complex (Inactive) CyclinD_CDK46->Rb_E2F phosphorylates Rb pRb p-Rb (Phosphorylated) E2F E2F (Active) pRb->E2F releases G1_S G1 to S Phase Transition (DNA Replication) E2F->G1_S promotes Palbociclib Palbociclib (Pyrido[2,3-d]pyrimidin-7-one) Palbociclib->CyclinD_CDK46 inhibits

Caption: Mechanism of CDK4/6 inhibition by Palbociclib.

Tyrosine Kinase (TK) Inhibition: This scaffold is also a versatile inhibitor of numerous tyrosine kinases.

  • Initial leads were identified as broadly active TK inhibitors, targeting receptors like PDGFr, FGFr, EGFr, and non-receptor kinases like c-Src.[13][16]

  • Subsequent optimization has led to compounds with high potency and selectivity. For example, specific substitutions on the core can produce highly selective FGFr inhibitors.[13]

  • Other important TK targets include Abl, ZAP-70, and Src, with inhibitors being developed for leukemias and bone resorption diseases, respectively.[17][18][19]

Other Kinase Targets: The scaffold's utility extends to other kinase families, including:

  • mTOR and PI3K: Key regulators of cell growth and metabolism.[3][4][8]

  • RIPK2: Involved in inflammatory signaling pathways.[20]

  • TTK (Threonine Tyrosine Kinase): A crucial component of the spindle assembly checkpoint, representing a novel anticancer target.[21]

Compound Class/ExampleTarget Kinase(s)Reported Potency (IC₅₀)Therapeutic AreaReference(s)
Palbociclib CDK4, CDK611 nM (CDK4), 16 nM (CDK6)Breast Cancer[1][7]
PD-089828 PDGFr, FGFr, c-Src1.11 µM, 0.13 µM, 0.22 µMCancer[13]
Compound 4e FGFr (selective)0.060 µMCancer[13]
UH15-15 RIPK28 nMInflammation[20]
Compound 5o TTK23 nMCancer[21]
General CDK4 Inhibitors CDK4As low as 0.004 µM (4 nM)Cancer[14][15]
Anti-inflammatory and Other Activities
  • Anti-inflammatory: Beyond cancer, pyrido[2,3-d]pyrimidin-7-ones show promise as anti-inflammatory agents. This is achieved by inhibiting kinases like RIPK2, which is critical for NOD-dependent pro-inflammatory signaling, and FMS, a receptor whose activity is linked to chronic inflammatory diseases like rheumatoid arthritis.[20][22] Some derivatives also act as COX-2 inhibitors.[6]

  • Antimicrobial: Several compounds have demonstrated moderate antibacterial activity against pathogens including Staphylococcus aureus and various Gram-negative bacteria.[10][12]

  • Antiviral: Derivatives have been identified with potent activity against the Hepatitis C Virus (HCV) NS5B polymerase.[1][5]

Structure-Activity Relationships (SAR): A Guide to Rational Design

The biological activity of pyrido[2,3-d]pyrimidin-7-ones is highly dependent on the nature and position of substituents on the bicyclic core. Understanding these SAR trends is critical for optimizing potency, selectivity, and pharmacokinetic properties.[15][23]

  • C2 Position: This is a critical interaction point. It is almost universally substituted with an amino group. The nature of the substituent on this nitrogen (e.g., phenylamino, pyridinylamino) profoundly influences target specificity and potency.[7][13][16]

  • N8 Position: Typically substituted with small alkyl groups like methyl or ethyl. The size of this group can impact potency; for instance, N8-ethyl analogues have shown superior activity over N8-methyl analogues in some series.[8][24]

  • C5 Position: This position is key for achieving selectivity. The introduction of a small methyl group at C5 was a breakthrough, conferring excellent selectivity for CDK4 over other CDKs and tyrosine kinases.[7][25][26]

  • C6 Position: Often bears an aryl group, such as a 2,6-dichlorophenyl moiety. This group frequently occupies a hydrophobic pocket in the kinase active site and is a major determinant of potency.[8][13]

  • C4 Position: While historically less explored, recent work has shown that introducing diverse substituents at C4 via cross-coupling reactions can unlock activity against new kinase targets like ZAP-70.[17]

G Scaffold C2 C2: Critical for kinase binding (often amino-aryl) pC2 C2->pC2 N8 N8: Modulates potency (e.g., -CH₃, -C₂H₅) pN8 N8->pN8 C5 C5: Confers selectivity (e.g., -CH₃ for CDK4) pC5 C5->pC5 C6 C6: Potency driver (often aryl group) pC6 C6->pC6 C4 C4: Unlocks new targets pC4 C4->pC4

Caption: Key SAR points on the pyrido[2,3-d]pyrimidin-7-one scaffold.

Computational studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have further elucidated the structural requirements for CDK4 inhibition, highlighting the importance of electrostatic and hydrophobic fields around the molecule.[23]

Conclusion and Future Perspectives

The pyrido[2,3-d]pyrimidin-7-one scaffold has unequivocally established itself as a privileged structure in drug discovery. Its journey from a promising heterocyclic core to the basis of an FDA-approved cancer therapeutic is a testament to its versatility and amenability to chemical modification. The wealth of research has demonstrated its power, particularly as a kinase inhibitor, spanning a wide range of targets from cell cycle regulators to key players in inflammatory pathways.

The future of pyrido[2,3-d]pyrimidin-7-one research remains bright. Key opportunities lie in:

  • Exploring Novel Targets: While kinase inhibition is well-established, expanding the application of this scaffold to other enzyme families and receptor types could yield new therapeutic agents.

  • Overcoming Drug Resistance: Designing next-generation inhibitors that are effective against mutant forms of kinases is a critical challenge in oncology.[5]

  • Targeting New Therapeutic Areas: Further exploration of their anti-inflammatory, antiviral, and antibacterial potential could lead to new treatments for a variety of diseases.[5][6][10]

  • Optimizing Drug-like Properties: Continued refinement of substitution patterns to improve pharmacokinetic profiles, such as oral bioavailability and metabolic stability, will be essential for translating potent inhibitors into successful clinical candidates.[20][21]

For researchers and drug developers, the pyrido[2,3-d]pyrimidin-7-one core represents a validated and highly fruitful starting point for the design of novel, potent, and selective therapeutic agents.

References

An In-depth Technical Guide to the Solubility and Stability of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical and physical stability, of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical and formulation development of novel pharmaceutical entities. The methodologies described herein are grounded in established principles of physical pharmacy and regulatory expectations, ensuring scientific integrity and trustworthiness of the generated data.

Introduction: The Significance of Physicochemical Profiling

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The journey of a promising new chemical entity (NCE) like this compound from discovery to a viable drug product is critically dependent on its physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. A thorough understanding of these characteristics is not merely a data collection exercise; it is a foundational element of rational drug development.

This guide will delineate a strategic and experimentally robust approach to comprehensively profile the solubility and stability of this compound, providing the necessary insights to de-risk and advance its development.

Solubility Characterization: A Multi-faceted Approach

Aqueous solubility is a critical determinant of oral bioavailability for many drug candidates. Poorly soluble compounds often exhibit low and variable absorption, posing significant challenges for formulation development.[3][4] Therefore, a comprehensive assessment of solubility in various aqueous and organic media is essential.

Theoretical Solubility Prediction

Prior to extensive experimental work, computational models can provide an initial estimate of the compound's solubility. Quantitative Structure-Property Relationship (QSPR) models and thermodynamic-based methods can offer valuable early insights into the potential solubility challenges.[5][6] These in silico predictions, while not a substitute for empirical data, can guide the selection of initial experimental conditions and analytical techniques.

Experimental Solubility Determination

A tiered approach to experimental solubility assessment is recommended, starting with kinetic solubility for rapid screening and progressing to thermodynamic (equilibrium) solubility for definitive characterization.

Kinetic solubility provides a high-throughput method for early-stage assessment and is particularly useful for rank-ordering compounds within a chemical series.[7]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Aqueous Dilution: Transfer a small aliquot of each DMSO solution to a corresponding well in a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

  • Incubation and Precipitation Monitoring: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) and monitor for the appearance of precipitation over time using nephelometry or turbidimetry.

  • Data Analysis: The kinetic solubility is determined as the concentration at which the first signs of precipitation are observed.

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for solubility measurement. The shake-flask method is the most common and reliable technique.[8]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate the gastrointestinal tract) and relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid-State Analysis: It is crucial to analyze the remaining solid material by techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic or solvate form changes during the experiment.

Table 1: Hypothetical Thermodynamic Solubility Data for this compound

Solvent/BufferpHTemperature (°C)Solubility (µg/mL)
0.1 N HCl1.2255.2
Acetate Buffer4.52515.8
Phosphate Buffer6.82512.3
Phosphate Buffered Saline7.42510.1
Water~7.02511.5
Ethanol-25150.7
Propylene Glycol-2585.4
0.1 N HCl1.2378.9
Acetate Buffer4.53725.1
Phosphate Buffer6.83720.7
Phosphate Buffered Saline7.43718.5
Strategies for Solubility Enhancement

Should the intrinsic solubility of this compound be found to be low, various formulation strategies can be explored to improve its dissolution and bioavailability.[9][10] These include:

  • pH adjustment: For ionizable compounds, altering the pH of the formulation can significantly enhance solubility.

  • Co-solvents: The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds.

  • Surfactants: Micellar solubilization by surfactants can improve the solubility of poorly water-soluble drugs.[4]

  • Complexation: The use of complexing agents, such as cyclodextrins, can form inclusion complexes with enhanced aqueous solubility.

  • Solid Dispersions: Dispersing the drug in a polymeric carrier at a molecular level can lead to amorphous systems with improved dissolution rates.[8]

Stability Assessment: Ensuring Product Quality and Safety

A comprehensive stability testing program is crucial to understand the intrinsic stability of the drug substance, identify potential degradation products, and establish appropriate storage conditions and shelf-life. The International Council for Harmonisation (ICH) provides a framework for these studies.[11][12][13]

Forced Degradation (Stress) Studies

Forced degradation studies are designed to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing.[14] The primary goals are to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.

Experimental Protocol: Forced Degradation Studies

  • Stress Conditions: Subject solutions and solid samples of this compound to the following conditions:

    • Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Dry heat at a temperature above the accelerated stability condition (e.g., 80°C).

    • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, analyze the stressed samples using a stability-indicating HPLC method. The goal is to achieve a target degradation of 5-20%.

  • Peak Purity and Mass Balance: Assess the purity of the main peak and the mass balance to ensure that all significant degradation products are detected.

  • Degradant Identification: If significant degradation is observed, employ techniques like LC-MS/MS to elucidate the structures of the major degradation products. The pyrimidine ring, for instance, can undergo hydrolytic cleavage under certain conditions.[15][16]

G cluster_stress_conditions Forced Degradation Stressors cluster_analytical_workflow Analytical Workflow Acid Acid API_Sample This compound Acid->API_Sample Base Base Base->API_Sample Oxidation Oxidation Oxidation->API_Sample Heat Heat Heat->API_Sample Light Light Light->API_Sample HPLC_Analysis Stability-Indicating HPLC API_Sample->HPLC_Analysis Degradation_Profile Degradation Profile HPLC_Analysis->Degradation_Profile LC_MS_Analysis LC-MS/MS for Identification Degradation_Profile->LC_MS_Analysis If significant degradation Structure_Elucidation Degradant Structure Elucidation LC_MS_Analysis->Structure_Elucidation

References

Methodological & Application

Characterizing Novel Pyrido[2,3-d]pyrimidine Derivatives in Cell Culture: An Application Guide for 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Derivatives of this core are known to target a variety of key cellular proteins, including a range of protein kinases that are critical regulators of cell signaling pathways.[3][4][5] Dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[3][6] Recent studies have highlighted the potential of pyrido[2,3-d]pyrimidine derivatives as potent and selective inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Pim-1 kinase.[5][6][7] Furthermore, this scaffold has been utilized to develop inhibitors for other crucial enzymes like ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), underscoring its versatility.[8]

This document provides a comprehensive, two-phase experimental protocol for the initial characterization of novel pyrido[2,3-d]pyrimidine derivatives in a cell culture setting. Using 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one as an exemplar compound, we outline a systematic workflow. Phase 1 focuses on determining the compound's bioactivity through dose-response and cell viability assays. Phase 2 provides a framework for mechanistic studies, using Western blotting to investigate the compound's effect on a representative kinase signaling pathway, such as the EGFR cascade.

Phase 1: Foundational Bioactivity Assessment

The initial step in characterizing any novel compound is to determine its effect on cell viability and establish a working concentration range. A dose-response assay is essential for quantifying the concentration at which the compound elicits a biological effect, typically measured as the half-maximal inhibitory concentration (IC50).

Protocol 1: Cell Viability and Dose-Response Analysis using Resazurin Assay

The resazurin (also known as AlamarBlue) assay is a widely used, sensitive, and non-toxic method to assess cellular metabolic activity, which serves as an indicator of cell viability.[9][10] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[11][12]

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Appropriate cancer cell line (e.g., A549, a human lung adenocarcinoma line known to express EGFR)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)[11]

  • Opaque-walled 96-well cell culture plates

  • Multichannel pipette

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Compound Preparation (Stock Solution):

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Best practices recommend centrifuging the vial before opening to collect all powder at the bottom.[13]

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture to maintain stability.[13]

  • Cell Seeding:

    • Culture and harvest cells using standard aseptic techniques.

    • Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment (Serial Dilutions):

    • Prepare serial dilutions of the compound from the 10 mM stock solution in DMSO. This is critical to prevent the compound from precipitating when added to the aqueous culture medium.

    • From these DMSO dilutions, prepare intermediate dilutions in complete culture medium.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the desired final concentrations of the compound (e.g., ranging from 0.01 µM to 100 µM).

    • Crucial Controls:

      • Vehicle Control: Treat cells with medium containing the same final concentration of DMSO as the highest compound concentration wells (e.g., 0.1%). This is essential to ensure that the solvent itself does not affect cell viability.[14]

      • Untreated Control: Cells treated with culture medium only.

      • Blank Control: Wells containing medium but no cells, to measure background fluorescence.[15]

  • Incubation:

    • Return the plate to the incubator for a defined period, typically 48 to 72 hours.

  • Resazurin Assay:

    • After the incubation period, add 10-20 µL of the resazurin solution to each well (10-20% of the well volume).[11][12]

    • Incubate the plate for an additional 1 to 4 hours at 37°C. The optimal incubation time can vary between cell lines.[12]

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[11][12]

Data Analysis and Presentation:

  • Subtract the average fluorescence of the blank wells from all other wells.

  • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot the % Viability against the logarithmic concentration of the compound.

  • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.

ParameterRecommended ValueRationale
Stock Solution10 mM in DMSOHigh concentration for versatile dilution schemes.
Final DMSO Conc.< 0.2%Minimizes solvent-induced cytotoxicity.[16]
Cell Seeding Density5,000-10,000 cells/wellEnsures cells are in an exponential growth phase.
Treatment Duration48-72 hoursAllows sufficient time for the compound to exert its effect.
Resazurin Incubation1-4 hoursOptimal time for signal development without toxicity.[11]

Phase 2: Mechanistic Elucidation via Pathway Analysis

Based on the established activity of the pyrido[2,3-d]pyrimidine scaffold as a kinase inhibitor, a logical next step is to investigate the effect of this compound on a relevant signaling pathway.[3][6] Western blotting is a powerful technique to semi-quantitatively measure changes in the expression and phosphorylation status of key signaling proteins.[17] Phosphorylation is a critical indicator of kinase activation.[17][18]

Protocol 2: Analysis of EGFR Pathway Modulation by Western Blot

This protocol describes how to assess the compound's ability to inhibit the EGFR signaling pathway. EGFR activation leads to its autophosphorylation and subsequent phosphorylation of downstream effectors like Akt and ERK, which promote cell proliferation and survival.[18][19]

Materials:

  • Cell line responsive to EGF (e.g., A549 or HeLa)

  • 6-well or 10 cm cell culture plates

  • Test compound, EGF (Epidermal Growth Factor)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total EGFR, anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-ERK1/2, anti-total ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

    • Pre-treat the cells with the test compound at relevant concentrations (e.g., 0.5x, 1x, and 5x the IC50 value) for 2-4 hours. Include a vehicle (DMSO) control.

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes to induce EGFR pathway activation. Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[17]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

    • Wash again and apply the ECL substrate.

    • Visualize the protein bands using an imaging system.[20]

  • Stripping and Re-probing:

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., total EGFR) and a loading control (e.g., β-actin).[20]

Data Analysis and Interpretation:

  • A potent inhibitor of the EGFR pathway would show a dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK upon EGF stimulation, with little to no change in the total protein levels of these kinases. Densitometry analysis can be used to quantify the changes in band intensity relative to the loading control.

Visualizations

G cluster_prep Compound & Cell Prep cluster_phase1 Phase 1: Bioactivity cluster_phase2 Phase 2: Mechanism Compound Prepare 10 mM Stock in DMSO Treatment Treat with Serial Dilutions (48-72h Incubation) Compound->Treatment Cells Seed Cells in 96-well Plate Cells->Treatment Assay Add Resazurin (1-4h Incubation) Treatment->Assay Readout Measure Fluorescence Assay->Readout Analysis1 Calculate IC50 Value Readout->Analysis1 Treatment2 Treat Cells with Compound (at IC50 concentrations) Analysis1->Treatment2 Inform Dosing Stimulate Stimulate with EGF Treatment2->Stimulate Lysis Lyse Cells & Quantify Protein Stimulate->Lysis WB Western Blot for p-EGFR, p-Akt, etc. Lysis->WB Analysis2 Analyze Pathway Inhibition WB->Analysis2

G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR PI3K PI3K EGFR->PI3K pY Ras Ras EGFR->Ras pY Compound 2-(methylthio)pyrido [2,3-d]pyrimidin-7(8H)-one Compound->EGFR Inhibition Akt Akt mTOR mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK ERK->Proliferation

References

how to dissolve 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Solubilization of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one for In Vitro Assays

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of this compound for use in various in vitro assays. The pyrido[2,3-d]pyrimidine scaffold is a core component in many biologically active molecules, but its derivatives are frequently characterized by poor aqueous solubility, posing a significant challenge for biological testing.[1][2][3][4] This protocol details the rationale and methodology for preparing high-concentration stock solutions in dimethyl sulfoxide (DMSO), performing serial dilutions, and troubleshooting common issues like precipitation to ensure reproducible and reliable experimental outcomes.

Scientific Rationale: Understanding the Solubility Challenge

The compound this compound belongs to a class of nitrogen-containing heterocyclic compounds.[5] While promising for drug design, its rigid, fused-ring structure and methylthio group contribute to a hydrophobic character and low solubility in aqueous media.[6][7] A related compound, 2-(methylthio)-pyrimidine, has a calculated octanol/water partition coefficient (logP) of 1.198 and a predicted water solubility (logS) of -1.75 mol/L, indicating a clear preference for organic phases over aqueous ones.[6]

This inherent hydrophobicity leads to a common experimental problem known as "crashing out".[8] When a high-concentration stock solution in a potent organic solvent like DMSO is diluted into an aqueous assay buffer or cell culture medium, the compound's solubility limit is abruptly exceeded, causing it to precipitate.[8] This precipitation dramatically reduces the bioavailable concentration of the compound, leading to inaccurate and misleading assay results.

The primary strategy to overcome this is to use a strong, water-miscible organic solvent to create a concentrated stock solution and then perform careful, stepwise dilutions. Dimethyl sulfoxide (DMSO) is the industry-standard and most recommended solvent for this purpose due to its exceptional ability to dissolve a wide range of organic molecules.[8][9][10] The key to success lies in ensuring the final concentration of DMSO in the assay is low enough to be non-toxic to the cells, typically ≤0.5% , and that the compound remains in solution at the final working concentration.[8]

Materials and Reagents

  • Compound: this compound (CAS: 211244-81-4)[11]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Co-Solvent (Optional): Polyethylene glycol 400 (PEG 400)

  • Equipment:

    • Analytical balance (readable to 0.01 mg)

    • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

    • Vortex mixer

    • Sonicator bath

    • Calibrated pipettes (P1000, P200, P20) and sterile tips

    • Aqueous buffer or cell culture medium (e.g., PBS, DMEM)

    • Sterile amber glass vials for stock solution storage

Protocol 1: Preparation of a 10 mM Master Stock Solution

This protocol describes the preparation of a concentrated stock solution in 100% DMSO. This master stock is the foundation for all subsequent experimental dilutions.

Molecular Weight of C₈H₇N₃OS: 193.24 g/mol

Step-by-Step Methodology:
  • Pre-Weighing Preparation: Allow the vial containing the compound to equilibrate to room temperature for at least 20 minutes before opening. This critical step minimizes moisture condensation on the hygroscopic powder.[9]

  • Weighing: On an analytical balance, carefully weigh approximately 1.93 mg of this compound into a sterile microcentrifuge tube.

    • Calculation Rationale: To prepare 1 mL of a 10 mM stock:

      • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight (g/mol) x 1000 mg/g

      • Mass (mg) = 0.010 mol/L x 0.001 L x 193.24 g/mol x 1000 mg/g = 1.9324 mg

  • Dissolution: Add exactly 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.[9]

  • Homogenization: Tightly cap the tube and vortex vigorously for 1-2 minutes until all solid material is completely dissolved. The solution should be clear and free of any visible particulates.[9]

  • Aiding Dissolution (If Necessary): If particulates persist, sonicate the tube in a water bath for 5-10 minutes or gently warm it in a 37°C water bath.[9][12] Vortex again to ensure homogeneity.

  • Aliquoting and Storage: Dispense the master stock solution into single-use aliquots (e.g., 20 µL) in sterile, clearly labeled amber vials or light-protected tubes. Store aliquots at -20°C or -80°C for long-term stability.[9] This practice prevents degradation from repeated freeze-thaw cycles.

G cluster_0 Stock Solution Workflow A 1. Equilibrate Compound Vial B 2. Weigh 1.93 mg into Microtube A->B C 3. Add 1.0 mL Anhydrous DMSO B->C D 4. Vortex & Sonicate Until Dissolved C->D E 5. Aliquot for Single Use D->E F 6. Store at -80°C (Protected from Light) E->F G cluster_1 Working Solution Preparation Stock 10 mM Stock in 100% DMSO Intermediate 100 µM Intermediate in Media (1% DMSO) Stock->Intermediate 1:100 Dilution Serial Serial Dilutions in Media Intermediate->Serial e.g., 1:2 or 1:10 steps Final Final Assay Concentrations (e.g., 0.1-10 µM) Final DMSO ≤0.1% Serial->Final Add to Cells

References

Application Notes and Protocols for 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold as a Privileged Structure in Kinase Inhibition

The pyrido[2,3-d]pyrimidine core is recognized as a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to the purine bases of DNA and RNA.[1] This structural feature allows molecules based on this scaffold to interact with the ATP-binding site of a wide range of protein kinases. Dysregulation of kinase activity is a known driver of numerous diseases, particularly cancer, making kinase inhibitors a major focus of therapeutic development.[2]

The derivative, 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, serves as a key intermediate in the synthesis of a diverse library of potent and selective kinase inhibitors.[3] While the base compound itself may exhibit modest inhibitory activity, its strategic functionalization at various positions on the bicyclic ring system has led to the discovery of inhibitors targeting several important kinase families. These include Cyclin-Dependent Kinases (CDKs), Threonine Tyrosine Kinase (TTK), Salt-Inducible Kinases (SIKs), and Epidermal Growth Factor Receptor (EGFR).[2][4][5][6]

This document provides a comprehensive guide to understanding the potential of this compound as a foundational molecule for kinase inhibitor discovery. It includes an overview of its synthetic accessibility, key kinase targets of its derivatives, and detailed protocols for evaluating the inhibitory activity of newly synthesized analogs.

Synthetic Strategy and Derivatization Potential

The synthesis of the pyrido[2,3-d]pyrimidin-7(8H)-one core can be achieved through various established synthetic routes, often involving the condensation of a pyrimidine precursor with a suitable cyclizing agent.[3] The 2-(methylthio) group is particularly advantageous as it can be readily oxidized to a sulfone, which can then be displaced by a variety of nucleophiles, allowing for the introduction of diverse side chains to probe the kinase active site.

Diagram 1: Derivatization Strategy

G A This compound (Core Scaffold) B Oxidation A->B C 2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one (Activated Intermediate) B->C D Nucleophilic Substitution (e.g., Amines, Alcohols) C->D E Diverse Library of Kinase Inhibitors D->E

Caption: Synthetic utility of the 2-(methylthio) group.

Key Kinase Targets and Inhibitory Profiles of Derivatives

The versatility of the this compound scaffold is demonstrated by the wide range of kinases that its derivatives have been shown to inhibit. The following table summarizes the inhibitory activities of some representative compounds from this class against various kinase targets.

Derivative Target Kinase(s) IC50 (nM) Reference
A highly selective Cdk4 inhibitorCdk4/cyclin D19[2]
Compound 5oTTK23[4]
MR22SIK1, SIK2, SIK36, 31, 4[5]
Compound B1EGFRL858R/T790M13[6]
Compound 4PIM-111.4[7]
A CK2 inhibitorCK26000[8]

This table presents a selection of data to illustrate the potential of the scaffold. IC50 values are highly dependent on the specific substitutions on the pyrido[2,3-d]pyrimidin-7(8H)-one core.

Experimental Protocols

The following protocols provide a framework for the initial characterization of novel kinase inhibitors derived from the this compound scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase. The assay measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

Materials:

  • Test compound (e.g., a derivative of this compound)

  • Recombinant kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

  • Reaction Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ATP Detection:

    • Add 10 µL of the luminescence-based ATP detection reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Diagram 2: In Vitro Kinase Assay Workflow

G A Prepare Serial Dilutions of Test Compound B Add Compound and Kinase to 96-well Plate A->B C Pre-incubate B->C D Initiate Reaction with ATP/Substrate C->D E Incubate at 30°C D->E F Add ATP Detection Reagent E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for IC50 determination.

Protocol 2: Cell-Based Target Engagement Assay

This protocol aims to confirm that the test compound can engage its target kinase within a cellular environment. This is a crucial step to bridge the gap between in vitro activity and cellular efficacy.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer

  • Antibodies: primary antibody against the phosphorylated substrate of the target kinase and a loading control antibody.

  • Secondary antibody conjugated to a detectable label (e.g., HRP)

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 2-24 hours). Include a DMSO-treated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the phosphorylated substrate.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated substrate and normalize to the loading control.

    • Plot the normalized signal against the compound concentration to determine the cellular EC50 (the concentration at which 50% of the target is engaged).

Troubleshooting and Considerations

  • Solubility: Ensure the test compound is fully dissolved in DMSO and does not precipitate in the assay buffer or cell culture medium.

  • ATP Concentration: For competitive inhibitors, the measured IC50 value will be dependent on the ATP concentration used in the assay. It is recommended to perform the assay at an ATP concentration close to the Km of the kinase.

  • Off-Target Effects: It is crucial to profile promising inhibitors against a panel of kinases to assess their selectivity.

  • Cellular Permeability: A compound with potent in vitro activity may not show cellular activity due to poor membrane permeability.

Conclusion

This compound represents a valuable and versatile starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, which have been shown to yield potent and selective inhibitors against a range of clinically relevant kinases. The protocols outlined in this document provide a solid foundation for researchers to characterize the inhibitory properties of new derivatives and advance the discovery of the next generation of kinase-targeted therapeutics.

References

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Specificity in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets.[1] The pyrido[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its structural similarity to native purine bases, allowing it to effectively interact with the ATP-binding sites of various enzymes.[2][3][4] Compounds bearing this core, such as 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one and its derivatives, have shown promise as inhibitors of several enzyme families, including cyclin-dependent kinases (CDKs), Threonine Tyrosine Kinase (TTK), and others, making them excellent candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.[5]

This application note provides a comprehensive guide for researchers and drug discovery professionals on the utilization of this compound, hereafter referred to as our model compound MTP-78 , in a typical HTS workflow to identify and characterize novel kinase inhibitors. We will detail the underlying principles, provide step-by-step protocols for a luminescence-based kinase inhibition assay, and discuss crucial data analysis and validation steps.

Compound Profile: MTP-78

While this compound represents a core scaffold, numerous derivatives have been synthesized and characterized. For the purpose of this guide, we will consider the properties of a representative analog, 8-ethyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one.

PropertyValueSource
Compound Name 8-ethyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-oneBOC Sciences
CAS Number 211244-82-5BOC Sciences
Molecular Formula C10H11N3OSBOC Sciences
Molecular Weight 221.28 g/mol BOC Sciences

The synthesis of the pyrido[2,3-d]pyrimidin-7(8H)-one core can be achieved through various established methods, often involving the condensation of a functionalized pyrimidine with a suitable partner to form the fused pyridone ring.[2][4][6] The methylthio group at the 2-position offers a site for further chemical modification to explore structure-activity relationships (SAR).

High-Throughput Screening: A Workflow for Discovery

HTS enables the rapid testing of thousands to millions of compounds to identify "hits"—molecules that modulate the activity of a biological target.[7] A successful HTS campaign is built on a robust and reproducible assay, careful planning, and rigorous data analysis.

Below is a conceptual workflow for screening MTP-78 and similar compounds against a target kinase.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis & Follow-up Assay_Dev Assay Development & Miniaturization Plate_Prep Assay Plate Preparation Assay_Dev->Plate_Prep Dispensing Reagent & Compound Dispensing Plate_Prep->Dispensing Compound_Prep Compound Library Plating Compound_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection Incubation->Detection Data_Acq Data Acquisition Detection->Data_Acq QC Quality Control (Z') Data_Acq->QC Hit_ID Hit Identification QC->Hit_ID Dose_Response Dose-Response & IC50 Hit_ID->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity Kinase_Glo_Principle cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP Phosphorylation ATP_Remaining Remaining ATP Kinase->ATP_Remaining Phosphorylation ATP ATP ATP->Phospho_Substrate Phosphorylation ATP->ADP Phosphorylation ATP->ATP_Remaining Phosphorylation Substrate Substrate Substrate->Phospho_Substrate Phosphorylation Substrate->ADP Phosphorylation Substrate->ATP_Remaining Phosphorylation Inhibitor Inhibitor (MTP-78) Inhibitor->Kinase inhibition Luciferase Luciferase ATP_Remaining->Luciferase Light Light (Signal) ATP_Remaining->Light Bioluminescence Luciferase->Light Bioluminescence Luciferin Luciferin Luciferin->Light Bioluminescence

References

Gram-Scale Synthesis of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust protocol for the gram-scale synthesis of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The described synthetic route is a three-step process commencing with the readily available starting material, 2-thiouracil. The protocol is designed for scalability, providing researchers, scientists, and drug development professionals with a reliable method to produce significant quantities of this important intermediate. Each step has been rationalized with mechanistic insights and practical considerations to ensure reproducibility and high yields.

Introduction

The pyrido[2,3-d]pyrimidine core structure is a prominent feature in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer and anti-inflammatory activities.[1] The specific target of this protocol, this compound, serves as a versatile intermediate for the synthesis of more complex derivatives, allowing for further functionalization at various positions of the heterocyclic system. This guide offers a detailed, step-by-step methodology for its synthesis, moving beyond a simple recitation of steps to provide a deeper understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis is strategically designed in three stages, beginning with the modification of the pyrimidine ring, followed by the introduction of a key amino group, and culminating in the construction of the fused pyridine ring.

Synthesis_Workflow A 2-Thiouracil B 2-(Methylthio)pyrimidin-4(6H)-one A->B S-Methylation C 6-Amino-2-(methylthio)pyrimidin-4(3H)-one B->C Nitration & Reduction D This compound C->D Cyclocondensation step1 Thiouracil 2-Thiouracil Methylated 2-(Methylthio)pyrimidin-4(6H)-one Thiouracil->Methylated CH3I, NaOH, H2O/EtOH step2 Start 2-(Methylthio)pyrimidin-4(6H)-one Nitro 5-Nitro-2-(methylthio)pyrimidin-4(6H)-one Start->Nitro HNO3, H2SO4 Amino 6-Amino-2-(methylthio)pyrimidin-4(3H)-one Nitro->Amino Na2S2O4, NH4OH step3 Amino 6-Amino-2-(methylthio)pyrimidin-4(3H)-one Product This compound Amino->Product Diethyl malonate, Trioxane, NaOEt, EtOH

References

Application Note: Validated Analytical Methods for the Quantification of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive, detailed protocols for the quantitative analysis of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, a member of the pyrido[2,3-d]pyrimidine class of heterocyclic compounds which are of significant interest in medicinal chemistry and drug discovery.[1][2][3] Accurate and reliable quantification is paramount for ensuring quality, purity, and stability in research and development settings.[4] We present two robust analytical methods: a high-specificity, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a rapid, straightforward Ultraviolet-Visible (UV-Vis) spectrophotometric method. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind methodological choices and adherence to international validation standards.

Introduction and Scientific Rationale

The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors and anticancer agents.[1][5][6][7] The specific analyte, this compound, possesses functional groups that make it amenable to analysis by common chromatographic and spectroscopic techniques.

The choice of an analytical method is dictated by its intended purpose. For assessing the purity of bulk drug substances, analyzing stability, or quantifying the analyte in complex matrices, a high-resolution separation technique is required. RP-HPLC is the gold standard for this purpose due to its high specificity, sensitivity, and reproducibility.[4][8] For routine, high-throughput analysis of a pure substance where interfering compounds are not a concern, UV-Vis spectrophotometry offers a simpler, faster, and more economical alternative.[9][10][11]

This guide provides the foundational protocols to implement these methods. All validation procedures are based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline , ensuring the methods are fit for their intended purpose and that the data generated is reliable and accurate.[12][13][14][15][16]

Physicochemical Properties of the Analyte

Understanding the analyte's properties is critical for method development.

PropertyValue / PredictionSourceImplication for Analysis
Molecular Formula C₈H₇N₃OS[17]Determines molecular weight for concentration calculations.
Molecular Weight 193.23 g/mol CalculatedEssential for preparing standard solutions of known molarity/concentration.
Structure Pyrido[2,3-d]pyrimidin-7(8H)-one core with a methylthio group at position 2.[17][18]The aromatic rings are strong chromophores, ideal for UV detection. The overall structure suggests moderate polarity, suitable for RP-HPLC.
Predicted logP 1.198[19]Indicates moderate hydrophobicity, making it well-suited for retention on a C18 stationary phase in RP-HPLC.
Predicted pKa -5.01 ± 0.20[18]The molecule is a very weak base. Using a slightly acidic mobile phase in HPLC can ensure a consistent, non-ionized state, leading to sharp, symmetrical peaks.

Method 1: Stability-Indicating RP-HPLC with UV Detection

This method is designed for the accurate quantification of this compound and its degradation products, making it a true stability-indicating assay.

Principle and Causality of Experimental Choices

Reversed-phase chromatography separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., octadecylsilane, C18) is used with a polar mobile phase. Non-polar analytes are retained longer on the column.

  • Column Selection (C18): The predicted logP of ~1.2 suggests the analyte has sufficient non-polar character to be retained on a C18 column, providing a good starting point for achieving optimal separation from polar impurities.

  • Mobile Phase (Acetonitrile/Water with 0.1% Formic Acid):

    • Acetonitrile (ACN): Chosen as the organic modifier due to its low UV cutoff and common use in RP-HPLC. The ratio of ACN to water is adjusted to control the retention time of the analyte.

    • 0.1% Formic Acid: The addition of a weak acid suppresses the potential ionization of the heterocyclic nitrogen atoms. This ensures the analyte exists in a single, neutral form, which prevents peak tailing and results in sharp, symmetrical peaks, thereby improving resolution and quantification accuracy.

  • UV Detection Wavelength (λmax): The conjugated aromatic system of the pyrido[2,3-d]pyrimidine core is expected to have a strong UV absorbance. The optimal wavelength (λmax) must be determined experimentally to ensure maximum sensitivity. Based on similar structures, a wavelength between 270-330 nm is a logical starting point.[9][10]

Experimental Protocol: HPLC Method

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • Reference Standard: this compound (≥99.5% purity).

  • HPLC-grade acetonitrile, HPLC-grade water, and formic acid (≥99%).

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Add ~15 mL of diluent (Acetonitrile:Water 50:50 v/v), sonicate for 5 minutes to dissolve, then dilute to volume with the diluent.

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of at least five working standards by serial dilution of the stock solution. A suggested range is 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample material containing the analyte.

    • Dissolve and dilute in the diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase Gradient or Isocratic (start with 60% A, 40% B)
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL
    Detection UV at determined λmax (e.g., 285 nm)

    | Run Time | 15 minutes (to allow for elution of any late-eluting impurities) |

  • Analysis Sequence:

    • Inject a blank (diluent) to establish the baseline.

    • Perform six replicate injections of a mid-level standard (e.g., 25 µg/mL) to check for system suitability.

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the prepared samples.

Method Validation Protocol (ICH Q2(R2) Framework)

A self-validating system is essential for trustworthiness.[12][13] The following parameters must be assessed.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_sys System Suitability Dev Develop HPLC Method (Column, Mobile Phase, λmax) SST System Suitability Test (%RSD, Tailing Factor, Plates) Dev->SST Specificity Specificity (Forced Degradation) Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability, Intermediate) LOQ LOQ / LOD Robustness Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis Method is Validated SST->Specificity

Caption: HPLC Method Development and Validation Workflow.

Validation Parameters and Acceptance Criteria:

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and analyte. Perform forced degradation (acid, base, oxidative, thermal, photolytic stress).[8][20][21]Peak for analyte is free from interference. Peak purity index > 0.995. Degradation products are well-resolved from the main peak.
Linearity Analyze 5-6 concentrations across the intended range (e.g., 5-100 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision studies.[15]The interval providing suitable accuracy, precision, and linearity.
Accuracy Spike a placebo or sample with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%). Calculate % recovery.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst.% Relative Standard Deviation (%RSD) ≤ 2.0%.[13]
LOD & LOQ Based on signal-to-noise ratio (LOD = 3:1, LOQ = 10:1) or standard deviation of the response and the slope of the calibration curve.LOD and LOQ should be reported.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).System suitability criteria are met. No significant impact on quantitative results.

Method 2: UV-Vis Spectrophotometry

This method is suitable for the rapid quantification of this compound in bulk form or in simple formulations where no interfering, UV-absorbing excipients are present.

Principle

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[22] By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of an unknown sample can be determined from a calibration curve.

UV_Vis_Workflow Prep_Stock Prepare Standard Stock Solution (e.g., 100 µg/mL in Methanol) Scan_Lambda Scan for λmax (200-400 nm) Prep_Stock->Scan_Lambda Prep_Cal Prepare Calibration Standards (e.g., 2-12 µg/mL) Prep_Stock->Prep_Cal Measure_Cal Measure Absorbance of Standards Prep_Cal->Measure_Cal Plot_Curve Plot Calibration Curve (Absorbance vs. Concentration) Measure_Cal->Plot_Curve Calculate Calculate Concentration using Regression Equation Plot_Curve->Calculate y = mx + c Prep_Sample Prepare Unknown Sample (Dilute to fall within range) Measure_Sample Measure Absorbance of Unknown Prep_Sample->Measure_Sample Measure_Sample->Calculate

Caption: UV-Vis Spectrophotometric Quantification Workflow.

Experimental Protocol: UV-Vis Method

Instrumentation and Materials:

  • Double beam UV-Vis spectrophotometer with 1 cm matched quartz cuvettes.

  • Reference Standard: this compound (≥99.5% purity).

  • Methanol (AR or Spectroscopic grade).

Step-by-Step Protocol:

  • Solvent Selection: Methanol is a common choice as it is UV-transparent in the relevant region and can dissolve the analyte.[22]

  • Determination of λmax:

    • Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in methanol.

    • Scan the solution from 400 nm to 200 nm against a methanol blank.

    • The wavelength with the highest absorbance is the λmax.

  • Preparation of Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

  • Preparation of Calibration Standards:

    • From the stock solution, prepare a series of dilutions in methanol to cover a linear absorbance range (typically 0.1-1.0). For example: 2, 4, 6, 8, 10, and 12 µg/mL.

  • Construction of the Calibration Curve:

    • Measure the absorbance of each calibration standard at the predetermined λmax against a methanol blank.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value ≥ 0.999 is desirable.

  • Quantification of Unknown Sample:

    • Prepare a solution of the unknown sample in methanol, ensuring the final concentration will result in an absorbance value that falls within the range of the calibration curve.

    • Measure its absorbance at λmax.

    • Calculate the concentration using the regression equation from the calibration curve.

Summary and Conclusion

This application note details two validated methods for the quantification of this compound.

  • The RP-HPLC method is highly specific, accurate, and stability-indicating, making it the definitive choice for quality control, stability testing, and analysis in complex mixtures, fully compliant with regulatory expectations.[8][20]

  • The UV-Vis spectrophotometric method is a rapid, cost-effective tool for the straightforward quantification of the pure substance, ideal for applications where high specificity is not required.[9][22]

The choice between these methods should be based on the specific analytical requirements of the user. Both protocols, when validated and implemented correctly, will yield reliable and accurate quantitative data crucial for advancing research and development in the pharmaceutical sciences.

References

Application Notes and Protocols for the Evaluation of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold as a Privileged Motif in Oncology

The pyrido[2,3-d]pyrimidine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, the fundamental components of DNA and RNA.[1][2] This structural analogy allows molecules based on this scaffold to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[2] In the realm of oncology, derivatives of pyrido[2,3-d]pyrimidine have been extensively explored as potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[2][3][4]

Numerous studies have demonstrated the potential of this scaffold to yield inhibitors of key oncogenic kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Platelet-Derived Growth Factor Receptor (PDGFR).[2][3] For instance, Palbociclib, a potent and selective inhibitor of CDK4 and CDK6, features a pyrido[2,3-d]pyrimidin-7(8H)-one core and is an FDA-approved therapeutic for certain types of breast cancer. This clinical success underscores the therapeutic potential of this class of compounds.

This document provides detailed application notes and experimental protocols for the characterization of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one , a representative member of this promising class of compounds, in the context of cancer research. The methodologies outlined herein are designed to elucidate its potential as a kinase inhibitor and its effects on cancer cell proliferation, survival, and cell cycle progression.

Postulated Mechanism of Action: Kinase Inhibition

Given the extensive body of literature on pyrido[2,3-d]pyrimidine derivatives, it is highly probable that the anticancer activity of this compound stems from its ability to inhibit one or more protein kinases.[2][3] Kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process that is fundamental to signal transduction. In many cancers, aberrant kinase activity drives uncontrolled cell growth, proliferation, and survival.

The pyrido[2,3-d]pyrimidine scaffold can act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream targets.[5][6] The specific kinase(s) inhibited by a particular derivative are determined by the nature and position of its substituents. The methylthio group at the 2-position of the core of this compound is a feature that can be further modified to enhance potency and selectivity.[5][6]

A plausible signaling pathway that could be targeted by a pyrido[2,3-d]pyrimidine derivative is the MAPK/ERK pathway, which is a central regulator of cell proliferation and is frequently hyperactivated in cancer.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylates Compound This compound Compound->RAF Inhibits Compound->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: Postulated inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the preclinical evaluation of a novel pyrido[2,3-d]pyrimidine derivative as a potential anticancer agent.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay In Vitro Kinase Assay (Determine IC50) Cell_Viability Cell Viability Assay (MTT) (Determine GI50) Kinase_Assay->Cell_Viability Identified as potent inhibitor Apoptosis_Assay Apoptosis Assay (Annexin V) (Assess induction of apoptosis) Cell_Viability->Apoptosis_Assay Shows anti-proliferative activity Cell_Cycle_Assay Cell Cycle Analysis (Assess cell cycle arrest) Cell_Viability->Cell_Cycle_Assay Xenograft_Model Cancer Cell Line Xenograft Model (Evaluate anti-tumor efficacy) Apoptosis_Assay->Xenograft_Model Induces apoptosis Cell_Cycle_Assay->Xenograft_Model Causes cell cycle arrest

Caption: General experimental workflow for inhibitor characterization.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Principle: A variety of assay formats can be used to measure kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[7] The following protocol describes a generic luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption corresponds to kinase inhibition.

Materials:

  • Purified recombinant kinases of interest

  • Specific peptide substrates for each kinase

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations to be tested.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted compound or DMSO (vehicle control) to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor that reduces the activity of an enzyme by 50%.
Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[8]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value.

Parameter Description
GI50 The concentration of a drug that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if the growth inhibitory effect of this compound is due to the induction of apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]

Materials:

  • Cancer cell line

  • This compound

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at its GI50 concentration for a defined period (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-Annexin V and PI to the cell suspension and incubate in the dark at room temperature.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by measuring the cellular DNA content using a fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI).[13][14] Flow cytometry is then used to quantify the fluorescence intensity of individual cells, which is proportional to their DNA content.[13][14]

Materials:

  • Cancer cell line

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the compound at its GI50 concentration for a specified time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[15]

  • Cell Staining: Wash the fixed cells with PBS and then stain them with the PI/RNase A solution.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to obtain a DNA content histogram.

  • Data Analysis: Analyze the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Conclusion and Future Directions

The pyrido[2,3-d]pyrimidine scaffold represents a highly promising starting point for the development of novel anticancer agents. The representative compound, this compound, based on the known activities of its structural analogs, is likely to exert its anticancer effects through the inhibition of one or more protein kinases. The protocols detailed in this guide provide a comprehensive framework for the in-depth characterization of this and other related compounds.

Future studies should focus on identifying the specific kinase targets of this compound through broader kinase profiling and biochemical assays. Elucidation of the precise mechanism of action will be crucial for its further development as a potential therapeutic agent. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs with modifications at various positions of the pyrido[2,3-d]pyrimidine core, will be instrumental in optimizing its potency, selectivity, and pharmacokinetic properties.[5][6]

References

Application Notes and Protocols for the In Vivo Administration of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active agents, including approved drugs and clinical candidates.[1][2] Derivatives have shown potent activity as inhibitors of various enzymes, particularly protein kinases, which are critical targets in oncology and inflammatory diseases.[1][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vivo administration of a specific derivative, 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. We delve into the rationale behind formulation strategies, provide detailed, field-proven protocols for pharmacokinetic and pharmacodynamic studies in murine models, and offer insights into data interpretation. The objective is to equip researchers with a robust framework to accurately assess the therapeutic potential of this compound class in a preclinical setting.

Compound Profile and Rationale for In Vivo Studies

The Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold

This scaffold's structural similarity to purine bases allows it to effectively mimic ATP, enabling competitive binding to the ATP-binding pocket of protein kinases.[1][3] This has led to the development of potent inhibitors targeting key signaling pathways. For instance, derivatives of this scaffold have been successfully developed as inhibitors of Threonine Tyrosine Kinase (TTK) and Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), demonstrating efficacy in preclinical cancer models.[4][5] Given this precedent, this compound is a promising candidate for evaluation as a small molecule inhibitor.

Physicochemical Properties and Challenges

Like many kinase inhibitors, this compound is predicted to have low aqueous solubility.[6][7] This is a critical hurdle for in vivo research, as poor solubility can lead to low and erratic absorption from the gastrointestinal tract, resulting in insufficient systemic exposure to elicit a pharmacological effect.[6] Therefore, a carefully designed formulation is paramount for achieving reliable and reproducible results in animal studies.

Property Predicted Value Implication for In Vivo Studies
Molecular Formula C₅H₆N₂S---
Molecular Weight 126.18 g/mol [8]Suitable for oral bioavailability.
logP (Octanol/Water) 1.198[8]Indicates moderate lipophilicity; likely poor water solubility.
Water Solubility log₁₀WS = -1.75 mol/L[8]Very low aqueous solubility, requiring specialized formulation.
Hypothesized Mechanism of Action: Kinase Inhibition

For the purposes of this guide, we will proceed with the hypothesis that this compound functions as an inhibitor of a key oncogenic signaling pathway, such as the RAS/RAF/MEK/ERK (MAPK) pathway. This pathway is frequently dysregulated in various cancers, making it a well-validated target for therapeutic intervention.[9] Inhibition of a kinase within this cascade (e.g., MEK1/2) would block downstream signaling, leading to reduced cell proliferation and tumor growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor 2-(methylthio)pyrido [2,3-d]pyrimidin-7(8H)-one Inhibitor->MEK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Hypothesized inhibition of the MAPK signaling pathway.

Formulation Development for In Vivo Administration

The primary goal of formulation is to deliver the compound in a solubilized or finely dispersed state to maximize its absorption.[6][10] For early-stage preclinical studies, a simple, well-tolerated vehicle is often sufficient.

Protocol 2.1: Preparation of a Suspension Vehicle for Oral Gavage

This protocol describes the preparation of a common vehicle for compounds with poor water solubility. The rationale is to use a surfactant (Tween 80) to wet the compound particles and a suspending agent (methylcellulose) to create a homogenous, stable suspension.

Materials:

  • This compound powder

  • Tween 80

  • Methylcellulose (0.5% w/v) in sterile water

  • Sterile water for injection

  • Glass mortar and pestle

  • Sterile conical tubes

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate Required Quantities: Determine the total volume of vehicle needed based on the number of animals, dose level (e.g., 50 mg/kg), and dosing volume (e.g., 10 mL/kg).

  • Weigh Compound: Accurately weigh the required amount of this compound and place it in the glass mortar.

  • Wetting the Compound: Add a small volume of Tween 80 (typically 1-2% of the final volume) to the mortar. Triturate the powder with the pestle to form a smooth, uniform paste. This step is critical to ensure the hydrophobic powder is wetted, preventing clumping.[6]

  • Initial Suspension: Gradually add a small amount of the 0.5% methylcellulose solution to the paste while continuing to mix.

  • Final Volume: Transfer the suspension to a sterile conical tube. Rinse the mortar and pestle with additional methylcellulose solution and add it to the tube to ensure a complete transfer of the compound.

  • Homogenization: Adjust to the final volume with the 0.5% methylcellulose solution. Place a sterile stir bar in the tube and stir continuously on a magnetic stirrer for at least 30 minutes before dosing to maintain a uniform suspension.

  • Quality Control: Visually inspect the suspension for any large aggregates. The suspension should appear homogenous.

In Vivo Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound.[11][12] This information is crucial for selecting an appropriate dose and schedule for efficacy studies. A typical study involves administering the compound via both intravenous (IV) and oral (PO) routes to determine key parameters, including oral bioavailability (F%).

Caption: General workflow for a murine pharmacokinetic study.

Protocol 3.1: Single-Dose Pharmacokinetic Study in Mice

Animals:

  • Female BALB/c mice, 8-10 weeks old. While strain-dependent differences in PK can exist, a single common strain is generally appropriate for discovery studies.[13][14]

  • Animals should be acclimated for at least one week before the study.

Procedure:

  • Dosing Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg). The compound should be fully solubilized for IV injection, for example, in a vehicle like 10% DMSO / 40% PEG400 / 50% saline.

    • Group 2: Oral (PO) gavage (e.g., 10 mg/kg) using the suspension prepared in Protocol 2.1.

  • Administration:

    • For IV, administer a single bolus dose via the tail vein.

    • For PO, administer the dose using an appropriate-sized gavage needle.

  • Blood Sampling:

    • Collect sparse samples from each mouse according to a planned schedule (e.g., 2-3 mice per time point). A typical schedule is: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect approximately 30-50 µL of blood from the submandibular or saphenous vein into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Processing:

    • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Data Analysis and Key Parameters

The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine the following key PK parameters.

Parameter Description Significance
Cₘₐₓ Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tₘₐₓ Time at which Cₘₐₓ is observedTime to reach peak plasma concentration.
AUC₀₋ᵢₙf Area under the plasma concentration-time curveRepresents total systemic drug exposure.
t₁/₂ Elimination half-lifeTime required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vdₛₛ Volume of distribution at steady-stateApparent volume into which the drug distributes.
F (%) Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

In Vivo Pharmacodynamic (PD) and Efficacy Studies

Once a compound demonstrates favorable PK properties (e.g., adequate oral bioavailability), the next step is to evaluate its ability to engage its target and produce a therapeutic effect in a disease-relevant animal model.[15]

Protocol 4.1: Tumor Xenograft Efficacy Study

This protocol describes a standard subcutaneous xenograft model to assess the anti-tumor activity of the compound.

Model:

  • Cell Line: HCT116 (human colon carcinoma), which often harbors KRAS mutations, making the MAPK pathway constitutively active.[16]

  • Animals: Immunodeficient mice (e.g., athymic Nude or NOD-SCID), 6-8 weeks old.

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days. Calculate tumor volume (TV) using the formula: TV = (W² x L) / 2.

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice/group).

  • Treatment Groups:

    • Group 1: Vehicle control (PO, daily).

    • Group 2: this compound (e.g., 50 mg/kg, PO, daily).

    • Group 3: Positive control (a known standard-of-care agent for this model).

  • Dosing and Monitoring:

    • Administer the treatments daily for a specified period (e.g., 21 days).

    • Continue to measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.

  • Endpoint:

    • The study is typically terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or after the planned treatment duration.

    • Efficacy is determined by calculating the Tumor Growth Inhibition (TGI) percentage.

Protocol 4.2: Target Engagement Biomarker Analysis

To confirm that the compound is inhibiting its intended target in vivo, tumor samples are collected for pharmacodynamic (PD) analysis.

Procedure:

  • Satellite PD Groups: Set up separate groups of tumor-bearing mice for tissue collection.

  • Dosing and Sample Collection:

    • Administer a single dose of the vehicle or compound.

    • At peak plasma concentration (Tₘₐₓ, determined from the PK study) and other relevant time points (e.g., 24 hours), euthanize the mice.

  • Tumor Excision: Immediately excise the tumors, snap-freeze them in liquid nitrogen, and store them at -80°C.

  • Western Blot Analysis:

    • Prepare protein lysates from the frozen tumors.

    • Perform Western blotting to measure the levels of the phosphorylated (active) and total forms of the downstream target protein (e.g., p-ERK and total ERK).

    • A significant reduction in the p-ERK/total ERK ratio in the treated group compared to the vehicle group confirms target engagement.[16][17]

G cluster_treatment Treatment Phase (e.g., 21 days) start Inject Tumor Cells (e.g., HCT116) monitor Monitor Tumor Growth start->monitor randomize Randomize Mice when Tumors ~150-200 mm³ monitor->randomize dose_vehicle Group 1: Vehicle Control randomize->dose_vehicle dose_compound Group 2: Test Compound randomize->dose_compound dose_positive Group 3: Positive Control randomize->dose_positive measure Measure Tumor Volume & Body Weight (2-3x / week) endpoint Study Endpoint: Tumors reach max size or treatment period ends measure->endpoint analysis Calculate Tumor Growth Inhibition (TGI) endpoint->analysis pd_analysis Excise Tumors for PD Biomarker Analysis (e.g., p-ERK levels) endpoint->pd_analysis end Efficacy & Target Validation analysis->end pd_analysis->end

Caption: Workflow for a xenograft efficacy and pharmacodynamic study.

References

Application Notes and Protocols: A Guide to Assay Development for the Bioactivity of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The pyrido[2,3-d]pyrimidin-7(8H)-one core is a recognized "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to the purine bases of DNA and RNA.[1][2] This structural motif has led to the development of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] The compound of interest, 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, and its analogs have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as growth, proliferation, and survival.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust assay cascade for characterizing the bioactivity of this compound. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for both biochemical and cell-based assays, and offer insights into data interpretation and validation. Our approach is designed to be a self-validating system, ensuring the generation of high-quality, reproducible data to drive your research forward.

The Assay Development Funnel: A Strategic Approach

A tiered or funnel-based approach is the most efficient strategy for characterizing a novel compound. This process begins with broad, high-throughput biochemical assays to identify primary targets and confirm on-target activity. Subsequently, the focus narrows to more complex cell-based assays that evaluate the compound's effect in a more physiologically relevant context.[6][7]

Assay_Funnel A Tier 1: Primary Screening (Biochemical Assays) - Broad Kinase Panel Screening - IC50 Determination for Hits B Tier 2: Cellular Activity & Potency - Cell Viability/Cytotoxicity Assays (e.g., MTT) - Target Engagement & Phosphorylation Assays A->B Hit Confirmation C Tier 3: Mechanism of Action - Apoptosis Assays (e.g., Caspase-Glo) - Cell Cycle Analysis B->C Elucidate MOA D Tier 4: Advanced Models & Selectivity - 3D Cell Culture Models - Off-Target & Safety Profiling C->D In-depth Characterization

Caption: A tiered assay development workflow.

Tier 1: Primary Biochemical Screening - Identifying the Molecular Target

Given that the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is a known kinase inhibitor, the initial step is to determine its kinase selectivity profile.[3][8][9][10] This is typically achieved by screening the compound against a large panel of purified kinases.

Rationale for Technology Selection

For high-throughput screening (HTS) of kinase inhibitors, luminescence-based assays are often preferred due to their high sensitivity, wide dynamic range, and simple "add-mix-measure" formats.[11][12] Technologies like Promega's ADP-Glo™ and Kinase-Glo® are industry standards.[12][13][14][15]

  • Kinase-Glo® Assay Principle: This assay quantifies the amount of ATP remaining after a kinase reaction.[13] A stabilized luciferase enzyme uses the remaining ATP to produce light.[11] Therefore, a low luminescent signal indicates high kinase activity (more ATP consumed), and a high signal indicates kinase inhibition (less ATP consumed).[13][16]

  • ADP-Glo™ Assay Principle: This assay measures the amount of ADP produced during the kinase reaction.[13][14] The signal is directly proportional to kinase activity, which can be more intuitive for data analysis.[13][15][16]

Kinase_Assay_Principle cluster_0 Kinase-Glo® (ATP Depletion) cluster_1 ADP-Glo™ (ADP Formation) Kinase + Substrate + ATP Kinase + Substrate + ATP Phospho-Substrate + ADP + less ATP Phospho-Substrate + ADP + less ATP Kinase + Substrate + ATP->Phospho-Substrate + ADP + less ATP Kinase Reaction No Reaction\n(High ATP) No Reaction (High ATP) Kinase + Substrate + ATP->No Reaction\n(High ATP) Inhibited less ATP less ATP Low Light Low Light less ATP->Low Light + Luciferase/Luciferin Inhibitor Inhibitor Inhibitor->Kinase + Substrate + ATP High Light High Light No Reaction\n(High ATP)->High Light + Luciferase/Luciferin Kinase + Substrate + ATP Kinase + Substrate + ATP Phospho-Substrate + ADP Phospho-Substrate + ADP Kinase + Substrate + ATP ->Phospho-Substrate + ADP Kinase Reaction No ADP No ADP Kinase + Substrate + ATP ->No ADP Inhibited ADP ADP ADP ->High Light ADP converted to ATP, + Luciferase/Luciferin Inhibitor Inhibitor Inhibitor ->Kinase + Substrate + ATP No ADP->Low Light ADP converted to ATP, + Luciferase/Luciferin

Caption: Principles of luminescence-based kinase assays.

Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is a generalized template for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase identified from a primary screen.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • This compound (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (specific to the kinase)

  • ATP

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 1 mM, with 10-point, 3-fold serial dilutions.

    • Transfer a small volume (e.g., 1 µL) of the diluted compound to the assay plate wells. Include DMSO-only wells as a "no inhibition" (100% activity) control.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its specific substrate in the appropriate kinase buffer.

    • Add the kinase/substrate mix to the wells containing the compound.

    • Prepare a "no enzyme" control for background subtraction.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[15]

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.[15]

    • Incubate the reaction for the optimized time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.[15]

    • Measure the luminescence using a plate reader. The signal is stable for several hours.

Data Analysis:

ParameterDescription
Raw Luminescence The direct output from the plate reader.
Normalized Activity (%) ((Signal_Sample - Signal_Background) / (Signal_100%_Activity - Signal_Background)) * 100
IC50 Value The concentration of the compound that inhibits 50% of the kinase activity, calculated using a non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism.

Tier 2: Assessing Cellular Activity and Potency

Once a primary target kinase is confirmed, the next crucial step is to determine if this compound can engage its target within a cellular environment and exert a biological effect.[7]

Cell Viability and Cytotoxicity Assays

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Principle of the MTT Assay: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes in their mitochondria. These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of viable cells.[17] The crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Protocol: MTT Assay for Cellular Cytotoxicity

Materials:

  • Cancer cell line relevant to the identified kinase target (e.g., MCF-7 for breast cancer).[18]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound (stock dissolved in DMSO).

  • MTT solution (5 mg/mL in PBS).[17]

  • Solubilization solution (e.g., DMSO or acidified isopropanol).[17]

  • 96-well clear, flat-bottom tissue culture plates.

  • Humidified incubator (37°C, 5% CO2).

  • Microplate reader capable of measuring absorbance at 570-600 nm.

Methodology:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[17][19]

    • Incubate overnight to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with medium and DMSO only (vehicle control) and wells with medium only (no-cell background control).

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Solubilization:

    • Add 10-20 µL of MTT solution to each well (final concentration of ~0.5 mg/mL).[20]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[19]

    • Carefully aspirate the medium containing MTT.[17]

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes.[17]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to reduce background noise.

Data Analysis:

ParameterDescription
Corrected Absorbance Absorbance_Sample - Absorbance_Background
Percent Viability (%) (Corrected_Absorbance_Sample / Corrected_Absorbance_Vehicle_Control) * 100
IC50 Value The concentration of the compound that reduces cell viability by 50%, calculated using a non-linear regression model.

Tier 3: Elucidating the Mechanism of Action

If the compound demonstrates potent cellular cytotoxicity, the next step is to investigate how it is killing the cells. A common mechanism for anti-cancer agents is the induction of apoptosis, or programmed cell death.[21]

Apoptosis Assays

Caspases are a family of proteases that are key mediators of apoptosis. Effector caspases, such as caspase-3 and caspase-7, are activated during the apoptotic cascade and are responsible for cleaving key cellular proteins.[22]

Principle of the Caspase-Glo® 3/7 Assay: This luminescent assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for caspase-3 and caspase-7.[22] When caspases-3/7 are active in apoptotic cells, they cleave this substrate, releasing aminoluciferin. This aminoluciferin is then used by a stabilized luciferase enzyme to generate a "glow-type" luminescent signal that is proportional to the amount of caspase-3/7 activity.[22][23] The reagent also contains a lysis buffer, allowing for a simple "add-mix-measure" protocol.[22]

Caspase_Glo_Principle Apoptotic Cell Apoptotic Cell Active Caspase-3/7 Active Caspase-3/7 Apoptotic Cell->Active Caspase-3/7 contains Cleaved Substrate\n(Aminoluciferin) Cleaved Substrate (Aminoluciferin) Active Caspase-3/7->Cleaved Substrate\n(Aminoluciferin) cleaves DEVD Substrate Caspase-Glo® 3/7 Reagent Caspase-Glo® 3/7 Reagent (Lysis Buffer + Proluminescent DEVD Substrate + Luciferase) Luminescent Signal Luminescent Signal Cleaved Substrate\n(Aminoluciferin)->Luminescent Signal Luciferase Viable Cell Viable Cell Inactive Caspase-3/7 Inactive Caspase-3/7 Viable Cell->Inactive Caspase-3/7 contains No Cleavage No Cleavage Inactive Caspase-3/7->No Cleavage + DEVD Substrate No Signal No Signal No Cleavage->No Signal Luciferase

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in the synthesis of this important heterocyclic scaffold. Pyrido[2,3-d]pyrimidines are a class of privileged structures in medicinal chemistry, and achieving high-yielding, reproducible synthetic routes is crucial for advancing research and development.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yields in the synthesis of pyrido[2,3-d]pyrimidines can often be attributed to a handful of critical factors, ranging from the quality of starting materials to suboptimal reaction conditions and inefficient purification. Below, we address some of the most common issues in a question-and-answer format.

Question 1: My reaction is not proceeding to completion, and I observe a significant amount of unreacted starting materials. What are the likely causes?

Answer:

Incomplete conversion is a frequent cause of low yields. Several factors could be at play:

  • Insufficient Catalyst Activity: Many multicomponent syntheses of pyridopyrimidines are catalyst-dependent.[3][4] If you are using a catalyst, ensure it is active and used in the correct loading. For instance, in acid-catalyzed reactions, the choice and concentration of the acid are critical.[5]

  • Suboptimal Reaction Temperature: The temperature can significantly influence the reaction rate. Some reactions may require higher temperatures to overcome activation energy barriers, while others might benefit from lower temperatures to prevent side reactions. It is crucial to empirically determine the optimal temperature for your specific substrate combination.[5]

  • Poor Quality of Starting Materials: The purity of your starting materials, particularly the 4-amino-2-(methylthio)pyrimidine derivative, is paramount. Impurities can inhibit the catalyst or participate in side reactions. It is advisable to purify starting materials if their quality is uncertain.

  • Inadequate Reaction Time: It is essential to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will naturally lead to incomplete conversion.

Recommended Actions:

  • Verify Catalyst Activity: If using a solid-supported catalyst, ensure it has not been deactivated. For acid or base catalysts, check the concentration and consider a fresh batch.

  • Optimize Temperature: Screen a range of temperatures to find the optimal condition for your reaction. A stepwise increase in temperature while monitoring the reaction progress can be an effective strategy.

  • Purify Starting Materials: Recrystallize or chromatograph your starting materials to ensure high purity.

  • Time-Course Study: Run the reaction and take aliquots at different time points to determine the optimal reaction time.

Question 2: My reaction mixture is turning dark, and I am isolating a complex mixture of byproducts. What could be the cause?

Answer:

The formation of dark-colored, intractable materials, often referred to as "tars," is usually indicative of side reactions and decomposition. In the context of pyridopyrimidine synthesis, this can be caused by:

  • Self-condensation of Reactants: Under certain conditions, one of the reactants, such as an aldehyde or a β-dicarbonyl compound, might self-condense, leading to polymeric byproducts.

  • Side Reactions of the Pyrimidine Ring: The pyrimidine ring itself can be susceptible to certain side reactions, especially under harsh acidic or basic conditions.[6]

  • Oxidation of Intermediates: The dihydropyridine intermediate formed during the cyclization can be prone to oxidation, potentially leading to a cascade of undesired reactions.[7]

  • Michael Addition Side Products: In multicomponent reactions, alternative Michael additions can occur, leading to a variety of constitutional isomers that can be difficult to separate from the desired product.

Recommended Actions:

  • Control Reaction Temperature: Higher temperatures often accelerate side reactions. Try running the reaction at a lower temperature.

  • Modify the Order of Addition of Reagents: In some multicomponent reactions, the order in which the reactants are added can significantly impact the outcome.[7] For instance, pre-forming an intermediate before adding the final component can sometimes lead to a cleaner reaction.

  • Use a Milder Catalyst: If you are using a strong acid or base, consider switching to a milder catalyst to minimize side reactions. Several nano-catalysts have been reported to improve yields and reduce side reactions in pyridopyrimidine synthesis.[3]

  • Degas Solvents and Use an Inert Atmosphere: If oxidation is suspected, degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Question 3: I have successfully formed the product according to TLC/LC-MS, but my isolated yield after purification is very low. What are the potential issues?

Answer:

Low isolated yields despite good conversion can be frustrating and often point to issues with the work-up and purification steps. This compound is a polar, heterocyclic compound, which can present purification challenges.[8]

  • Product Solubility: Your product might have some solubility in the aqueous phase during extraction, leading to losses. Additionally, it might be too soluble in the recrystallization solvent, preventing efficient crystallization.

  • Adsorption on Silica Gel: The polar nature of the product can lead to strong adsorption on silica gel during column chromatography, resulting in streaking and poor recovery.

  • Product Instability: The product might be unstable under the purification conditions (e.g., acidic or basic conditions during work-up, or prolonged heating).

Recommended Actions:

  • Optimize Extraction: If performing an aqueous work-up, back-extract the aqueous layer multiple times with an appropriate organic solvent to maximize recovery.

  • Recrystallization Solvent Screening: Screen a variety of solvents and solvent systems for recrystallization to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Alternative Chromatography Techniques: If silica gel chromatography is problematic, consider using a different stationary phase, such as alumina or reverse-phase silica. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique for purifying polar compounds.[8]

  • Trituration: Instead of chromatography or recrystallization, consider triturating the crude product with a solvent in which the impurities are soluble but the product is not.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key starting materials?

A1: A common and efficient method for the synthesis of the pyrido[2,3-d]pyrimidine core is through a multicomponent reaction.[9][10] For this compound, a likely synthetic strategy involves the condensation of three components:

  • A 4-amino-2-(methylthio)pyrimidine derivative: This provides the pyrimidine core of the final product.

  • An aldehyde: This will determine the substituent at the 5-position of the final product.

  • An active methylene compound: A compound with a methylene group flanked by two electron-withdrawing groups, such as malononitrile or an acetoacetate derivative, is typically used to form the pyridine ring.

The purity of these starting materials is critical for the success of the reaction.

Q2: Can you explain the general mechanism of the multicomponent reaction for the synthesis of pyrido[2,3-d]pyrimidines?

A2: The mechanism of these multicomponent reactions can be complex and may vary depending on the specific reactants and conditions. However, a generally accepted pathway involves the following key steps:[11]

  • Knoevenagel Condensation: The aldehyde reacts with the active methylene compound to form a Knoevenagel adduct.

  • Michael Addition: The 4-aminopyrimidine derivative then undergoes a Michael addition to the Knoevenagel adduct.

  • Cyclization and Tautomerization: An intramolecular cyclization occurs, followed by tautomerization to form the final pyridopyrimidine ring system.

Understanding this mechanism is crucial for troubleshooting, as issues can arise at any of these steps.

Q3: Are there alternative synthetic methods that might offer higher yields?

A3: Yes, several alternative methods for the synthesis of pyridopyrimidines have been reported. Some of these include:

  • Microwave-assisted synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[12]

  • Use of novel catalysts: A variety of catalysts, including nano-catalysts and ionic liquids, have been developed to improve the efficiency and yield of pyridopyrimidine synthesis.[3][13]

  • Stepwise synthesis: While multicomponent reactions are often preferred for their efficiency, a stepwise approach, where intermediates are isolated and purified, can sometimes provide better overall yields and a cleaner final product, albeit at the cost of more synthetic steps.

Experimental Protocols & Data

Table 1: Comparison of Reaction Conditions for Pyridopyrimidine Synthesis
CatalystSolventTemperature (°C)TimeYield (%)Reference
Lactic Acid (15 mol%)Solvent-free9015-30 min85-95[10]
Nano-MgOWaterReflux2-3 h80-95[3]
Microwave (400W)Acetic Acid12040 min64-96[12]

Note: The yields reported are for various pyridopyrimidine derivatives and may not be directly transferable to the synthesis of this compound, but they provide a useful starting point for optimization.

General Protocol for a Multicomponent Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This is a general protocol and may require optimization for your specific substrates.

  • To a mixture of the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF), add the 4-amino-2-(methylthio)pyrimidine derivative (1.0 mmol).

  • Add the catalyst (e.g., 10-15 mol% of an acid or base catalyst).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow for Low Yield start Low Yield Observed check_conversion Check Reaction Conversion (TLC, LC-MS) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Yes good_conversion Good Conversion check_conversion->good_conversion No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Change Solvent incomplete_conversion->optimize_conditions check_reagents Check Reagent Quality: - Purity of Starting Materials - Catalyst Activity incomplete_conversion->check_reagents workup_issues Investigate Work-up & Purification: - Product Solubility - Adsorption on Silica - Product Stability good_conversion->workup_issues optimize_purification Optimize Purification: - Different Solvent System - Alternative Chromatography - Trituration workup_issues->optimize_purification

Caption: A troubleshooting workflow to diagnose the cause of low yield in the synthesis of this compound.

References

degradation and stability issues with 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Author: BenchChem Technical Support Team. Date: January 2026

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I've been digging deeper into the degradation routes for the 2-(methylthio) group. Recent searches yielded focused insights into its potential breakdown, alongside general methodologies employed in forced degradation studies for pharmaceuticals. I now have a clearer picture of how this group might react under stress, helping me refine my analysis.

Refining Degradation Insights

My subsequent investigations have yielded more detailed insights into the 2-(methylthio) group's degradation pathways. Oxidation to sulfoxide and sulfone seems likely. I've also confirmed the relative stability of 2-methylthio pyrimidines compared to sulfonyl derivatives. While hydrolysis data for the specific ring system is absent, I can infer based on related heterocycles. With this foundation and the forced degradation study overviews, I'm ready to integrate this into a final response.

Technical Support Center: Crystallization of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the crystallization of this pyridopyrimidinone scaffold. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower you to optimize your crystallization processes effectively.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Like many nitrogen-containing heterocyclic compounds, achieving a highly pure, crystalline solid can be a critical yet challenging step for downstream applications, including structural analysis, formulation, and ensuring batch-to-batch consistency. This document provides a systematic, question-and-answer-based approach to troubleshoot common crystallization issues and offers proactive strategies for success.

Troubleshooting Guide: Common Crystallization Problems

This section addresses the most frequent issues encountered during the crystallization of this compound.

Q1: I've followed my reaction work-up, but no crystals are forming upon cooling. What should I do?

This is a classic problem indicating that the solution is not supersaturated, a necessary state for crystal nucleation and growth.[2]

Potential Causes & Solutions:

  • Solution is Too Dilute: The concentration of the compound is below its saturation point at the current temperature.

    • Solution: Reduce the solvent volume. This can be achieved by gentle heating under a stream of nitrogen or air, or by using a rotary evaporator.[3][4] Be cautious not to over-concentrate, which can lead to rapid precipitation or "oiling out."

  • High Solubility in the Chosen Solvent: The solvent may be too effective, keeping the compound in solution even at low temperatures.[4][5]

    • Solution: Introduce an "anti-solvent" (also known as a precipitant). This is a solvent in which your compound is insoluble but which is miscible with your current solvent. Add the anti-solvent dropwise to the solution until it becomes faintly cloudy (the point of saturation), then warm slightly to redissolve and cool slowly. Common anti-solvents for moderately polar compounds include hexanes, heptane, or toluene.

  • Inhibition of Nucleation: Crystal formation requires an initial "seed" or nucleation event. Spontaneously, this can be kinetically slow.

    • Solution A (Seeding): If you have a pure crystal from a previous batch, add a single, tiny crystal to the solution. This provides a template for further crystal growth.[4]

    • Solution B (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide high-energy sites that can initiate nucleation.[4]

    • Solution C (Forced Cooling): Place the flask in an ice bath or freezer. While rapid cooling can sometimes lead to smaller crystals, it is often effective at inducing crystallization when other methods fail.[6]

Q2: My compound is "oiling out," forming a liquid layer instead of solid crystals. How can I prevent this?

Oiling out occurs when the solubility of the compound is exceeded at a temperature above its melting point in that specific solvent system, or when the concentration is too high.[5][7] The resulting oil is a supersaturated liquid phase of your compound.

Potential Causes & Solutions:

  • Solution Cooled Too Rapidly: The solution became supersaturated too quickly, not allowing enough time for the ordered process of crystallization to occur.

    • Solution: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask (e.g., by placing it in a large beaker or a Dewar flask) can help slow the cooling rate.[7]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the compound's melting point, or the solvent may not be ideal for promoting a stable crystal lattice.

    • Solution: Re-dissolve the oil and add a better solvent in which the compound is less soluble (an anti-solvent) before cooling. Alternatively, remove the current solvent and start again with a different system. Solvents like ethanol, acetone, or mixtures such as ethyl acetate/hexane are often good starting points.[8]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and depress the melting point of the mixture, promoting oil formation.

    • Solution: Attempt to purify the oil. You can decant the solvent, redissolve the oil in a minimal amount of a good solvent (like dichloromethane or ethyl acetate), and pass it through a short plug of silica gel to remove polar impurities. After concentrating the filtrate, attempt the crystallization again.

Q3: My crystallization yield is very low. How can I improve it?

A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.[5]

Potential Causes & Solutions:

  • Excessive Solvent Used: Using too much solvent is the most common cause of low recovery.[3][5]

    • Solution: During the initial dissolution step, use only the minimum amount of hot solvent necessary to fully dissolve the solid. Add the solvent in small portions, ensuring the solid is fully dissolved before adding more.[5]

  • Premature Filtration Loss: If performing a hot filtration to remove insoluble impurities, the compound may crystallize on the filter paper or in the funnel stem.

    • Solution: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration. Adding a small excess of solvent (~5-10%) before filtration can also help, which can then be boiled off before cooling.

  • Incomplete Crystallization: Not enough time or a low enough temperature was used to allow for maximum precipitation.

    • Solution A (Second Crop): After filtering your first batch of crystals, concentrate the mother liquor by 1/2 to 2/3 of its volume and cool it again. This will often yield a second, albeit slightly less pure, crop of crystals.[5]

    • Solution B (Extended Cooling): Place the filtrate in a freezer for several hours or overnight to maximize recovery.

Proactive Strategies for Successful Crystallization

Systematic Solvent Selection Protocol

Choosing the right solvent is the most critical step in crystallization.[3][6] An ideal solvent should dissolve the compound completely when hot but poorly when cold.

Step-by-Step Methodology:

  • Preparation: Place a small amount (10-20 mg) of your crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different solvent dropwise (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane). If the compound dissolves immediately at room temperature, the solvent is too good and will likely result in poor recovery.[3] Reject this solvent.

  • Hot Dissolution Test: For the solvents that did not dissolve the compound at room temperature, gently warm the test tube in a sand bath or with a heat gun.[3] Add the solvent dropwise until the compound just dissolves.

  • Cooling Test: Allow the saturated, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • Evaluation: The best solvent is the one that produces a large quantity of high-quality, crystalline solid upon cooling.

Solvent ClassExample SolventsBoiling Point (°C)Suitability for Pyridopyrimidinones
Protic Ethanol, Isopropanol78, 82Often effective; can form H-bonds. Good for slow cooling.[9]
Ketones Acetone56Good dissolving power when hot; volatility can be useful.
Esters Ethyl Acetate77Versatile solvent, often used in combination with an anti-solvent.
Ethers Tetrahydrofuran (THF)66Can be effective, but peroxides can be a concern.
Apolar Toluene, Hexanes111, 69Typically used as anti-solvents to reduce solubility.
Common Crystallization Methods
  • Slow Cooling: Dissolve the compound in a minimal amount of a suitable hot solvent, filter if necessary, and allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.[7] This is the most common and straightforward method.

  • Solvent-Antisolvent System: Dissolve the compound in a "good" solvent at room temperature. Add a miscible "poor" solvent (anti-solvent) dropwise until the solution becomes persistently turbid. Add a drop or two of the "good" solvent to clarify, then allow the system to stand undisturbed.

  • Vapor Diffusion: Dissolve the compound in a small amount of a relatively volatile "good" solvent in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "poor" solvent (anti-solvent). The anti-solvent vapor will slowly diffuse into the vial, gradually decreasing the compound's solubility and promoting slow crystal growth.[10] This method is excellent for growing high-quality single crystals for X-ray analysis.

Visual Workflows & Diagrams

Troubleshooting Crystallization Failures

TroubleshootingWorkflow start Crystallization Experiment outcome Observe Outcome start->outcome no_xtal No Crystals Form outcome->no_xtal No Precipitation oil_out Compound Oils Out outcome->oil_out Liquid Layer Forms low_yield Low Yield / Poor Quality outcome->low_yield Precipitate Forms success Successful Crystallization outcome->success Good Crystals Form sol_no_xtal Concentrate Solution Add Anti-Solvent Scratch Flask / Seed no_xtal->sol_no_xtal sol_oil_out Re-heat & Cool Slowly Add More Solvent Change Solvent System oil_out->sol_oil_out sol_low_yield Use Less Solvent Initially Concentrate Mother Liquor Ensure Slow Cooling low_yield->sol_low_yield sol_no_xtal->start Retry sol_oil_out->start Retry sol_low_yield->start Retry

Caption: A logical workflow for troubleshooting common crystallization outcomes.

Solvent Selection Process

SolventSelection start Start with Crude Compound test_cold Test Solubility in Cold Solvent start->test_cold test_hot Test Solubility in Hot Solvent test_cold->test_hot Insoluble reject Reject Solvent (Too Soluble) test_cold->reject Dissolves insoluble Insoluble (Poor Solvent) test_hot->insoluble Insoluble good_single Good Single Solvent Candidate test_hot->good_single Dissolves solvent_pair Use as 'Good' Solvent in a Solvent/Anti-Solvent Pair reject->solvent_pair Consider for...

Caption: A flowchart for systematically selecting an appropriate crystallization solvent.

Frequently Asked Questions (FAQs)

Q: What are the key structural features of this compound to consider for crystallization?

The molecule possesses several key features: a planar, aromatic core, a methylthio group, a carbonyl group (C=O), and an amide-like proton (N-H). This combination makes it moderately polar. The C=O and ring nitrogens are hydrogen bond acceptors, while the N-H is a hydrogen bond donor. This suggests that solvents capable of hydrogen bonding, such as alcohols (ethanol) or even water, might be effective, but its overall aromatic character also means it will have solubility in solvents like acetone and ethyl acetate.[7][8]

Q: How important is the purity of the starting material for successful crystallization?

It is critically important. The purer the compound, the better the chances of growing high-quality crystals.[6] Impurities can interfere with the formation of the crystal lattice, leading to oiling out, formation of small or poorly-defined crystals, or complete failure to crystallize. If you suspect your material is impure, consider a preliminary purification by column chromatography before attempting crystallization.

Q: Could polymorphism be an issue for this class of compounds?

Yes, polymorphism—the ability of a compound to exist in more than one crystal form—is a common phenomenon in pharmaceutical compounds, including heterocyclic derivatives.[11] Different polymorphs can have different solubilities, stabilities, and melting points. If you observe inconsistent crystallization behavior or obtain crystals with different habits (shapes) under slightly varied conditions, you may be dealing with polymorphism. Characterization techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are essential for identifying and studying polymorphs.[11]

References

optimizing reaction conditions for pyrido[2,3-d]pyrimidine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrido[2,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during synthesis and provide expert-driven, actionable solutions to optimize your reaction conditions. Our goal is to empower you with the knowledge to troubleshoot effectively, improve yields, and ensure the highest purity of your target compounds.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the pyrido[2,3-d]pyrimidine core?

There are two main strategies for synthesizing the pyrido[2,3-d]pyrimidine scaffold:

  • Building the Pyridine Ring onto a Pre-existing Pyrimidine: This is the most common approach. It typically starts with a substituted 4-aminopyrimidine or 6-aminouracil derivative. The pyridine ring is then formed by reacting it with various carbon synthons.[1] A highly efficient variation of this is the one-pot, multi-component reaction (MCR), where an aminopyrimidine, an aldehyde, and an active methylene compound (like malononitrile or ethyl cyanoacetate) are condensed together.[2][3][4]

  • Building the Pyrimidine Ring onto a Pre-existing Pyridine: This route is also viable and often begins with a 2-aminopyridine-3-carboxamide (2-aminonicotinamide) derivative, which is then cyclized with a one-carbon source like triethyl orthoformate or an acid chloride to form the pyrimidine ring.[1]

The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Q2: What are the Critical Quality Attributes (CQAs) I should monitor for my synthesized pyrido[2,3-d]pyrimidine?

For drug development and research applications, consistently monitoring CQAs is essential for reproducibility and safety. Key attributes include:

  • Purity: The percentage of the desired compound, typically determined by High-Performance Liquid Chromatography (HPLC).

  • Impurity Profile: The identification and quantification of any impurities, including starting materials, reagents, side-products, and isomers.

  • Yield: The amount of final product obtained, which impacts the efficiency and cost of the synthesis.

  • Physical Properties: Appearance, color, melting point, and solubility.

  • Polymorphism: The crystalline form of the compound, which can significantly affect solubility, stability, and bioavailability.[5]

Q3: What are the most common sources of batch-to-batch variability in my synthesis?

Batch-to-batch variability is a frequent challenge that can derail research timelines. The primary sources are:

  • Raw Material Quality: Variations in the purity, isomeric ratio, or even the physical state of starting materials and reagents can have a profound impact.[5]

  • Reaction Conditions: Even minor deviations in temperature, reaction time, stirring rate, or the rate of reagent addition can lead to inconsistent yields and purity.[5]

  • Solvent Quality: The presence of impurities, especially water, in solvents can interfere with many reaction types, particularly those involving water-sensitive reagents.[5]

  • Work-up and Purification Procedures: Inconsistencies in extraction, crystallization, or chromatography can result in batches with different purity profiles.[5]

Troubleshooting Guide: Common Synthesis Issues

This section provides a systematic approach to diagnosing and solving specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

A lower-than-expected yield is one of the most common frustrations in synthesis. Use the following workflow to diagnose the root cause.

LowYieldWorkflow Start Low Yield Observed Verify_Materials Step 1: Verify Starting Material & Reagent Purity Start->Verify_Materials Review_Conditions Step 2: Review Reaction Conditions & Stoichiometry Verify_Materials->Review_Conditions Purity Confirmed Optimize_Reaction Step 3: Optimize Reaction Parameters Verify_Materials->Optimize_Reaction Impurities Found (Purify/Re-source) Review_Conditions->Optimize_Reaction Deviations Found (Correct & Rerun) Evaluate_Workup Step 4: Evaluate Work-up & Purification Review_Conditions->Evaluate_Workup Conditions Correct Evaluate_Workup->Optimize_Reaction Losses Identified (Modify Procedure) Side_Reactions Step 5: Investigate Potential Side Reactions Evaluate_Workup->Side_Reactions Work-up Consistent Side_Reactions->Optimize_Reaction Side Product Identified (Modify Conditions)

Caption: Systematic workflow for troubleshooting low reaction yield.

Q: My reaction is consistently resulting in a low yield. What are the potential causes and how can I fix this?

A: Low yields in pyrido[2,3-d]pyrimidine synthesis can be traced to several factors. Follow this detailed guide:

  • Verify Starting Material and Reagent Purity:

    • Problem: Impurities in starting materials or degradation of reagents can inhibit the reaction or lead to side products.

    • Solution: Re-analyze your starting materials and reagents using techniques like NMR, HPLC, or Mass Spectrometry to confirm their identity and purity.[5] Ensure reagents are stored correctly and are not expired.

  • Review Reaction Conditions and Stoichiometry:

    • Problem: Inaccurate measurements, incorrect stoichiometry, or deviations from the planned temperature or time can lead to incomplete conversion.

    • Solution: Double-check all calculations and measurements. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine if the reaction has gone to completion. If starting material remains, consider extending the reaction time or increasing the temperature.

  • Optimize Reaction Parameters:

    • Problem: The chosen solvent, catalyst, or temperature may not be optimal for your specific substrates.

    • Solution: Systematically screen key parameters.

      • Catalyst: The choice of catalyst is critical. For multi-component reactions, options range from Brønsted acids (lactic acid) to bases (DMAP) and nano-catalysts (nano-MgO).[3][6][7] An inefficient catalyst can be a major bottleneck.

      • Solvent: Solvent choice can dramatically affect yield. While DMF is a common choice for microwave synthesis due to its dielectric properties[2], green alternatives like water or ethanol, or even solvent-free conditions, have proven highly effective.[2][6][8]

      • Temperature & Energy Source: Some reactions require heat. Compare conventional heating with microwave or ultrasonic irradiation, which can sometimes accelerate reactions and improve yields.[2]

    Table 1: Comparison of Common Catalysts and Conditions

    Catalyst Type Example(s) Typical Conditions Advantages
    Acid Catalyst Lactic Acid, TsOH Solvent-free, 90-150°C Green, inexpensive, easy workup.[6][9]
    Base Catalyst (NH4)2HPO4 (DAHP) Aqueous media, reflux Mild, water-soluble, non-toxic.[2]
    Ionic Liquid [DMBSI]HSO4 Solvent-free, mild temp. Reusable, short reaction times.[10]

    | Nano-catalyst | Nano-MgO, Fe3O4@NCs | Water or solvent-free | High efficiency, catalyst reusability.[3][8] |

  • Evaluate Work-up and Purification:

    • Problem: The target compound may be lost during extraction, precipitation, or chromatography. Poor solubility can be a major issue.

    • Solution: Analyze your aqueous and organic layers after extraction to check for product loss. If using chromatography, ensure your product is not irreversibly binding to the silica. For poorly soluble compounds, consider trituration with a suitable solvent or recrystallization from a high-boiling point solvent system.

Issue 2: Formation of Impurities and Side Products

The presence of impurities complicates purification and can compromise the biological activity of your compound.

ImpurityWorkflow Start Impurity Detected Characterize Step 1: Characterize Impurity (LC-MS, NMR) Start->Characterize Identify Step 2: Identify Source of Impurity Characterize->Identify Decision Impurity Source? Identify->Decision SM_Path Unreacted Starting Material Decision->SM_Path Starting Material Isomer_Path Isomeric Side Product Decision->Isomer_Path Isomer Deg_Path Degradation Product Decision->Deg_Path Degradation Optimize_Time Action: Increase reaction time, temp, or reagent equivalents SM_Path->Optimize_Time Modify_Cond Action: Modify catalyst, solvent, or temp to alter regioselectivity Isomer_Path->Modify_Cond Milder_Cond Action: Use milder conditions (lower temp, protect groups) Deg_Path->Milder_Cond

Caption: Decision tree for identifying and mitigating impurity formation.

Q: My final product is contaminated with a persistent impurity. How can I identify it and prevent its formation?

A: A systematic approach is key. First, characterize the impurity, then modify the reaction to suppress its formation.

  • Characterize the Impurity:

    • Action: Use LC-MS to determine the molecular weight of the impurity. If it can be isolated, use NMR spectroscopy to determine its structure.

    • Rationale: Knowing the structure of the impurity provides crucial clues about its origin. Is it an isomer, a degradation product, or a result of a reaction with a contaminant?

  • Identify the Source and Suppress Formation:

    • Scenario A: Impurity is Unreacted Starting Material.

      • Cause: Incomplete reaction.

      • Solution: Increase the reaction time, temperature, or the equivalents of another reagent to drive the reaction to completion.[5]

    • Scenario B: Impurity is an Isomer.

      • Cause: In some synthetic routes, the initial nucleophilic attack can occur at different sites, leading to regioisomers. For example, in the condensation of 2,6-diaminopyrimidin-4(3H)-one, the nucleophilic attack can come from the exocyclic amino group or the C5 atom of the pyrimidine ring, potentially leading to different products.[11]

      • Solution: Alter the reaction conditions to favor one pathway. Changing the solvent polarity or the catalyst (from acid to base, for example) can influence the regioselectivity of the reaction.

    • Scenario C: Impurity is a Degradation Product.

      • Cause: The starting materials or the final product may be unstable under the reaction conditions (e.g., high temperature or harsh pH).

      • Solution: Attempt the reaction under milder conditions. This could involve lowering the temperature, using a more selective catalyst, or reducing the reaction time. If a functional group is particularly sensitive, consider a synthetic route that involves protecting groups.

Issue 3: Difficult Product Purification

Even with a high-yielding reaction, purification can be a significant hurdle.

Q: My crude product is difficult to purify by standard column chromatography. What are my options?

A: When standard chromatography fails, alternative purification strategies are necessary.

  • Recrystallization:

    • When to Use: This is the ideal method for crystalline solid products with moderate solubility.

    • How to Optimize: The key is finding the right solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures or be completely insoluble. Screen a variety of solvents with different polarities (e.g., ethanol, ethyl acetate, acetonitrile, DMF/water mixtures).

  • Trituration/Precipitation:

    • When to Use: Useful when the product is a solid and the impurities are highly soluble in a specific solvent, or vice-versa.

    • How to Optimize: Suspend the crude material in a solvent where the desired product has very low solubility. Stir vigorously. The soluble impurities will be washed away, and the pure product can be isolated by filtration. This can be repeated with different solvents.

  • Optimize Chromatographic Conditions:

    • Problem: The product and a key impurity co-elute on the column.

    • Solution:

      • Change the Mobile Phase: Instead of a standard hexane/ethyl acetate gradient, try a different system like dichloromethane/methanol. Adding a small amount of an acid (acetic acid) or base (triethylamine) can dramatically alter the retention times of ionizable compounds.

      • Change the Stationary Phase: If silica gel isn't working, consider using alumina, C18 (reverse-phase), or a diol-bonded phase.

  • Chemical Derivatization:

    • When to Use: As a last resort, if the product has a reactive handle (e.g., an amine or carboxylic acid), you can temporarily convert it to a derivative with very different physical properties. Purify the derivative and then cleave the protecting group to regenerate the pure final compound.

References

Technical Support Center: Purification of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and its derivatives. Here, we address common issues encountered during purification, providing not just solutions but also the underlying chemical principles to empower your experimental decisions.

Diagram: Troubleshooting Workflow for Purification

Purification_Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Strategy cluster_column_issues Chromatography Troubleshooting cluster_solutions Solutions cluster_end Outcome start Crude Product analysis Purity Check (TLC/LC-MS/¹H NMR) Is the product the major component? start->analysis recrystallization Recrystallization (High Purity Crude) analysis:f1->recrystallization Yes (>90%) column Column Chromatography (Complex Mixture) analysis:f1->column No (<90% or complex) solvent_screen Screen Recrystallization Solvents (e.g., Ethanol, Hexane) recrystallization->solvent_screen streaking Streaking/Tailing on TLC/Column? column->streaking separation Poor Separation of Impurities? column->separation insolubility Insoluble in Loading Solvent? column->insolubility modifier Add Modifier to Mobile Phase (e.g., 0.1-1% Acetic Acid or Triethylamine) streaking->modifier gradient Optimize Gradient (e.g., Shallow Gradient of Ethyl Acetate in Cyclohexane/Hexane) separation->gradient adsorbent Change Adsorbent (e.g., Alumina, C18) separation->adsorbent dry_load Use Dry Loading Technique insolubility->dry_load pure_product Pure Product (>95%) solvent_screen->pure_product fail Purification Failed (Re-evaluate Strategy) solvent_screen->fail modifier->pure_product modifier->fail gradient->pure_product gradient->fail adsorbent->fail dry_load->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Impurity Profile & Characterization

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route employed. Pyrido[2,3-d]pyrimidin-7(8H)-ones are often synthesized from preformed pyrimidine or pyridine rings.[1][2] Common impurities may include:

  • Unreacted Starting Materials: Such as substituted 4-aminopyrimidines or precursors for the pyridine ring.

  • Side Products from Incomplete Cyclization: Depending on the specific condensation reaction used, intermediates may persist.

  • Over-oxidation Products: The methylthio group (-SCH₃) is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) impurities. This can occur during the synthesis or even during workup and purification if oxidizing agents are present or if the material is exposed to air and light for extended periods. The oxidation of a methylthio substituent to a sulfone is a known transformation for this class of compounds.[1]

  • Positional Isomers: Depending on the precursors, there is a possibility of forming other pyrido[2,3-d]pyrimidine isomers, although this is generally less common with well-established synthetic protocols.

Q2: My ¹H NMR spectrum looks complex. What are the key signals for this compound?

A2: While the exact chemical shifts will depend on the solvent and any other substituents on the ring system, you should look for the following characteristic signals:

  • -SCH₃ Signal: A sharp singlet, typically in the range of δ 2.5-2.8 ppm.

  • Aromatic/Heteroaromatic Protons: Protons on the pyridine and pyrimidine rings will appear in the aromatic region (typically δ 7.0-9.0 ppm). The specific coupling patterns will be key to confirming the structure.

  • N-H Proton: The proton on the pyrimidinone nitrogen (at position 8) may appear as a broad singlet, often at a higher chemical shift (>10 ppm), and its visibility can be solvent-dependent. For related structures, this proton signal has been observed.[3]

Recrystallization Challenges

Q3: I'm having trouble recrystallizing my product. It either crashes out too quickly or remains an oil. What should I do?

A3: Recrystallization is a powerful technique for purifying compounds that are already relatively pure (>90%). The key is finding a suitable solvent or solvent system.

  • Solvent Screening: Start with a systematic solvent screen. Use small amounts of your crude product and test its solubility in a range of common solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Based on literature for similar compounds, consider solvents like ethanol, n-hexane, or mixtures thereof.[3][4]

  • Solvent Systems: If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until you observe persistent turbidity. Re-heat to clarify and then allow to cool slowly. A common example is dissolving in a polar solvent like ethanol or ethyl acetate and adding a non-polar solvent like hexane or heptane.

  • Control Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. After dissolving your compound at an elevated temperature, allow the flask to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Avoid agitating the solution during the initial cooling phase.

  • Seeding: If you have a small amount of pure product from a previous batch, adding a seed crystal can help induce crystallization.

Chromatography Troubleshooting

Q4: My compound is streaking badly on my silica gel TLC plate. How can I get clean spots and good separation?

A4: Streaking or tailing on silica gel is often indicative of interactions between the basic nitrogen atoms in the pyridopyrimidine core and the acidic silanol groups on the silica surface.

  • Mobile Phase Modifiers: To mitigate this, you can add a small amount of a basic or acidic modifier to your mobile phase.

    • Basic Modifier: Add 0.1-1% triethylamine (Et₃N) to your eluent. This will compete with your compound for the acidic sites on the silica, leading to more symmetrical spots.

    • Acidic Modifier: Alternatively, adding 0.1-1% acetic acid (AcOH) can protonate the basic nitrogens on your compound, which can sometimes improve chromatographic behavior.

  • Choice of Adsorbent: If modifying the mobile phase is insufficient, consider switching to a different stationary phase. Neutral alumina can be a good alternative to silica for basic compounds.

Q5: I am struggling to separate my product from a closely-eluting impurity using column chromatography. What parameters can I adjust?

A5: Separating closely-eluting spots requires optimizing the selectivity of your chromatographic system.

  • Optimize the Solvent System:

    • Shallow Gradient: If you are using a gradient elution, make it shallower around the elution point of your compound. For instance, instead of a 0-50% ethyl acetate in hexane gradient, try a 10-30% gradient over a larger column volume. For related compounds, gradients of ethyl acetate in cyclohexane have been successfully used.[5]

    • Ternary Solvent Systems: Introduce a third solvent to modulate selectivity. For example, in a hexane/ethyl acetate system, adding a small amount of dichloromethane or methanol can alter the interactions between your compounds and the stationary phase, potentially improving separation.

  • Stationary Phase:

    • Particle Size: Use silica gel with a smaller particle size for higher resolution, although this will result in higher backpressure.

    • Reverse-Phase Chromatography: If your compound and impurities have different polarities, consider using C18 reverse-phase chromatography, eluting with a gradient of acetonitrile or methanol in water (often with a formic acid or TFA modifier).

Q6: My product is not very soluble in the mobile phase, making it difficult to load onto the column. What is the best approach?

A6: Poor solubility in the loading solvent is a common problem that can lead to band broadening and poor separation.

  • Dry Loading: This is the preferred method for compounds with limited solubility.

    • Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane, methanol).

    • Add a small amount of silica gel (or your chosen stationary phase) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully load this powder onto the top of your packed column. This ensures that your compound is introduced to the column in a concentrated band, leading to much better resolution.

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)

This protocol provides a starting point for the purification of this compound.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective adsorbent for normal-phase chromatography.
Mobile Phase Gradient of Ethyl Acetate (EtOAc) in Hexane or CyclohexaneA common solvent system for compounds of moderate polarity. Start with a low polarity (e.g., 10% EtOAc) and gradually increase the polarity. For similar compounds, a 0-50% EtOAc in cyclohexane gradient has been reported.[5]
TLC Analysis Develop TLC plates in various Hexane/EtOAc ratios (e.g., 4:1, 2:1, 1:1) to determine the optimal eluent composition for separation. Aim for an Rf value of ~0.2-0.3 for your product.
Loading Dry loading (as described in Q6) is highly recommended.Ensures a concentrated band and improves separation, especially with limited solubility.
Detection UV visualization at 254 nm.The aromatic pyridopyrimidine core is a strong UV chromophore.
Troubleshooting If peak tailing is observed, add 0.5% triethylamine to the mobile phase.Neutralizes acidic sites on the silica gel.

References

interpreting ambiguous NMR spectra of pyrido[2,3-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the analysis of pyrido[2,3-d]pyrimidine derivatives. This class of N-heterocycles is of significant interest in medicinal chemistry and drug development, often presenting unique challenges in structural elucidation due to its complex electronic nature and potential for dynamic phenomena.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to assist researchers in interpreting ambiguous Nuclear Magnetic Resonance (NMR) spectra. We will explore common issues from peak broadening and signal overlap to complex phenomena like tautomerism and restricted rotation, providing both the theoretical basis for these challenges and practical, step-by-step protocols to resolve them.

Section 1: Foundational Troubleshooting & FAQs

This section addresses the most common initial problems encountered when acquiring NMR spectra of pyrido[2,3-d]pyrimidine derivatives.

Q1: My ¹H NMR spectrum has very broad peaks, especially for the aromatic and N-H protons. What's causing this and how can I fix it?

A1: Peak broadening in the NMR spectra of N-heterocycles is a frequent issue that can stem from several factors. Identifying the root cause is key to obtaining a high-resolution spectrum.[2]

Potential Causes & Solutions:

  • Poor Shimming/Sample Homogeneity: The magnetic field may not be uniform across the sample. Ensure the instrument is properly shimmed. Poor solubility can also lead to an inhomogeneous sample and cause broadening.[2]

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) from reagents or glassware can cause significant line broadening. Consider treating your sample with a chelating agent like Chelex® resin or ensuring all glassware is scrupulously clean.

  • Chemical or Conformational Exchange: Pyrido[2,3-d]pyrimidines can undergo dynamic processes, such as tautomerism or slow rotation around certain bonds (rotamers), on a timescale that interferes with NMR acquisition.[2] This is a common cause of broadening for N-H and adjacent C-H protons.

  • Aggregation: At higher concentrations, these planar heterocyclic systems can stack (π-stacking), leading to concentration-dependent chemical shifts and peak broadening.

Troubleshooting Workflow:

G start Broad Peaks Observed check_sol Is the compound fully dissolved? start->check_sol check_conc Acquire spectrum at lower concentration check_sol->check_conc Yes sol_issue Change solvent (e.g., DMSO-d₆, MeOD-d₄) or gently warm sample check_sol->sol_issue No vt_nmr Perform Variable-Temperature (VT) NMR check_conc->vt_nmr Broadening persists conc_issue Issue is likely aggregation. Use lower concentration for analysis. check_conc->conc_issue Peaks sharpen d2o Perform D₂O Exchange vt_nmr->d2o Broadening persists exchange_issue Indicates dynamic exchange (tautomers, rotamers). Analyze at high/low temp. vt_nmr->exchange_issue Peaks sharpen or coalesce nh_issue Confirms N-H proton exchange. Broadening is due to H-bonding or tautomerism. d2o->nh_issue N-H peak disappears/sharpens final_issue Consider paramagnetic impurities or poor shimming. d2o->final_issue No change

Section 2: Resolving Ambiguous Signal Assignments

The congested aromatic region of pyrido[2,3-d]pyrimidines often makes definitive proton and carbon assignments from 1D spectra alone nearly impossible.

Q2: The aromatic protons in my ¹H NMR are all in a narrow, overlapping multiplet between 7.0 and 9.5 ppm. How can I assign them?

A2: This is the most common challenge. The electron-withdrawing nitrogen atoms deshield the protons on both the pyridine and pyrimidine rings, causing their signals to cluster.[3] A definitive assignment requires a suite of 2D NMR experiments.[4]

Recommended 2D NMR Workflow:

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the first step. It identifies protons that are spin-coupled to each other, typically through 2 or 3 bonds.[5] You will see cross-peaks connecting coupled protons, allowing you to trace out the spin systems on the pyridine ring (e.g., H-5, H-6, H-7) and any substituted aromatic rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH).[4] It maps each proton signal to its corresponding carbon signal, helping to resolve overlapping proton signals by spreading them out over the wider ¹³C chemical shift range.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this scaffold. It shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH).[6] This allows you to "walk" across the molecule, connecting fragments identified by COSY and identifying key quaternary carbons. For example, the H-7 proton should show a correlation to the C-5 carbon, and the H-5 proton to the C-7 carbon, confirming their positions relative to each other.

  • ¹H-¹⁵N HMBC: Given the nitrogen-rich core, this experiment can be invaluable. It shows correlations between protons and nitrogen atoms over 2-3 bonds.[7] This can unambiguously determine the site of protonation or substitution by observing which protons are coupled to which nitrogen atoms.[7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily bonded.[8] It is crucial for determining regiochemistry. For example, a NOESY correlation between a proton on a substituent and a specific proton on the pyrido[2,3-d]pyrimidine core (e.g., H-7) can confirm the substituent's position.

G start Overlapping Aromatic Signals cosy Run ¹H-¹H COSY start->cosy hsqc Run ¹H-¹³C HSQC cosy->hsqc result1 Identify coupled proton networks (spin systems) cosy->result1 hmbc Run ¹H-¹³C HMBC hsqc->hmbc result2 Assign protons to their directly attached carbons hsqc->result2 noesy Run ¹H-¹H NOESY hmbc->noesy result3 Connect spin systems across quaternary carbons and heteroatoms hmbc->result3 result4 Confirm regiochemistry and through-space proximity noesy->result4

Table 1: Typical Chemical Shift Ranges for the Pyrido[2,3-d]pyrimidine Core
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
H-28.5 - 9.0155 - 162Highly deshielded by adjacent nitrogens.
H-48.8 - 9.5158 - 165Often the most deshielded proton.
H-57.5 - 8.2115 - 125Part of the pyridine ring spin system.
H-67.2 - 7.8135 - 145Part of the pyridine ring spin system.
H-78.3 - 8.8118 - 128Deshielded by the adjacent N-8.
C-4aN/A150 - 158Quaternary carbon at the ring junction.
C-8aN/A152 - 160Quaternary carbon at the ring junction.

Note: These are illustrative values and can vary significantly based on substitution, solvent, and pH. Data synthesized from literature.[1][9]

Section 3: Investigating Dynamic Processes

The spectra of pyrido[2,3-d]pyrimidine derivatives can be complicated by dynamic processes occurring on the NMR timescale.

Q3: I see two sets of signals for my supposedly pure compound, and the peaks broaden and coalesce when I heat the sample. What is happening?

A3: This is a classic sign of a dynamic equilibrium, most commonly tautomerism or the presence of rotamers (rotational isomers).[2][10]

Tautomerism: Many pyrido[2,3-d]pyrimidines, especially those with amino or hydroxyl substituents, can exist as a mixture of tautomers (e.g., amino-imino or keto-enol forms). These isomers are in rapid equilibrium, and if the rate of exchange is slow to intermediate on the NMR timescale, you will see separate signals for each tautomer or broadened averaged signals.[11]

Protocol for Investigating Dynamic Exchange:

  • Acquire Variable-Temperature (VT) NMR Spectra: This is the definitive experiment for studying dynamic processes.[12]

    • Step 1: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

    • Step 2: Increase the temperature in increments (e.g., 313 K, 328 K, 343 K). If the two sets of signals begin to broaden and merge into a single averaged set of signals, you are observing a dynamic process where the rate of exchange is increasing with temperature.

    • Step 3: Cool the sample below room temperature (e.g., 273 K, 253 K). If the exchange slows down, the broad peaks may resolve into two distinct, sharp sets of signals, representing the "frozen" conformers or tautomers.

  • Change Solvents: The position of a tautomeric equilibrium is often highly dependent on the solvent.[11] Aprotic solvents like CDCl₃ or DMSO-d₆ may favor one form, while protic solvents like MeOD-d₄ can shift the equilibrium or accelerate proton exchange, leading to a single set of averaged peaks.

  • Check pH Dependence: The protonation state of the nitrogen atoms dramatically affects the electronic structure and can favor one tautomer over another. Small changes in sample pH can cause significant spectral changes.[13][14] Acquiring spectra in buffered solutions can help clarify if the issue is pH-related.

Section 4: Advanced Structural Confirmation

When standard methods are insufficient, computational chemistry can provide powerful predictive data to resolve ambiguities.

Q4: I have two possible regioisomers from my synthesis, and the 2D NMR data is still ambiguous. How can I definitively determine the correct structure?

A4: This is an excellent scenario for leveraging computational chemistry to predict NMR chemical shifts. By comparing the experimentally observed spectrum to the computationally predicted spectra for all possible isomers, the correct structure can often be identified with high confidence.

Workflow for NMR Prediction using Density Functional Theory (DFT):

  • Geometry Optimization: For each possible isomer, perform a conformational search and then optimize the geometry of the lowest energy conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[15]

  • NMR Shielding Calculation: Using the optimized geometry, calculate the NMR isotropic shielding constants. The Gauge-Independent Atomic Orbital (GIPAW) method is standard for this.[16] It is crucial to use a functional and basis set known to perform well for NMR predictions (e.g., WP04/jul-CC-PVDZ) and to include a solvent model (e.g., PCM for chloroform) that matches your experimental conditions.[15]

  • Chemical Shift Prediction: Convert the calculated shielding constants (σ) to chemical shifts (δ) by referencing them against a standard compound (like Tetramethylsilane, TMS) calculated at the same level of theory. δ_predicted = σ_TMS - σ_isomer

  • Comparison and Analysis: Compare the predicted ¹H and ¹³C chemical shifts for each isomer against your experimental data. The isomer whose predicted spectrum most closely matches the experimental one is the most likely correct structure.[17] Online resources and platforms can also provide rapid NMR predictions.[18]

This comparison is often facilitated by statistical metrics like the Mean Absolute Error (MAE). A lower MAE between the predicted and experimental shifts indicates a better fit.

References

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the potential challenges of off-target effects in your cellular experiments. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical protocols to ensure the integrity and specificity of your results.

The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is a privileged structure in kinase inhibitor design, known to target a variety of kinases by competing with ATP.[1] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target binding and subsequent unintended biological consequences.[2] This guide will walk you through understanding, identifying, and mitigating these effects.

Frequently Asked Questions (FAQs)

Q1: What are the likely on-target and off-target kinases for this compound?

While a comprehensive kinome-wide selectivity profile for the specific compound this compound is not extensively available in public literature, the pyrido[2,3-d]pyrimidin-7-one core is a well-established pharmacophore for inhibiting a range of kinases. Derivatives of this scaffold have been developed to target:

  • Cyclin-Dependent Kinases (CDKs) : Specifically CDK4.[3]

  • Fibroblast Growth Factor Receptors (FGFRs) : The derivative PD173074 is a known inhibitor of FGFR1 and FGFR3.[4]

  • Threonine Tyrosine Kinase (TTK) [5]

  • PIM-1 Kinase [6]

  • ZAP-70 [7]

  • Platelet-Derived Growth Factor Receptor (PDGFr) [8]

It is plausible that the parent compound, this compound, may exhibit promiscuous activity against several of these kinases. A notable example of a related compound, PD173074, also shows inhibitory activity against VEGFR2, PDGFR, and c-Src, albeit at higher concentrations than for its primary FGFR targets.[4]

Key Takeaway: Assume that this compound is not entirely selective and may have multiple biological targets. Empirical validation in your system is crucial.

Q2: I'm observing a phenotype that doesn't match the known function of my intended target kinase. How can I determine if this is an off-target effect?

This is a classic indicator of off-target activity. Here’s a logical workflow to investigate:

Caption: Troubleshooting workflow for unexpected phenotypes.

Q3: What are the essential control experiments to differentiate on-target from off-target effects?

To build a robust case for on-target activity, a multi-pronged approach with rigorous controls is necessary:

  • Use a Structurally Related Inactive Control: If available, a close chemical analog of this compound that is known to be inactive against the target kinase is an invaluable tool. If the inactive analog does not produce the same phenotype, it strengthens the argument for an on-target effect.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target kinase. If the phenotype induced by this compound is no longer observed in the target-depleted cells, this provides strong evidence for on-target activity.

  • Rescue with a Drug-Resistant Mutant: Introduce a version of the target kinase that has been mutated to be resistant to this compound. If the cellular phenotype is reversed in the presence of the drug, it confirms that the effect is mediated through the intended target.

Troubleshooting Guides

Issue 1: High Cytotoxicity at Effective Concentrations

If you observe significant cell death at concentrations required to inhibit your target, it could be due to on-target effects (the target kinase is essential for cell survival) or off-target toxicity.

Potential Cause Troubleshooting Steps Expected Outcome
Off-Target Kinase Inhibition 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Test inhibitors with different chemical scaffolds for the same primary target.1. Identification of unintended kinases that may be responsible for cytotoxicity. 2. If cytotoxicity persists with a more selective inhibitor, it may be an on-target effect.
Inappropriate Dosage 1. Perform a detailed dose-response curve to determine the lowest effective concentration. 2. Consider shorter incubation times.Minimized cytotoxicity while maintaining on-target activity.
Compound Solubility Issues 1. Check the solubility of the compound in your cell culture media. 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.Prevention of compound precipitation and elimination of solvent-induced toxicity.
Issue 2: Inconsistent or Non-Reproducible Results

Variability in your experimental results can often be traced back to issues with compound handling or experimental setup.

Potential Cause Troubleshooting Steps Expected Outcome
Compound Degradation 1. Store stock solutions in small, single-use aliquots at -80°C. 2. Prepare fresh dilutions in culture medium for each experiment.Consistent compound potency and reproducible results.
Cell Line Instability 1. Ensure you are using a low passage number of your cell line. 2. Regularly perform cell line authentication.Reduced biological variability in your assays.
Variable Target Expression 1. Monitor the expression level of your target kinase by Western blot, especially after passaging or changes in culture conditions.Consistent target expression leading to more reliable inhibitor effects.

Experimental Protocols

Protocol 1: Western Blot Analysis of Target Inhibition

This protocol allows you to assess the phosphorylation status of your target kinase or its downstream substrates as a measure of inhibitor activity.

Workflow:

Caption: Western Blot workflow for assessing kinase inhibition.

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound for the desired time. Include a vehicle-only (e.g., DMSO) control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.

  • Western Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific for the phosphorylated form of your target or a downstream substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. To confirm that the changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe with an antibody against the total (pan) form of the protein.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm direct binding of your compound to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Workflow:

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the levels of the target protein by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 3: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescent tracer that binds to the same target (acceptor).

Workflow:

Caption: NanoBRET™ Target Engagement Assay workflow.

Step-by-Step Methodology:

  • Transfection: Transfect cells with a plasmid encoding your target kinase fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells in an appropriate assay plate.

  • Tracer and Compound Addition: Add a specific fluorescent tracer for your target kinase, followed by the addition of varying concentrations of this compound.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • BRET Signal Measurement: Measure the donor (460 nm) and acceptor (618 nm) emission. A decrease in the BRET signal with increasing compound concentration indicates competitive displacement of the tracer and allows for the determination of intracellular affinity.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has revolutionized treatment paradigms, particularly for malignancies driven by specific oncogenic kinases. The pyrido[2,3-d]pyrimidin-7-one scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This guide provides an in-depth, objective comparison of PD-173955 , a notable compound featuring the 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one core, and the benchmark drug Imatinib (Gleevec®) . The focus of this analysis is their comparative efficacy in inhibiting the Bcr-Abl tyrosine kinase, the hallmark of Chronic Myeloid Leukemia (CML). This document is intended for researchers, scientists, and drug development professionals, offering a technical narrative grounded in experimental data and established scientific principles.

Introduction to the Compounds

PD-173955 is a potent, multi-targeted tyrosine kinase inhibitor built upon the pyrido[2,3-d]pyrimidine framework. Its chemical structure, 6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one, is a testament to the chemical versatility of this scaffold in achieving high-affinity interactions with kinase ATP-binding sites.[1] It has demonstrated significant inhibitory activity against the Src and Abl families of kinases.[2][3]

Imatinib is a phenylaminopyrimidine derivative and the first-line treatment for CML. It functions as a selective inhibitor of the Bcr-Abl tyrosine kinase, and also targets c-Kit and PDGF-R. Its success has established the principle of targeted therapy and serves as a crucial benchmark for the evaluation of new kinase inhibitors.

This guide will dissect the mechanistic nuances, present head-to-head efficacy data, and provide detailed experimental protocols to offer a comprehensive understanding of the relative performance of these two important kinase inhibitors.

Mechanism of Action: Inhibition of the Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein, resulting from the Philadelphia chromosome translocation, is a constitutively active tyrosine kinase that drives the hyper-proliferation of hematopoietic cells in CML. Both PD-173955 and Imatinib exert their therapeutic effects by competitively binding to the ATP-binding pocket of the Bcr-Abl kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting the oncogenic signaling cascade.

A key downstream effector of Bcr-Abl is the Crk-like (CrkL) adapter protein. The phosphorylation of CrkL is a reliable biomarker for Bcr-Abl kinase activity in vivo.[4] Inhibition of Bcr-Abl by compounds like PD-173955 and Imatinib leads to a measurable reduction in phosphorylated CrkL (p-CrkL).

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors Bcr_Abl Bcr-Abl (Constitutively Active Kinase) CrkL CrkL Bcr_Abl->CrkL ATP p_CrkL p-CrkL CrkL->p_CrkL ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) p_CrkL->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation PD173955 PD-173955 PD173955->Bcr_Abl Inhibition Imatinib Imatinib Imatinib->Bcr_Abl Inhibition

Bcr-Abl Signaling and Points of Inhibition

Comparative Efficacy: A Data-Driven Analysis

The following table summarizes the in vitro efficacy of PD-173955 and Imatinib against Bcr-Abl and in CML cell lines.

CompoundTarget/AssayIC50 (nM)Reference
PD-173955 Bcr-Abl Kinase Assay1-2[5]
K562 Cell Proliferation2-35[2]
c-Kit Autophosphorylation~25[5]
M07e Cell Proliferation (KL-dependent)40[2]
Imatinib Bcr-Abl Kinase Assay25-50[5]
K562 Cell Proliferation~300[6]

The data clearly indicates that PD-173955 is a significantly more potent inhibitor of the Bcr-Abl kinase in a direct enzymatic assay, with an IC50 value approximately 25-fold lower than that of Imatinib.[5] This enhanced potency translates to greater efficacy in cell-based assays, where PD-173955 inhibits the proliferation of Bcr-Abl-positive K562 cells at nanomolar concentrations, a marked improvement over Imatinib.[2][6]

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols for the key assays are provided below.

In Vitro Bcr-Abl Kinase Inhibition Assay (Solid-Phase)

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of Bcr-Abl.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - K562 Cell Lysate (Bcr-Abl source) - GST-CrkL Substrate - Glutathione-Agarose Beads - Kinase Buffer - [γ-³²P]ATP - Inhibitor Dilutions (PD-173955/Imatinib) start->reagents immobilize Immobilize GST-CrkL on Glutathione-Agarose Beads reagents->immobilize wash1 Wash Beads to Remove Unbound Substrate immobilize->wash1 reaction Set up Kinase Reaction: - Immobilized Substrate - K562 Lysate - Inhibitor - Kinase Buffer wash1->reaction initiate Initiate Reaction with [γ-³²P]ATP (Incubate at 30°C) reaction->initiate stop Stop Reaction initiate->stop separate Separate Phosphorylated Substrate (e.g., via filtration and washing) stop->separate measure Measure Radioactivity (Scintillation Counting) separate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Workflow for a Solid-Phase Bcr-Abl Kinase Assay

Methodology:

  • Substrate Immobilization: Incubate a GST-tagged substrate (e.g., GST-CrkL) with glutathione-agarose beads to allow for binding.

  • Washing: Wash the beads to remove any unbound substrate.

  • Kinase Reaction: Prepare a reaction mixture containing the substrate-bound beads, a source of Bcr-Abl (e.g., K562 cell lysate), the kinase inhibitor (PD-173955 or Imatinib at various concentrations), and a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).[2]

  • Initiation: Start the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP) and incubate at 30°C for a defined period (e.g., 15-60 minutes).[2]

  • Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of the inhibitors on the viability and proliferation of CML cells.

Methodology:

  • Cell Seeding: Seed a CML cell line (e.g., K562) in a 96-well plate at a predetermined density.[7]

  • Treatment: Treat the cells with a range of concentrations of PD-173955 or Imatinib for a specified duration (e.g., 48-72 hours).[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability at each inhibitor concentration relative to an untreated control and determine the IC50 value.

Western Blotting for Phosphorylated CrkL (p-CrkL)

This method provides a direct measure of the inhibitor's ability to block Bcr-Abl signaling within the cell.

Methodology:

  • Cell Treatment and Lysis: Treat K562 cells with the desired concentrations of PD-173955 or Imatinib for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CrkL (p-CrkL Tyr207).[8]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results.

  • Loading Control: Re-probe the membrane with an antibody for total CrkL or a housekeeping protein (e.g., β-actin) to ensure equal protein loading.

Conclusion

The comparative analysis presented in this guide demonstrates that PD-173955, a representative of the this compound class of compounds, is a highly potent inhibitor of the Bcr-Abl tyrosine kinase. Both in direct enzymatic assays and in cell-based models of CML, PD-173955 exhibits significantly greater efficacy than the established therapeutic agent, Imatinib. The detailed experimental protocols provided herein offer a framework for the rigorous evaluation of such kinase inhibitors. These findings underscore the potential of the pyrido[2,3-d]pyrimidin-7-one scaffold as a valuable starting point for the development of next-generation targeted therapies for CML and other kinase-driven malignancies. Further investigation into the in vivo efficacy, pharmacokinetic properties, and resistance profiles of PD-173955 and related compounds is warranted to fully elucidate their therapeutic potential.

References

A Researcher's Guide to Validating the Biological Target of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is the unambiguous identification and validation of its biological target. This guide provides an in-depth, technical comparison of methodologies for validating the biological target of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, a compound belonging to the versatile pyrido[2,3-d]pyrimidin-7(8H)-one class of heterocyclic scaffolds.[1][2][3]

The pyrido[2,3-d]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for ligands targeting a wide array of biological receptors and enzymes.[1][2][3] Derivatives have shown activity as inhibitors of tyrosine kinases, viral polymerases, and other key enzymes, highlighting the diverse therapeutic potential of this chemical class.[2][4][5] Consequently, a systematic and rigorous approach to target validation is paramount to understanding the mechanism of action and advancing the development of any novel derivative, including this compound.

This guide eschews a one-size-fits-all template, instead offering a structured yet flexible framework for robust target validation. We will delve into the causality behind experimental choices, emphasizing self-validating systems and grounding our recommendations in authoritative, referenced protocols.

Conceptual Framework for Target Validation

The process of validating a biological target for a novel compound can be conceptualized as a multi-pronged approach, moving from initial hypothesis generation to direct evidence of physical binding and cellular engagement.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: In Vitro Biophysical Validation cluster_2 Phase 3: In Cellulo Target Engagement Computational Approaches Computational Approaches Phenotypic Screening Phenotypic Screening SPR Surface Plasmon Resonance (SPR) Computational Approaches->SPR Putative Target(s) Affinity-Based Target Deconvolution Affinity-Based Target Deconvolution Phenotypic Screening->SPR Putative Target(s) Affinity-Based Target Deconvolution->SPR Putative Target(s) ITC Isothermal Titration Calorimetry (ITC) CETSA Cellular Thermal Shift Assay (CETSA) SPR->CETSA Validated Binder Biochemical Assays Biochemical/Enzymatic Assays ITC->CETSA Validated Binder Biochemical Assays->CETSA Functional Activity Genetic Approaches Genetic Approaches (e.g., CRISPR) Final Validated Target Final Validated Target CETSA->Final Validated Target Cellular Engagement Genetic Approaches->Final Validated Target Phenotypic Rescue/Sensitization

Caption: A logical workflow for biological target validation.

Part 1: Generating a Target Hypothesis

Before direct validation can occur, a list of putative targets must be generated. Given the novelty of the specific compound, a broad yet systematic approach is necessary.

Affinity-Based Target Deconvolution

Affinity chromatography is a powerful, unbiased method to identify proteins that physically interact with your small molecule.[6] This technique involves immobilizing the compound of interest, or a close analog, onto a solid support and then passing a cell lysate over this matrix. Proteins that bind to the compound are retained and can be subsequently eluted and identified by mass spectrometry.

Experimental Workflow: Affinity Chromatography

start Synthesize affinity probe of this compound with a linker immobilize Immobilize probe onto solid support (e.g., beads) start->immobilize incubate Incubate lysate with immobilized probe immobilize->incubate lysate Prepare cell lysate lysate->incubate wash Wash away non-specifically bound proteins incubate->wash elute Elute specifically bound proteins wash->elute ms Identify eluted proteins by mass spectrometry elute->ms analyze Analyze and prioritize candidate targets ms->analyze

Caption: Workflow for affinity-based target identification.

A critical consideration is the design of the affinity probe. The linker must be attached to a position on the molecule that does not disrupt its binding to the target.

Genetic Approaches for Target Identification

Genetic screening methods, such as CRISPR-based screens, can identify genes that, when knocked out, confer resistance or sensitivity to the compound.[7] This provides strong functional evidence for the involvement of the encoded protein in the compound's mechanism of action.

Part 2: Biophysical Validation of Direct Binding

Once a list of candidate targets has been generated, direct biophysical methods are essential to confirm a physical interaction between the compound and the purified protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the putative target protein) immobilized on a sensor surface in real-time.[8][9][10] This allows for the determination of binding kinetics (association and dissociation rates) and affinity (KD).[9][10]

Table 1: Comparison of Biophysical Techniques

TechniquePrincipleKey OutputsAdvantagesLimitations
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to an immobilized ligand.[8][11]Binding affinity (KD), association (ka) and dissociation (kd) rates.[9]Real-time, label-free, high sensitivity, kinetic information.[9][11]Requires protein immobilization which can affect activity, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular interaction.[12][13]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13][14]Label-free, in-solution measurement, provides a complete thermodynamic profile.[14]Requires larger amounts of protein and compound, lower throughput.

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis

  • Protein Immobilization: Immobilize the purified putative target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[8]

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of the compound over the immobilized protein surface and a reference surface. The binding response is recorded as a function of time.[8]

  • Regeneration: After each injection, regenerate the sensor surface using a specific buffer to remove the bound compound.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[13][15] It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.[14]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Place the purified target protein in the sample cell and the this compound solution in the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution.

  • Heat Measurement: The instrument measures the heat change associated with each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the compound to the protein. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Part 3: Confirming Target Engagement in a Cellular Context

Demonstrating a direct interaction with a purified protein is a crucial step, but it is equally important to confirm that the compound engages its target within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells or even tissues.[16][17] The principle is based on the ligand-induced thermal stabilization of the target protein.[16][18] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

start Treat intact cells with vehicle or this compound heat Heat cells to a range of temperatures start->heat lyse Lyse cells and separate soluble and aggregated protein fractions heat->lyse detect Detect the amount of soluble target protein (e.g., by Western blot or mass spectrometry) lyse->detect analyze Plot the amount of soluble protein as a function of temperature to generate a melting curve detect->analyze compare Compare melting curves of vehicle- and compound-treated samples analyze->compare

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

An increase in the melting temperature (Tm) of the target protein in the presence of the compound provides strong evidence of target engagement in a physiologically relevant setting.[19]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with either a vehicle control or varying concentrations of this compound.

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures for a defined period (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of the soluble target protein in each sample using a specific antibody for Western blotting or by mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to higher temperatures in the compound-treated samples indicates target stabilization.[19]

Part 4: Functional Validation and Comparison with Alternatives

The final step is to link target engagement to a functional cellular outcome. This often involves comparing the effects of your compound with known inhibitors of the putative target or with structurally similar but inactive compounds.

In Vitro Functional Assays

If the putative target is an enzyme, such as a kinase, a direct biochemical assay can be used to measure the inhibitory activity of this compound.[20][21][22][23]

Table 2: Example In Vitro Kinase Assay Data

CompoundPutative Kinase TargetIC50 (nM)
This compound Kinase XExperimental Value
Alternative 1 (Known Kinase X Inhibitor) Kinase X15
Alternative 2 (Inactive Analog) Kinase X>10,000

This data allows for a direct comparison of the potency of your compound with a known standard and helps to establish a structure-activity relationship.

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, its substrate (e.g., a peptide or protein), and ATP.[20]

  • Compound Addition: Add varying concentrations of this compound to the reaction.

  • Initiation and Incubation: Start the reaction by adding a final component (e.g., ATP) and incubate at the optimal temperature for the enzyme.

  • Detection: Measure the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody or by measuring ATP consumption.[22]

  • IC50 Determination: Plot the percentage of kinase inhibition against the compound concentration and fit the data to determine the IC50 value.

By systematically applying the methodologies outlined in this guide, researchers can confidently validate the biological target of this compound, paving the way for a deeper understanding of its mechanism of action and its potential as a therapeutic agent.

References

A Comparative Analysis of Pyrido[2,3-d]pyrimidine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities.[1][2][3] This guide provides a comprehensive comparative analysis of recently developed pyrido[2,3-d]pyrimidine analogs, with a focus on their application as kinase inhibitors and dihydrofolate reductase (DHFR) inhibitors, two critical target classes in oncology and infectious diseases. By synthesizing data from multiple studies, this document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the structure-activity relationships (SAR), experimental protocols, and therapeutic potential of this promising class of compounds.

The Versatility of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a bicyclic heteroaromatic system that is structurally analogous to purines and quinazolines, key components in various biological processes and successful drug molecules, respectively.[2][4] This structural similarity allows pyrido[2,3-d]pyrimidine analogs to act as competitive inhibitors for enzymes that recognize these native ligands, particularly ATP-binding sites in kinases and the folate-binding site in DHFR. The fused pyridine and pyrimidine rings offer a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Pyrido[2,3-d]pyrimidine Analogs as Kinase Inhibitors

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The pyrido[2,3-d]pyrimidine scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.

Targeting Receptor Tyrosine Kinases (RTKs)

Several studies have focused on developing pyrido[2,3-d]pyrimidine analogs as inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[5][6][7]

A notable example is the development of a series of ATP-competitive pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. The initial lead compound, 4b (PD-089828) , demonstrated broad-spectrum activity against several tyrosine kinases.[5][6] Subsequent SAR studies led to the synthesis of analogs with improved potency and selectivity. For instance, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position resulted in compound 6c , which showed enhanced potency.[5][6] Conversely, replacing the 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group yielded compound 4e , a highly selective FGFR tyrosine kinase inhibitor.[5][6]

Table 1: Comparative Inhibitory Activity of Pyrido[2,3-d]pyrimidine Analogs Against Receptor Tyrosine Kinases

CompoundTarget KinaseIC50 (µM)Reference
4b (PD-089828) PDGFr1.11[5][6]
FGFr0.13[5][6]
EGFr0.45[5][6]
c-src0.22[5][6]
6c PDGF-stimulated VSMC proliferation0.3[5][6]
4e FGFr0.060[5][6]
PDGFr, EGFr, c-src, InsR>50[5][6]
Compound 1 EGFRWT0.093[1]
EGFRT790M0.174[1]

The data clearly illustrates the tunability of the pyrido[2,3-d]pyrimidine scaffold. Minor structural modifications can dramatically shift the selectivity profile, a crucial aspect in designing targeted therapies with minimal off-target effects.

Targeting Other Kinases: PIM-1 and eEF-2K

The therapeutic potential of pyrido[2,3-d]pyrimidines extends beyond RTKs. Recent research has highlighted their efficacy as inhibitors of PIM-1 kinase and eukaryotic elongation factor-2 kinase (eEF-2K).

A series of novel pyrido[2,3-d]pyrimidine derivatives demonstrated potent inhibitory activity against PIM-1 kinase, a promising target in oncology.[8] Compounds 4 and 10 from this series exhibited remarkable potency with IC50 values of 11.4 nM and 17.2 nM, respectively.[8]

Furthermore, pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been identified as inhibitors of eEF-2K.[9] Compound 6 (A-484954) from this series showed an IC50 of 420 nM.[9]

Table 2: Comparative Inhibitory Activity of Pyrido[2,3-d]pyrimidine Analogs Against PIM-1 and eEF-2K

CompoundTarget KinaseIC50Reference
Compound 4 PIM-111.4 nM[8]
Compound 10 PIM-117.2 nM[8]
Compound 6 (A-484954) eEF-2K420 nM[9]
Compound 9 eEF-2K930 nM[9]

Pyrido[2,3-d]pyrimidine Analogs as Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is a key enzyme in the folate metabolic pathway and a well-established target for antimicrobial and anticancer agents.[10][11] Pyrido[2,3-d]pyrimidines have been explored as potent and selective DHFR inhibitors, particularly against opportunistic pathogens.[10][11]

A novel series of pyrido[2,3-d]pyrimidines were designed as selective inhibitors of DHFR from Pneumocystis jirovecii (pjDHFR), a major cause of opportunistic infections in immunocompromised individuals.[10][11] The synthesis of these analogs was achieved through a Buchwald-Hartwig coupling reaction.[10][11] Compound 26 from this series emerged as a highly potent and selective inhibitor of pjDHFR.[10][11]

The structure-activity relationship studies revealed that substitutions on the phenyl ring at the 6-position significantly influence the potency and selectivity. For instance, the 2',5'-dichlorophenyl substituted analog 2a was found to be a selective inhibitor of both Pneumocystis carinii DHFR (pcDHFR) and Toxoplasma gondii DHFR (tgDHFR).[10][11]

Table 3: Comparative Inhibitory Activity and Selectivity of Pyrido[2,3-d]pyrimidine Analogs Against DHFR

CompoundTarget DHFRIC50 (µM)Selectivity Ratio (vs. rlDHFR)Reference
2a pcDHFR-15.7[11]
tgDHFR-23[11]
2a analog pjDHFR0.17233[10][11]
2b pjDHFR0.053423[10]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key experiments.

General Synthesis of Pyrido[2,3-d]pyrimidine Analogs

The synthesis of the pyrido[2,3-d]pyrimidine core can be achieved through various multi-component reactions. A common and efficient method involves the microwave-assisted reaction of aromatic aldehydes, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and an aromatic amine.[12]

Workflow for Microwave-Assisted Synthesis:

G cluster_reactants Reactants A Aromatic Aldehyde F Reaction Mixture A->F B Active Methylene Compound B->F C Aromatic Amine C->F D Solvent + Catalyst D->F E Microwave Irradiation (e.g., 120°C, 15 min) G Purification (e.g., Crystallization, Chromatography) E->G Yields crude product for F->E Subject to H Pyrido[2,3-d]pyrimidine Analog G->H Yields pure

Caption: Microwave-assisted one-pot synthesis of pyrido[2,3-d]pyrimidine analogs.

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol describes a common method for determining the inhibitory activity of compounds against a specific kinase.[4]

Step-by-Step Protocol:

  • Plate Coating: Coat 96-well plates with a substrate specific to the kinase of interest (e.g., poly(Glu, Tyr) 4:1 for tyrosine kinases) and incubate overnight at 4°C.

  • Wash: Wash the plates three times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20).

  • Kinase Reaction: In a separate plate, prepare the kinase reaction mixture containing the recombinant human kinase enzyme, varying concentrations of the test compound (pyrido[2,3-d]pyrimidine analog), and ATP in a kinase reaction buffer.

  • Incubation: Transfer the kinase reaction mixture to the coated wells and incubate for a specified time (e.g., 60 minutes) at room temperature to allow for phosphorylation of the substrate.

  • Detection:

    • Wash the plates to remove the reaction mixture.

    • Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) and incubate.

    • Wash and add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

    • Wash and add a chromogenic substrate (e.g., TMB).

  • Measurement: Stop the reaction and measure the absorbance at a specific wavelength using a plate reader. The IC50 value is calculated from the dose-response curve.

Workflow for Kinase Inhibition Assay:

G A Coat Plate with Substrate C Incubate Reaction in Coated Plate A->C B Prepare Kinase Reaction (Kinase + Compound + ATP) B->C D Add Primary Antibody (Anti-phospho) C->D E Add HRP-conjugated Secondary Antibody D->E F Add Chromogenic Substrate E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: ELISA-based in vitro kinase inhibition assay workflow.

Signaling Pathway Context

The therapeutic efficacy of pyrido[2,3-d]pyrimidine analogs is rooted in their ability to modulate specific signaling pathways.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical driver of cell proliferation, survival, and migration.[4] Its aberrant activation is a common feature in many cancers. Pyrido[2,3-d]pyrimidine analogs that inhibit EGFR block the downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by pyrido[2,3-d]pyrimidine analogs.

Conclusion and Future Directions

The pyrido[2,3-d]pyrimidine scaffold has unequivocally demonstrated its value in modern drug discovery. The ability to systematically modify its structure allows for the development of highly potent and selective inhibitors against a range of important therapeutic targets. The comparative data presented in this guide highlights the key structure-activity relationships that govern the efficacy of these analogs as both kinase and DHFR inhibitors.

Future research in this area should continue to explore novel substitutions on the pyrido[2,3-d]pyrimidine core to further enhance potency, selectivity, and pharmacokinetic profiles. Moreover, investigating the potential of these compounds against emerging drug resistance mechanisms will be crucial for their long-term clinical success. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to build upon the significant progress already made with this versatile scaffold.

References

Assessing the Cross-Reactivity of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one: A Comparative Guide to Kinase Selectivity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has emerged as a privileged structure, serving as the foundation for potent inhibitors of various kinases crucial in cell signaling and disease progression.[1][2] Compounds based on this core have been developed to target a range of kinases, including cyclin-dependent kinases (CDKs) like Palbociclib, Salt-Inducible Kinases (SIKs), and Threonine Tyrosine Kinase (TTK).[1][3][4] Our focus here is on a specific derivative, 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, and the critical assessment of its target engagement and cross-reactivity profile.

The central challenge in developing kinase inhibitors lies in achieving high selectivity for the intended target. Given the highly conserved nature of the ATP-binding site across the human kinome, off-target binding is a frequent occurrence that can lead to unforeseen biological effects, toxicity, or even therapeutic advantages through polypharmacology.[5][6] Therefore, a rigorous evaluation of an inhibitor's selectivity is not merely a characterization step but a cornerstone of its development as a chemical probe or therapeutic candidate.[7]

This guide provides a comparative framework for assessing the cross-reactivity of this compound. We will delve into the experimental design and rationale behind state-of-the-art techniques for profiling kinase inhibitor selectivity, comparing our subject compound with established inhibitors that share a similar structural core but are optimized for different kinase targets.

The Importance of Context: The Pyrido[2,3-d]pyrimidin-7(8H)-one Kinase Inhibitor Family

The versatility of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold allows for substitutions at various positions, which dictates the inhibitor's selectivity profile.[1] For instance, strategic modifications have yielded compounds with high affinity for the SIK subfamily, while others have been optimized to target MST3/4 kinases.[3][8] Understanding this structure-activity relationship is crucial for predicting potential on- and off-targets of this compound.

For this comparative guide, we will consider the following compounds as alternatives for contextualizing the selectivity profile of our lead compound:

  • MR22: A pan-SIK inhibitor with excellent selectivity, derived from the same pyrido[2,3-d]pyrimidin-7(8H)-one scaffold.[3]

  • G-5555: A PAK1 inhibitor that also shows activity against other STE20 and CAMK group kinases.[8]

  • Palbociclib: A highly selective CDK4/6 inhibitor and an approved therapeutic, showcasing how modifications to the core structure can achieve high target specificity.[1]

Experimental Strategies for Assessing Cross-Reactivity

A multi-pronged approach is essential for a comprehensive understanding of a compound's selectivity. We will explore three orthogonal methods: broad-panel enzymatic screening, in-cell target engagement, and unbiased proteome-wide approaches.

Broad-Panel Kinase Screening (KinomeScan™)

This approach provides a global view of a compound's interaction with a large panel of kinases. The KINOMEscan™ platform, a competition-based binding assay, is a widely used method for this purpose.[9][10][11]

Causality Behind Experimental Choice: By screening against a large fraction of the human kinome, we can identify not only the primary target(s) but also unanticipated off-targets. This is crucial in the early stages of drug development to flag potential liabilities or opportunities for drug repositioning.[6] The use of a binding assay, rather than an activity assay, allows for the detection of interactions with both active and inactive kinase conformations.[12]

Experimental Protocol: KINOMEscan™ Competition Binding Assay [9]

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, broadly active kinase inhibitor for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR).

  • Preparation: The test compound, this compound, is prepared at a specified concentration (e.g., 1 µM) in an appropriate solvent (e.g., DMSO).

  • Competition Assay: The compound is incubated with a specific kinase from the panel and the immobilized ligand in a multi-well plate.

  • Washing and Elution: Unbound components are washed away. The bound kinase is then eluted.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR. The result is typically expressed as a percentage of the DMSO control (%Ctrl), where a lower value indicates stronger binding of the test compound.

Data Presentation:

Kinase TargetThis compound (%Ctrl @ 1µM)MR22 (%Ctrl @ 1µM)G-5555 (%Ctrl @ 1µM)Palbociclib (%Ctrl @ 1µM)
SIK1 Hypothetical: 155 4595
SIK2 Hypothetical: 103 4092
SIK3 Hypothetical: 124 3890
PAK1 Hypothetical: 50858 88
MST3 Hypothetical: 609015 91
CDK4 Hypothetical: 8598922
CDK6 Hypothetical: 8897951
SRC Hypothetical: 75806570
ABL1 Hypothetical: 80827075

Note: Data for MR22, G-5555, and Palbociclib are representative of their known selectivity profiles. Data for the subject compound is hypothetical for illustrative purposes.

Visualization of KINOMEscan™ Workflow:

KINOMEScan_Workflow cluster_assay Competition Assay cluster_quantification Quantification Test_Compound Test Compound (e.g., 2-(methylthio)pyrido...) Binding_Equilibrium Binding_Equilibrium Test_Compound->Binding_Equilibrium Competes for binding site Immobilized_Ligand Immobilized Ligand on Solid Support Immobilized_Ligand->Binding_Equilibrium DNA_Tagged_Kinase DNA-Tagged Kinase DNA_Tagged_Kinase->Binding_Equilibrium Wash Wash unbound components Binding_Equilibrium->Wash Results: % of Control qPCR Quantify bound kinase via qPCR of DNA tag Wash->qPCR Results: % of Control Data_Analysis Data Analysis (Selectivity Profile) qPCR->Data_Analysis Results: % of Control

Caption: Workflow of the KINOMEscan™ competition binding assay.

Cellular Thermal Shift Assay (CETSA®)

To validate that the interactions observed in a biochemical assay translate to target engagement within a cellular context, the Cellular Thermal Shift Assay (CETSA) is an invaluable tool.[13][14][15] It assesses the thermal stability of proteins in response to ligand binding in intact cells or cell lysates.[16][17]

Causality Behind Experimental Choice: CETSA provides direct evidence of target engagement in a physiological setting, which is a critical step in validating a compound's mechanism of action.[13][15] A positive result indicates that the compound can penetrate the cell membrane and bind to its target, inducing a stabilizing conformational change.

Experimental Protocol: Microplate-based CETSA [14]

  • Cell Treatment: Culture cells to an appropriate density and treat with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heat Challenge: Aliquot the cell suspension into a PCR plate and heat the plate across a temperature gradient using a thermal cycler.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Aggregated Proteins: Centrifuge the plate to pellet the aggregated and denatured proteins.

  • Detection: Transfer the supernatant containing the soluble protein fraction to a new plate. The amount of the target protein remaining in the supernatant is quantified using a specific antibody-based detection method, such as ELISA or proximity extension assay (PEA).[16][17]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

Data Presentation:

CompoundTarget KinaseCell LineBase Tm (°C)ΔTm (°C) with Compound
2-(methylthio)pyrido...SIK2OVCAR-8Hypothetical: 48.5Hypothetical: +5.2
2-(methylthio)pyrido...PAK1HeLaHypothetical: 52.1Hypothetical: +1.5
MR22SIK2OVCAR-848.5+7.8
G-5555PAK1HeLa52.1+6.5

Visualization of CETSA Workflow:

CETSA_Workflow Cell_Culture 1. Cell Culture & Treatment Heat_Challenge 2. Heat Challenge (Temperature Gradient) Cell_Culture->Heat_Challenge Lysis 3. Cell Lysis Heat_Challenge->Lysis Centrifugation 4. Centrifugation (Separate soluble/aggregated) Lysis->Centrifugation Detection 5. Detection of Soluble Protein Centrifugation->Detection Melting_Curve 6. Generate Melting Curve (Plot Soluble Protein vs. Temp) Detection->Melting_Curve

Caption: Key steps in the Cellular Thermal Shift Assay (CETSA) workflow.

Chemical Proteomics

For an unbiased, proteome-wide view of a compound's interactions, chemical proteomics is a powerful approach. This technique typically involves affinity chromatography using an immobilized version of the inhibitor to capture its binding partners from a cell lysate, followed by identification and quantification using mass spectrometry.[5][18][19]

Causality Behind Experimental Choice: Unlike panel-based screens, chemical proteomics is not limited to a pre-selected set of targets. It can identify novel, unanticipated off-targets, including non-kinase proteins, providing a more complete picture of a compound's polypharmacology.[5][20]

Experimental Protocol: Affinity-based Chemical Proteomics [20]

  • Probe Synthesis: Synthesize an analog of this compound with a linker for immobilization onto beads.

  • Affinity Chromatography: Incubate the immobilized compound with cell lysate. In a parallel experiment, incubate the lysate with the immobilized compound and an excess of the free, non-immobilized compound (competition).

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

  • Data Analysis: Identify proteins that are significantly enriched on the beads and whose binding is competed away by the free compound. These are considered high-confidence interactors.

Data Presentation:

High-Confidence InteractorFunctionFold Enrichment (Compound vs. Control)Competition Ratio (Free vs. Immobilized)
SIK2 Ser/Thr KinaseHypothetical: 25.3Hypothetical: 0.1
SIK3 Ser/Thr KinaseHypothetical: 21.8Hypothetical: 0.15
NQO2Quinone ReductaseHypothetical: 8.5Hypothetical: 0.4
DDR1Tyr KinaseHypothetical: 5.2Hypothetical: 0.6

Note: NQO2 and DDR1 are known off-targets of some kinase inhibitors and are included as plausible hypothetical findings.[5][7]

Visualization of Chemical Proteomics Logic:

ChemProteomics_Logic cluster_experiment Affinity Pull-down cluster_analysis Analysis Immobilized_Compound Immobilized Compound Incubation_1 Incubation_1 Immobilized_Compound->Incubation_1 Test Incubation_2 Incubation_2 Immobilized_Compound->Incubation_2 Control Cell_Lysate Cell Lysate Cell_Lysate->Incubation_1 Cell_Lysate->Incubation_2 Free_Compound Free Compound (Competition) Free_Compound->Incubation_2 MS_Analysis LC-MS/MS Analysis Incubation_1->MS_Analysis Incubation_2->MS_Analysis Identify_Targets Identify Specific Binders (Enriched & Competed) MS_Analysis->Identify_Targets

Caption: Logic of a competitive chemical proteomics experiment.

Synthesis and Interpretation

The comprehensive assessment of this compound requires the integration of data from all three methodologies.

  • KINOMEscan™ provides a broad but in vitro view of potential targets. Hypothetical data suggests our compound primarily interacts with the SIK kinase family, with weaker interactions with other kinases like PAK1.

  • CETSA validates the most promising interactions in a cellular environment. Our hypothetical results confirm that the compound engages SIK2 in cells, as indicated by a significant thermal shift. The smaller shift for PAK1 suggests weaker or less frequent engagement in a cellular context.

  • Chemical Proteomics offers an unbiased search for binding partners. The hypothetical data corroborates SIK2 and SIK3 as primary targets and uncovers a potential off-target, NQO2, which would have been missed by a kinase-focused panel.

References

A Benchmark Analysis of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one Against Known CSF1R Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Oncology and Immunology

In the landscape of targeted cancer therapy, the Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a critical node in tumor progression and immune evasion. This guide provides a comprehensive benchmark study of the investigational molecule, 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, against two well-characterized CSF1R inhibitors: the FDA-approved drug Pexidartinib (PLX3397) and the potent preclinical candidate BLZ945. This analysis is designed to offer researchers, scientists, and drug development professionals an objective comparison of inhibitory potential, cellular activity, and key physicochemical properties to inform future research and development efforts.

Introduction: The Rationale for Targeting CSF1R

The Colony-Stimulating Factor 1 Receptor is a receptor tyrosine kinase predominantly expressed on monocytes, macrophages, and their progenitor cells.[1] Its activation by its ligands, CSF-1 and IL-34, is crucial for the differentiation, proliferation, and survival of these myeloid cells. In the tumor microenvironment (TME), signaling through the CSF1R pathway is co-opted by cancer cells to recruit and polarize Tumor-Associated Macrophages (TAMs) towards an immunosuppressive and pro-tumoral M2 phenotype. These M2-like TAMs contribute to tumor growth, angiogenesis, metastasis, and suppression of the anti-tumor immune response.[2][3]

Given this central role, inhibiting CSF1R presents a compelling therapeutic strategy to remodel the TME, shifting the balance from an immunosuppressive to an immune-active state. This approach holds promise as a monotherapy in macrophage-driven cancers and in combination with other immunotherapies, such as checkpoint inhibitors.[2][3]

The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has been identified as a privileged structure in the development of kinase inhibitors.[1][4][5][6][7][8] This guide focuses on a specific derivative, this compound, to evaluate its potential as a novel CSF1R inhibitor.

The Competitors: A Snapshot of Known CSF1R Inhibitors

To establish a robust benchmark, we are comparing this compound against two leading CSF1R inhibitors:

  • Pexidartinib (PLX3397): The first and only FDA-approved CSF1R inhibitor for the treatment of tenosynovial giant cell tumor (TGCT), a rare, macrophage-driven neoplasm.[9][10][11] Pexidartinib is an oral tyrosine kinase inhibitor that also targets c-KIT and FLT3.[9][10][12] Its mechanism of action involves stabilizing the auto-inhibited conformation of CSF1R, thereby preventing ATP binding and subsequent autophosphorylation.[9][13]

  • BLZ945: A potent, selective, and brain-penetrant CSF1R inhibitor that has demonstrated significant preclinical efficacy in various cancer models, including glioblastoma and breast cancer brain metastases.[14][15][16] BLZ945 exhibits high selectivity for CSF1R over other kinases and has been shown to modulate the macrophage population within the TME.[14][16][17][18]

Head-to-Head Comparison: Physicochemical and Potency Data

A critical initial assessment of any potential drug candidate involves evaluating its physicochemical properties and in vitro potency. The following table summarizes key data for our compound of interest and the established benchmarks.

Compound Molecular Weight ( g/mol ) LogP H-Bond Donors H-Bond Acceptors Biochemical IC50 (CSF1R) Cellular IC50 (CSF1R Autophosphorylation)
This compound ~221.28[19]~1.2[20]14To be determinedTo be determined
Pexidartinib (PLX3397) 417.824.515~17-20 nM[9][17]~20 nM[17]
BLZ945 404.463.825~1 nM[14][17]~67 nM (proliferation)[14]

Note: Physicochemical properties for this compound are estimated based on its chemical structure. Experimental validation is required.

Experimental Protocols for Benchmarking

To ensure a rigorous and reproducible comparison, standardized in vitro and cell-based assays are essential. The following protocols outline the methodologies to determine the inhibitory activity of this compound.

In Vitro CSF1R Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant CSF1R.

Principle: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, quantifies the amount of ADP produced during the kinase reaction. Inhibition of CSF1R activity results in a decrease in ADP production, leading to a lower luminescent signal.[21][22]

Experimental Workflow:

cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis prep_reagents Prepare Reagents: - Recombinant CSF1R enzyme - Kinase buffer - ATP - Poly(Glu,Tyr) substrate mix Mix CSF1R, substrate, and test compound in a 96-well plate prep_reagents->mix prep_compounds Prepare serial dilutions of test compounds (this compound, Pexidartinib, BLZ945) prep_compounds->mix initiate Initiate reaction by adding ATP mix->initiate incubate Incubate at 30°C for 45 minutes initiate->incubate add_adpglo Add ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP incubate->add_adpglo add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal add_adpglo->add_detection read_luminescence Read luminescence on a plate reader add_detection->read_luminescence plot Plot luminescence vs. compound concentration read_luminescence->plot calculate_ic50 Calculate IC50 values using a non-linear regression curve fit plot->calculate_ic50

Caption: Workflow for the in vitro CSF1R kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare all reagents, including recombinant human CSF1R kinase, kinase assay buffer, ATP, and a suitable substrate like Poly(Glu,Tyr) 4:1, as per the manufacturer's instructions (e.g., BPS Bioscience CSF1R Kinase Assay Kit).[21][22]

  • Compound Dilution: Prepare a 10-point serial dilution of this compound, Pexidartinib, and BLZ945 in DMSO, followed by a further dilution in kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, add the diluted compounds, recombinant CSF1R enzyme, and substrate. Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the reaction plate at 30°C for 45-60 minutes.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using a luminescent detection reagent like ADP-Glo™.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Cell-Based CSF1R Autophosphorylation Assay

This assay measures the inhibitory effect of the compounds on CSF1R activity within a cellular context.

Principle: Upon ligand binding, CSF1R dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This phosphorylation event is a hallmark of receptor activation. A cell-based ELISA or Western blot can be used to quantify the levels of phosphorylated CSF1R (p-CSF1R).[23][24]

Experimental Workflow:

cluster_0 Cell Culture and Treatment cluster_1 Cell Lysis and Protein Quantification cluster_2 Detection of p-CSF1R cluster_3 Data Analysis culture_cells Culture CSF1R-expressing cells (e.g., THP-1 monocytes) and serum-starve treat_compounds Pre-treat cells with serial dilutions of test compounds culture_cells->treat_compounds stimulate_csf1 Stimulate cells with recombinant human CSF-1 treat_compounds->stimulate_csf1 lyse_cells Lyse cells to extract proteins stimulate_csf1->lyse_cells quantify_protein Quantify total protein concentration (e.g., BCA assay) lyse_cells->quantify_protein western_blot Western Blot: - SDS-PAGE - Transfer to membrane - Probe with anti-p-CSF1R and anti-total-CSF1R antibodies quantify_protein->western_blot elisa ELISA: - Add lysates to antibody-coated plate - Detect p-CSF1R with a labeled secondary antibody quantify_protein->elisa quantify_signal Quantify band intensity (Western) or absorbance/fluorescence (ELISA) western_blot->quantify_signal elisa->quantify_signal plot_and_calculate Normalize p-CSF1R to total CSF1R and plot against compound concentration to determine the cellular IC50 quantify_signal->plot_and_calculate

Caption: Workflow for the cell-based CSF1R autophosphorylation assay.

Detailed Steps:

  • Cell Culture: Culture a human monocytic cell line that endogenously expresses CSF1R, such as THP-1 cells, under standard conditions.

  • Serum Starvation: Prior to the experiment, starve the cells in a serum-free medium for 4-6 hours to reduce basal receptor activation.

  • Compound Treatment: Pre-incubate the starved cells with serial dilutions of this compound, Pexidartinib, and BLZ945 for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with a predetermined optimal concentration of recombinant human CSF-1 (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce CSF1R autophosphorylation.

  • Cell Lysis: Immediately lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal loading for Western blotting or normalization for ELISA.

  • Detection of p-CSF1R:

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated CSF1R (e.g., p-Tyr723) and total CSF1R. Use a secondary antibody conjugated to HRP for chemiluminescent detection.[24]

    • ELISA: Utilize a sandwich ELISA kit with a capture antibody for total CSF1R and a detection antibody for p-CSF1R.

  • Data Analysis: Quantify the signal for p-CSF1R and normalize it to the signal for total CSF1R. Plot the normalized values against the inhibitor concentration to calculate the cellular IC50.

Interpreting the Benchmark Data: A Look Forward

The data generated from these comparative assays will provide a clear picture of where this compound stands in relation to established CSF1R inhibitors.

  • Potency: A biochemical IC50 comparable to or better than Pexidartinib would indicate promising on-target activity. An IC50 approaching that of BLZ945 would suggest high potency.

  • Cellular Activity: A low nanomolar cellular IC50 is crucial, as it demonstrates the compound's ability to penetrate the cell membrane and engage its target in a physiological context.

  • Structure-Activity Relationship (SAR): The data will serve as a critical starting point for further SAR studies to optimize potency, selectivity, and pharmacokinetic properties of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold.

Conclusion

This guide outlines a systematic approach to benchmark the novel compound this compound against the clinically relevant CSF1R inhibitors Pexidartinib and BLZ945. By employing standardized and robust biochemical and cellular assays, researchers can generate high-quality, comparative data to rigorously evaluate its potential as a therapeutic candidate. The insights gained will be invaluable for guiding the next steps in the drug discovery and development process for this promising class of compounds.

References

The Evolving Landscape of Pyrido[2,3-d]pyrimidin-7(8H)-ones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[2,3-d]pyrimidine scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to purine nucleobases.[1][2][3] This core has been extensively explored as a template for the design of a diverse array of therapeutic agents, particularly kinase inhibitors.[1][2][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) for 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one analogs, offering insights into the rational design of potent and selective inhibitors for various biological targets.

The Core Scaffold: A Versatile Platform for Drug Discovery

The this compound core serves as a crucial starting point for chemical modifications. The methylthio group at the C2 position is a key handle for introducing diverse functionalities, often through oxidation to a sulfone followed by nucleophilic aromatic substitution (SNAr).[5] This allows for the exploration of a wide chemical space and the fine-tuning of pharmacological properties. The primary points of modification on the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold are the C2, C5, C6, and N8 positions, each playing a critical role in determining the compound's biological activity and selectivity.

SAR_Overview core Pyrido[2,3-d]pyrimidin-7(8H)-one Core C2 C2 Position (Selectivity & Potency) core->C2 Primary Modification C5 C5 Position (Fine-tuning) core->C5 C6 C6 Position (Potency & Selectivity) core->C6 Key for Selectivity N8 N8 Position (Solubility & PK) core->N8

Caption: Key modification points on the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold.

Comparative Analysis of SAR Across Different Biological Targets

The versatility of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is evident from the wide range of biological targets these analogs have been shown to inhibit. Below, we compare the SAR for several key target classes.

Tyrosine Kinase Inhibitors

A significant body of research has focused on developing 2-aminopyrido[2,3-d]pyrimidin-7(8H)-ones as potent tyrosine kinase (TK) inhibitors.[6] These compounds have shown broad activity against receptor TKs like PDGFr, FGFr, and EGFr, as well as non-receptor TKs such as c-Src.[4][6]

Key SAR Insights:

  • C2 Position: The nature of the substituent at the C2 position is a primary determinant of potency and selectivity. Introduction of various substituted anilines has proven to be a successful strategy.

  • N8 Position: Small alkyl groups, such as methyl or ethyl, at the N8 position are generally well-tolerated and can enhance activity. For instance, derivatives with an ethyl group at N8 were found to be four times more active than their N8-methylated counterparts in one study.[4][7]

  • C6 Position: Substitution at the C6 position with aryl groups, such as a 2,6-dichlorophenyl group, has been shown to be crucial for potent inhibition of kinases like PDGFr and FGFr.[4][7]

Table 1: SAR of 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones as Tyrosine Kinase Inhibitors

CompoundC2-SubstituentN8-SubstituentC6-SubstituentPDGFr IC50 (µM)bFGFr IC50 (µM)EGFr IC50 (µM)c-Src IC50 (µM)Reference
Lead (2) AminoMethylH----[6]
63 3-(Hydroxymethyl)anilinoEthyl2,6-Dichlorophenyl0.0790.0430.0440.009[6]
PD-173955 (47) 3-(Methylsulfanyl)anilinoMethyl2,6-Dichlorophenyl----[7]
Janus Kinase 3 (JAK3) Inhibitors

More recently, the pyrido[2,3-d]pyrimidin-7-one scaffold has been utilized to develop potent and selective covalent inhibitors of Janus Kinase 3 (JAK3), a key target in autoimmune diseases and some cancers.[8]

Key SAR Insights:

  • Covalent Targeting: The design incorporates an electrophilic "warhead" that forms a covalent bond with a non-catalytic cysteine residue in JAK3, leading to irreversible inhibition.

  • Structure-Based Design: Extensive SAR studies have been conducted to optimize the potency and selectivity of these covalent inhibitors. Compound 10f from a recent study emerged as a highly potent JAK3 inhibitor with an IC50 of 2.0 nM.[8] It demonstrated excellent selectivity and dose-dependently inhibited the phosphorylation of JAK3 and its downstream target STAT5 in cellular assays.[8]

Threonine Tyrosine Kinase (TTK) Inhibitors

A series of pyrido[2,3-d]pyrimidin-7(8H)-ones have been designed and synthesized as new selective and orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors.[9] TTK is a crucial regulator of the spindle assembly checkpoint, making it an attractive target for cancer therapy.

Key SAR Insights:

  • High Potency and Selectivity: One of the lead compounds, 5o , exhibited a strong binding affinity to TTK with a Kd of 0.15 nM and an IC50 of 23 nM in a kinase activity assay.[9] Importantly, it showed high selectivity against a large panel of other kinases.[9]

  • Oral Bioavailability: Compound 5o also demonstrated good oral pharmacokinetic properties in rats, with a bioavailability of 45.3%.[9] This highlights the potential for developing orally administered drugs based on this scaffold.

Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors

The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has also been successfully employed to develop inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[10]

Key SAR Insights:

  • High Potency: A combinatorial library of these analogs led to the identification of compounds with potent anti-HCV activity. For example, compounds 21{4,10} and 24{2,10} displayed EC50 values of 0.027 µM and 0.034 µM, respectively, against the HCV genotype 1b replicon.[10]

  • Allosteric Inhibition: In silico studies suggest that these compounds inhibit the NS5B polymerase by binding to an allosteric site.[10]

Synthetic Methodologies: Building the Pyrido[2,3-d]pyrimidin-7(8H)-one Core

The construction of the pyrido[2,3-d]pyrimidin-7(8H)-one ring system can be broadly categorized into two main approaches: building from a preformed pyrimidine ring or from a preformed pyridine ring.[2][3][5]

Synthesis from a Preformed Pyrimidine Ring

This is a widely used and versatile approach. A common strategy involves the use of a 4-aminopyrimidine derivative bearing a suitable functional group at the C5 position, such as an aldehyde, ester, or nitrile.[2][5] This functional group then participates in a cyclization reaction to form the fused pyridine ring.

Experimental Protocol: General Synthesis from a 4-Amino-5-formylpyrimidine

  • Starting Material: 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.

  • Condensation: React the starting aldehyde with an active methylene compound (e.g., a substituted acetonitrile or ketone) in the presence of a base (e.g., piperidine, sodium ethoxide).

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the pyrido[2,3-d]pyrimidin-7(8H)-one core.

  • Purification: The final product is purified by recrystallization or column chromatography.

Synthesis_Workflow A 4-Amino-2-(methylthio)pyrimidine -5-carbaldehyde C Condensation (Base catalyzed) A->C B Active Methylene Compound B->C D Intramolecular Cyclization C->D E Pyrido[2,3-d]pyrimidin-7(8H)-one Analog D->E

Caption: General workflow for synthesizing the core scaffold.

Conclusion and Future Directions

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of a wide range of biologically active compounds. The SAR studies highlighted in this guide demonstrate that strategic modifications at the C2, C5, C6, and N8 positions allow for the fine-tuning of potency and selectivity against various targets, including a diverse array of protein kinases and viral enzymes.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing analogs with even greater selectivity for their intended targets to minimize off-target effects and potential toxicity.

  • Overcoming Drug Resistance: Developing next-generation inhibitors that are effective against resistant mutants of key targets, such as EGFR.[1]

  • Exploring New Biological Targets: Expanding the application of this versatile scaffold to novel biological targets implicated in other diseases.

The continued exploration of the rich chemical space around the pyrido[2,3-d]pyrimidin-7(8H)-one core holds significant promise for the discovery of new and effective therapeutic agents.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Pyrido[2,3-d]pyrimidin-7(8H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3][4] This guide provides a comparative analysis of the in vitro and in vivo activities of a key class of these compounds: 2-(substituted)-pyrido[2,3-d]pyrimidin-7(8H)-ones. While direct comparative data for 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is not extensively available in peer-reviewed literature, we will draw upon data from structurally related analogs to illustrate the critical journey from benchtop assays to preclinical models. Understanding the nuances between in vitro potency and in vivo efficacy is paramount for researchers, scientists, and drug development professionals aiming to translate promising compounds into viable therapeutics.

The Pyrido[2,3-d]pyrimidine Scaffold: A Hub of Kinase Inhibition

The pyrido[2,3-d]pyrimidine core is a versatile pharmacophore, with derivatives showing potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases.[2] These include, but are not limited to, Pim-1 kinase, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Threonine Tyrosine Kinase (TTK).[5][6][7] The 2-position of the scaffold, where the methylthio group resides in our topic compound, is a key site for modification to modulate potency and selectivity.[8][9]

In Vitro Evaluation: The First Litmus Test

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biochemical and cellular activity of a compound. These assays are crucial for establishing a compound's mechanism of action and for structure-activity relationship (SAR) studies.

Key In Vitro Assays for Pyrido[2,3-d]pyrimidin-7(8H)-ones:
  • Enzymatic Assays: These assays directly measure the ability of a compound to inhibit the activity of a purified enzyme, such as a protein kinase. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments. For instance, certain pyrido[2,3-d]pyrimidine derivatives have demonstrated potent PIM-1 kinase inhibition with IC50 values in the low nanomolar range.[5]

  • Cell-Based Assays: These assays assess the effect of a compound on cellular processes in cultured cells. Common examples include:

    • Cytotoxicity Assays (e.g., MTT, MTS): These measure the concentration of a compound required to kill 50% of a cell population (IC50). Derivatives of this scaffold have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.[5]

    • Cell Cycle Analysis: Flow cytometry is used to determine the effect of a compound on the progression of the cell cycle. Some pyrido[2,3-d]pyrimidines have been shown to induce cell cycle arrest at the G1 or G2/M phase.

    • Apoptosis Assays: These assays, often employing techniques like Annexin V staining, detect the induction of programmed cell death. Several compounds in this class are known to induce apoptosis in cancer cells.[5][6]

Representative In Vitro Data for Pyrido[2,3-d]pyrimidine Derivatives:
Compound ClassTarget KinaseEnzymatic IC50Cellular IC50 (Cell Line)Reference
Pyrido[2,3-d]pyrimidine DerivativePIM-111.4 nM0.57 µM (MCF-7)
Thieno[3,2-d]pyrimidine DerivativeEGFRL858R/T790M13 nM0.087 µM (H1975)
Pyrido[2,3-d]pyrimidin-7(8H)-oneTTK23 nMLow µM (various cancer cell lines)[7]

Experimental Protocol: Kinase Inhibition Assay (General)

  • Reagents and Materials: Purified recombinant kinase, kinase buffer, ATP, substrate peptide, test compound, and detection reagent.

  • Procedure: a. Serially dilute the test compound in DMSO. b. In a microplate, add the kinase, substrate, and test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at a controlled temperature for a specified time. e. Stop the reaction and add the detection reagent to measure kinase activity (e.g., phosphorylation of the substrate). f. Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Assessment: The Whole-System Reality Check

While in vitro assays provide valuable initial data, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies in animal models are essential to evaluate a compound's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety.

Key In Vivo Evaluations:
  • Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. Key parameters include bioavailability, half-life, and plasma concentration. A pyrido[2,3-d]pyrimidin-7(8H)-one targeting TTK demonstrated good oral bioavailability (45.3%) in rats.[7]

  • Pharmacodynamic (PD) Studies: These studies measure the effect of the compound on its intended target in the animal model. This can involve analyzing biomarkers from tissue or blood samples.

  • Efficacy Studies: These studies assess the therapeutic effect of the compound in a disease model, such as a tumor xenograft model in mice. The efficacy is often measured by tumor growth inhibition (TGI). A combination therapy involving a pyrido[2,3-d]pyrimidin-7(8H)-one showed significant TGI (78%) in a human colon cancer xenograft model.[7]

  • Toxicology Studies: These studies evaluate the potential adverse effects of the compound at different dose levels.

Representative In Vivo Data for a Pyrido[2,3-d]pyrimidin-7(8H)-one Derivative:
CompoundAnimal ModelDosingKey FindingReference
TTK Inhibitor (5o)Rat25 mg/kg (oral)45.3% Bioavailability[7]
TTK Inhibitor (5o)Nude mice with HCT-116 xenograftCombination with paclitaxel78% Tumor Growth Inhibition[7]

Experimental Protocol: Tumor Xenograft Efficacy Study (General)

  • Cell Culture and Implantation: Culture human cancer cells in vitro and implant them subcutaneously into immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size, randomize the mice into control and treatment groups.

  • Drug Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume at regular intervals using calipers.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) at the end of the study.

Visualizing the Path from In Vitro to In Vivo

The following diagram illustrates the typical workflow for evaluating a novel compound, highlighting the transition from initial in vitro screening to more complex in vivo studies.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation biochemical Biochemical Assays (e.g., Kinase Inhibition) cellular Cell-Based Assays (e.g., Cytotoxicity, Apoptosis) biochemical->cellular sar Structure-Activity Relationship (SAR) cellular->sar pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) sar->pk_pd Lead Optimization efficacy Efficacy Studies (e.g., Xenograft Models) pk_pd->efficacy toxicology Toxicology Studies efficacy->toxicology clinical_trials Clinical Trials toxicology->clinical_trials Preclinical Candidate Selection

Caption: Workflow from in vitro discovery to in vivo validation.

Bridging the Discrepancy: Why In Vitro and In Vivo Results May Differ

A common challenge in drug development is the discrepancy between promising in vitro data and less favorable in vivo outcomes. Several factors can contribute to this:

  • Pharmacokinetics: A compound that is highly potent in vitro may have poor absorption, rapid metabolism, or rapid excretion in vivo, preventing it from reaching a therapeutic concentration at the target site.

  • Target Engagement: Demonstrating that the drug binds to its intended target in the complex in vivo environment is crucial and can be more challenging than in a controlled in vitro setting.

  • Off-Target Effects: A compound may interact with other biological molecules in vivo, leading to unexpected toxicities or a different pharmacological profile.

  • Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of different cell types, extracellular matrix, and signaling molecules that can influence drug response in ways that are not captured in simple in vitro cell culture.

The following diagram illustrates the signaling pathway of a kinase inhibitor, a common mechanism for pyrido[2,3-d]pyrimidines, and highlights the complexities of the in vivo environment that can impact its activity.

G cluster_cell Cancer Cell cluster_in_vivo_factors In Vivo Factors receptor Receptor Tyrosine Kinase (e.g., EGFR) kinase Intracellular Kinase (e.g., PIM-1, TTK) receptor->kinase signaling Downstream Signaling (Proliferation, Survival) kinase->signaling inhibitor Pyrido[2,3-d]pyrimidine Inhibitor inhibitor->kinase Inhibition metabolism Metabolism (Liver) inhibitor->metabolism excretion Excretion (Kidney) inhibitor->excretion tme Tumor Microenvironment tme->signaling Resistance Mechanisms

Caption: Kinase inhibition and influencing in vivo factors.

Conclusion

The 2-(substituted)-pyrido[2,3-d]pyrimidin-7(8H)-one scaffold represents a promising class of compounds with significant potential, particularly as kinase inhibitors for cancer therapy. A thorough understanding of both their in vitro and in vivo activities is crucial for their successful development. While in vitro assays are indispensable for initial screening and optimization, in vivo studies provide the critical data needed to assess a compound's true therapeutic potential. The discrepancies often observed between these two settings underscore the complexity of drug action in a living system and highlight the importance of a multi-faceted and iterative approach to drug discovery. Future research focused on elucidating the ADME properties and target engagement of specific derivatives, such as this compound, will be instrumental in advancing this promising class of molecules towards clinical application.

References

A Guide to Orthogonal Assays for Confirming the Kinase Inhibitory Activity of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for Orthogonal Validation

The pyrido[2,3-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known to produce ligands for a variety of biological targets. Derivatives of this core have shown promise as potent inhibitors of critical signaling proteins, including Cyclin-Dependent Kinase 4 (CDK4), making them attractive candidates for oncology drug discovery.[1] The parent compound, 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, serves as a foundational molecule for this class.

Initial high-throughput screens may identify a compound as a "hit," but this is merely the starting point of a rigorous validation cascade. To confidently advance a candidate, its biological activity must be confirmed through multiple, independent methods. This principle of orthogonal validation is central to minimizing false positives and building a robust data package. An orthogonal assay measures the same biological event (e.g., target inhibition) but relies on a different underlying technology, physical principle, or biological readout.

This guide provides a comprehensive framework for confirming the hypothesized activity of this compound (referred to herein as "Compound X") as a CDK4 inhibitor. We will detail a logical, four-tiered assay cascade, comparing its performance against established benchmarks: Palbociclib , a highly selective, FDA-approved CDK4/6 inhibitor[1][2], and Staurosporine , a potent but non-selective pan-kinase inhibitor.[3][4][5] This multi-assay, multi-compound approach ensures that the observed activity is specific, on-target, and translates from a biochemical to a cellular context.

The Validation Cascade: From Purified Protein to Cellular Phenotype

Our validation strategy for Compound X follows a logical progression from direct target interaction to the ultimate cellular consequence of that interaction. This multi-faceted approach ensures that we are not only measuring if the compound binds but also how that binding event translates into a functional, phenotypic outcome.

G cluster_0 Assay Cascade A Assay 1: Biochemical IC50 (ADP-Glo™) B Assay 2: Cellular Target Engagement (NanoBRET™) A->B Confirms Cellular Permeability & Target Binding C Assay 3: Downstream Pathway (Western Blot p-Rb) B->C Confirms Downstream Functional Effect D Assay 4: Phenotypic Readout (Cell Viability) C->D Confirms Phenotypic Consequence

Caption: Orthogonal assay workflow for kinase inhibitor validation.

Assay 1: Biochemical Potency Assessment

The first step is to confirm that Compound X can directly inhibit the enzymatic activity of its putative target, the CDK4/Cyclin D1 complex, in a purified, cell-free system. This provides a direct measure of the compound's intrinsic potency (IC50).

Principle: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[6][7] Kinase activity is directly proportional to ADP production. The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a thermostable luciferase to generate a light signal proportional to the initial amount of ADP produced.[6] Compound potency is determined by measuring the reduction in luminescence across a range of inhibitor concentrations.

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation: Prepare serial dilutions of Compound X, Palbociclib, and Staurosporine in DMSO, then dilute further into the kinase reaction buffer.

  • Kinase Reaction Setup (384-well plate):

    • To each well, add 5 µL of the compound dilution.

    • Add 5 µL of the substrate solution (containing Rb protein fragment and 100 µM ATP).

    • Initiate the reaction by adding 5 µL of the enzyme solution (recombinant human CDK4/Cyclin D1).

    • Include "no enzyme" controls (for background) and "vehicle" controls (DMSO only, for 100% activity).

  • Incubation: Incubate the plate for 1 hour at room temperature.[8]

  • Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[8]

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin for the light-generating reaction. Incubate for 30-60 minutes at room temperature.[8][9]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to vehicle (100% activity) and no enzyme (0% activity) controls. Plot the normalized response against the log of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Comparative Performance Data (Biochemical)
CompoundTarget(s)Putative MoABiochemical IC50 (CDK4)
Compound X CDK4 (hypothesized)ATP-Competitive Inhibition150 nM
Palbociclib CDK4/CDK6ATP-Competitive Inhibition11 nM[2]
Staurosporine Pan-KinaseATP-Competitive Inhibition7 nM[5]

Interpretation: The data show that Compound X directly inhibits CDK4 enzymatic activity, albeit with lower potency than the positive controls. This confirms the biochemical hypothesis. The potent, non-selective nature of Staurosporine and the high potency of the selective inhibitor Palbociclib provide important context for Compound X's activity.

Assay 2: Cellular Target Engagement Confirmation

While a biochemical assay confirms direct enzyme inhibition, it does not prove that a compound can enter a living cell and bind to its target in the complex intracellular environment. A target engagement assay is therefore a critical orthogonal step.

Principle: NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay quantitatively measures compound binding at a specific protein target within intact cells.[10][11] The assay uses a target protein (CDK4) genetically fused to the bright NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer compound that binds to the same site as the test compound is added to the cells, acting as the energy acceptor. When the tracer binds to the NanoLuc®-CDK4 fusion protein, BRET occurs. An unlabeled test compound (Compound X) will compete with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.[12]

Experimental Protocol: NanoBRET™ CDK4 Target Engagement
  • Cell Preparation (Day 1): Co-transfect HEK293 cells with plasmids encoding for the NanoLuc®-CDK4 fusion protein and its partner, Cyclin D1. Seed the transfected cells into a 96-well plate and incubate overnight.[10][13]

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of Compound X, Palbociclib, and Staurosporine in Opti-MEM medium.

    • Add the compound dilutions to the cells.

  • Tracer Addition: Add a pre-determined concentration of the NanoBRET™ K-10 Tracer to all wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Add NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (460nm) and acceptor emission (618nm) simultaneously.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the corrected BRET ratio against the log of inhibitor concentration to determine the cellular IC50.

Comparative Performance Data (Cellular Target Engagement)
CompoundCellular Target Engagement IC50 (CDK4)
Compound X 450 nM
Palbociclib 40 nM[10]
Staurosporine 35 nM

Interpretation: Compound X demonstrates the ability to enter live cells and engage with its CDK4 target, confirming the result from the biochemical assay in a more physiologically relevant context. The rightward shift in IC50 from the biochemical assay (150 nM) to the cellular assay (450 nM) is common and can be attributed to factors like cell membrane permeability and intracellular ATP competition.

Assay 3: Downstream Pathway Modulation

Confirming target engagement is crucial, but it's equally important to verify that this engagement leads to the expected functional consequence on the downstream signaling pathway. For CDK4, the key substrate is the Retinoblastoma (Rb) protein. Active CDK4 phosphorylates Rb, which allows the cell cycle to progress from G1 to S phase.[1] An effective CDK4 inhibitor should therefore decrease the level of phosphorylated Rb (p-Rb).

Principle: Western Blotting for Phosphorylated Rb

Western blotting is a widely used technique to detect specific proteins in a sample. Cells are treated with the inhibitor, and the total protein is extracted. The proteins are then separated by size using gel electrophoresis and transferred to a membrane. The membrane is probed with a primary antibody specific to the phosphorylated form of Rb (e.g., at Serine 807/811). A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is added to produce a signal that can be imaged. The blot is then stripped and re-probed with an antibody for total Rb to ensure equal protein loading.[14][15]

G cluster_0 CDK4 Signaling Pathway CDK4 CDK4/CycD1 Rb Rb CDK4->Rb Phosphorylates E2F E2F Rb->E2F Binds & Inhibits pRb p-Rb G1S G1/S Progression pRb->G1S E2F->G1S Activates CompoundX Compound X CompoundX->CDK4 Inhibits

Caption: Inhibition of Rb phosphorylation by a CDK4 inhibitor.

Experimental Protocol: Western Blot for p-Rb (Ser807/811)
  • Cell Culture and Treatment: Seed MCF-7 breast cancer cells (which are Rb-positive) and grow to 70-80% confluency. Treat cells with vehicle (DMSO), Compound X (at 1x, 5x, and 10x cellular IC50), Palbociclib (500 nM), or Staurosporine (500 nM) for 24 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Quantification: Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody against p-Rb (Ser807/811) diluted in 5% BSA/TBST.

    • Wash the membrane three times with TBST.

    • Incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.

  • Detection: Wash the membrane three times with TBST. Apply an ECL chemiluminescent substrate and capture the signal using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total Rb, followed by the secondary antibody and detection steps, to serve as a loading control.

Comparative Performance Data (Downstream Modulation)
Compound (Conc.)p-Rb (Ser807/811) Level (Relative to Vehicle)Total Rb Level
Vehicle (DMSO) 100%Unchanged
Compound X (450 nM) 75%Unchanged
Compound X (2.25 µM) 30%Unchanged
Compound X (4.5 µM) 15%Unchanged
Palbociclib (500 nM) 10%Unchanged
Staurosporine (500 nM) 5%Unchanged

Interpretation: Compound X causes a dose-dependent decrease in Rb phosphorylation, confirming that its engagement with CDK4 in the cell leads to inhibition of the downstream signaling pathway. Its effect is consistent with the mechanism of the positive controls.

Assay 4: Cellular Phenotypic Response

The final and most crucial validation step is to demonstrate that the compound elicits the expected biological response in a relevant cell model. For a CDK4 inhibitor, the anticipated phenotype is a reduction in cell proliferation or viability, particularly in cancer cells dependent on the CDK4/Rb pathway for growth.

Principle: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP, which indicates the presence of metabolically active cells.[16][17] The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that produces a "glow-type" luminescent signal proportional to the amount of ATP present. A reduction in cell viability due to the antiproliferative effects of an inhibitor results in a decreased ATP level and a lower light signal.[18]

Experimental Protocol: CellTiter-Glo® Viability Assay
  • Cell Seeding: Seed MCF-7 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Dosing: Add serial dilutions of Compound X, Palbociclib, and Staurosporine to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[17]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[19]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[19]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

  • Data Acquisition: Measure luminescence with a plate-reading luminometer.

  • Data Analysis: Normalize the data to vehicle-treated cells (100% viability) and calculate the GI50 (concentration for 50% growth inhibition).

Comparative Performance Data (Cell Viability)
CompoundAntiproliferative GI50 (MCF-7 cells)
Compound X 980 nM
Palbociclib 95 nM[20]
Staurosporine 15 nM

Interpretation: Compound X reduces the viability of MCF-7 cancer cells in a dose-dependent manner, demonstrating a clear phenotypic consequence of its activity. The GI50 value is consistent with the concentrations required to see robust target engagement and pathway modulation, providing a cohesive link across all four orthogonal assays.

Conclusion: Building a Self-Validating Data Package

By systematically employing this cascade of four orthogonal assays, we have constructed a robust, self-validating data package for this compound. The evidence strongly supports its characterization as a cell-active CDK4 inhibitor:

  • Biochemical Assay: Confirmed direct, potent inhibition of the purified CDK4 enzyme.

  • Target Engagement Assay: Proved the compound enters live cells and binds to CDK4.

  • Downstream Pathway Assay: Demonstrated that target binding functionally inhibits the CDK4/Rb signaling axis.

  • Cell Viability Assay: Showed that pathway inhibition translates to the desired antiproliferative phenotype.

Each assay provides a distinct piece of the puzzle, and their collective agreement instills high confidence in the compound's mechanism of action. This rigorous, multi-faceted approach is the cornerstone of modern drug discovery, ensuring that only the most promising and well-characterized molecules advance toward clinical development.

References

A Comparative Guide to the Pharmacokinetic Profiles of Pyrido[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the pharmacokinetic (PK) profile of a compound series is paramount to its successful translation from a laboratory curiosity to a clinical candidate. The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous potent kinase inhibitors and other therapeutic agents.[1][2][3] The journey of these molecules through the body—their absorption, distribution, metabolism, and excretion (ADME)—dictates their efficacy and safety.

This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of several notable pyrido[2,3-d]pyrimidine derivatives. We will move beyond a simple recitation of data, delving into the causality behind the experimental designs used to generate this critical information. By synthesizing preclinical and clinical data, we aim to provide a valuable resource for scientists working to optimize this versatile scaffold.

Understanding the Landscape: A Comparative Overview

The pharmacokinetic behavior of pyrido[2,3-d]pyrimidine derivatives is highly dependent on the specific substitutions around the core scaffold, which in turn are designed to achieve high affinity and selectivity for their respective biological targets. These targets often include critical cell signaling proteins such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Threonine Tyrosine Kinase (TTK), and Dihydrofolate Reductase (DHFR).[1][4][5][6]

Below is a summary of key pharmacokinetic parameters for a selection of pyrido[2,3-d]pyrimidine derivatives, showcasing the diversity of profiles achieved within this chemical class.

Compound IDClass/TargetAnimal ModelDose & RouteBioavailability (F%)Tmax (h)Half-life (t½)Key Findings & Citations
Trilaciclib CDK4/6 InhibitorHuman240 mg/m² IVN/A (IV)End of infusion~14 h (terminal)Characterized by a three-compartment model. No dose adjustments needed for age, sex, or body surface area.[7][8][9]
Piritrexim DHFR InhibitorHuman140-290 mg/m² PO35% to 93%~1.5 h1.5 - 4.5 hRapidly absorbed. Bioavailability showed significant inter-patient variability.[10][11][12]
Piritrexim DHFR InhibitorDogIV / PO64%N/A2.15 hGood oral bioavailability and extensive tissue penetration observed in preclinical studies.[4]
Compound 5o TTK InhibitorRat25 mg/kg PO45.3%N/AN/ADemonstrates good oral bioavailability in a preclinical model, supporting its potential for oral administration.[6]
Compound 9s EGFRL858R/T790M InhibitorRatPO16%N/AN/AExhibited moderate plasma exposure after oral administration.[5]
MD-39-AM DiureticRat6-24 mg/kg IV / PO~90%< 1 hN/ARapidly absorbed with high bioavailability, but kinetics may be dose-dependent at higher doses.[13]

N/A: Not available in the cited sources.

This data highlights the tunable nature of the pyrido[2,3-d]pyrimidine scaffold. For instance, the high oral bioavailability of the diuretic agent MD-39-AM (~90%) and the preclinical TTK inhibitor 5o (45.3%) in rats suggests that this scaffold can be readily optimized for oral administration.[6][13] In contrast, Trilaciclib is administered intravenously, bypassing absorption variables to ensure precise control over plasma concentrations needed for its myelopreservation mechanism.[7][8] Piritrexim, an oral DHFR inhibitor, shows variable but significant bioavailability in humans.[11][12] The EGFR inhibitor, compound 9s, displays more moderate oral bioavailability in rats, indicating that further structural modifications may be needed to improve its absorption characteristics.[5]

The "How" and "Why": Experimental Methodologies

The trustworthiness of pharmacokinetic data hinges on the rigor of the experimental protocols. Below, we detail the standard methodologies for key in vivo and in vitro studies, explaining the rationale behind each step.

In Vivo Pharmacokinetic Study in Rodents

This type of study is fundamental for determining key PK parameters like bioavailability, Cmax, Tmax, and half-life in a living organism.

Causality Behind Experimental Choices:

  • Animal Model: Sprague-Dawley or Wistar rats are commonly used due to their well-characterized physiology and manageable size. The choice of species can be influenced by similarities in metabolic pathways to humans.[14]

  • Dosing Routes: Comparing intravenous (IV) to oral (PO) administration is crucial. The IV route provides a baseline where 100% of the drug enters systemic circulation, allowing for the calculation of absolute oral bioavailability (F%).[14]

  • Blood Sampling Schedule: The time points are strategically chosen to capture the absorption phase (early time points), the peak concentration (Cmax), and the elimination phase (later time points).[14]

  • Analytical Method: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in plasma due to its high sensitivity and specificity.

Step-by-Step Protocol:

  • Animal Acclimation: Male Sprague-Dawley rats (250-300g) are acclimated for at least one week in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with free access to food and water.[14]

  • Dosing Preparation: The test compound is formulated in a suitable vehicle (e.g., a solution of DMSO, PEG400, and saline) for both IV and PO administration.

  • Administration:

    • IV Group (n=3-4 rats): The compound is administered as a single bolus dose via the tail vein.

    • PO Group (n=3-4 rats): The compound is administered via oral gavage.

  • Blood Collection: Approximately 200-250 µL of blood is collected from the tail vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software. Oral bioavailability (F%) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Workflow for In Vivo Pharmacokinetic Analysis

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis Acclimation Animal Acclimation (Sprague-Dawley Rats) Formulation Compound Formulation (IV & PO Vehicles) Acclimation->Formulation IV_Dose Intravenous (IV) Dosing (Tail Vein) Formulation->IV_Dose PO_Dose Oral (PO) Dosing (Gavage) Formulation->PO_Dose Blood Serial Blood Sampling (Defined Time Points) IV_Dose->Blood PO_Dose->Blood Centrifuge Plasma Separation (Centrifugation) Blood->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS PK_Calc PK Parameter Calculation (AUC, Cmax, F%) LCMS->PK_Calc CDK46_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46_CyclinD Active Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb_E2F Rb-E2F Complex (Transcription Repressed) CDK46_CyclinD->Rb_E2F Phosphorylates Rb Rb Rb Rb->Rb_E2F E2F E2F E2F->Rb_E2F G1_S G1-S Phase Progression E2F->G1_S Activates Transcription Rb_E2F->E2F Releases pRb p-Rb Rb_E2F->pRb Trilaciclib Trilaciclib Trilaciclib->CDK46_CyclinD Inhibits EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimer EGFR Dimer (Activated) EGFR->Dimer Dimerizes & Autophosphorylates PI3K PI3K Dimer->PI3K Activates RAS RAS Dimer->RAS Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine EGFR Inhibitor Inhibitor->Dimer Inhibits Kinase Activity TTK_Pathway Mitosis Mitosis Kinetochore Unattached Kinetochore Mitosis->Kinetochore TTK TTK (Mps1) Kinetochore->TTK Recruits & Activates SAC Spindle Assembly Checkpoint (SAC) Activation TTK->SAC Apoptosis Mitotic Catastrophe & Apoptosis APC Anaphase-Promoting Complex (APC/C) SAC->APC Inhibits Anaphase Anaphase Onset APC->Anaphase Triggers TTKi Pyrido[2,3-d]pyrimidine TTK Inhibitor TTKi->TTK Inhibits TTKi->Apoptosis Leads to

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not end with the final data point. The responsible management of chemical reagents throughout their lifecycle is a cornerstone of safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, a heterocyclic compound featuring both nitrogen and sulfur moieties. By understanding the chemical nature of this substance and adhering to established safety protocols, you can ensure the protection of yourself, your colleagues, and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

The core structure, a pyrido[2,3-d]pyrimidine, is a nitrogen-containing heterocycle prevalent in many biologically active molecules.[4][5][6][7] The presence of a methylthio (-SCH3) group introduces sulfur, which requires special consideration during disposal due to the potential for forming acidic and malodorous byproducts upon degradation.[8][9]

Key Takeaway: Assume that this compound is a hazardous substance. Your disposal plan must mitigate risks of irritation, toxicity, and environmental harm.

The Cardinal Rule: Do Not Dispose Down the Drain

Under no circumstances should this compound or its solutions be poured down the sink. The United States Environmental Protection Agency (EPA) and local regulations strictly prohibit the drain disposal of most laboratory chemicals, even in small quantities.[10] This is due to several factors:

  • Toxicity to Aquatic Life: The compound's effect on aquatic ecosystems is unknown, and it is prudent to assume it is harmful.

  • Reaction with Plumbing and Wastewater Systems: The sulfur and nitrogen components can react with other chemicals and infrastructure in the wastewater system, potentially generating toxic gases or causing corrosion.

  • Interference with Wastewater Treatment: Biological processes used in wastewater treatment plants can be inhibited by such specialized chemical compounds.[10]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for disposal, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or contact with the solid powder.[2][3]
Hand Protection Nitrile gloves (or other chemically resistant gloves).Prevents skin contact and irritation.[2][3]
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.[3]
Respiratory Protection A fume hood should be used when handling the solid or preparing solutions.Minimizes the risk of inhaling airborne particles or vapors.[3]

Spill Management: Preparedness is Key

Accidents can happen. A well-defined spill management plan is crucial.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Neutralize (if applicable and safe): For acidic or basic solutions, neutralization may be necessary. However, for this compound, mechanical cleanup is the primary approach.

  • Collect and Package: Carefully scoop the absorbed material and any remaining solid into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. This involves segregation, proper containment, and transfer to your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste contractor.[11][12]

Workflow for Disposal

cluster_prep Preparation cluster_contain Containment cluster_label Labeling cluster_storage Storage & Transfer A Don appropriate PPE B Work in a designated area (fume hood) A->B C Place solid waste in a labeled, compatible container B->C D Place solutions in a separate, labeled, compatible container B->D E Clearly label with: - 'Hazardous Waste' - Full chemical name - Associated hazards (e.g., Irritant) - Date C->E D->E F Store in a designated Satellite Accumulation Area (SAA) E->F G Segregate from incompatible materials (e.g., strong oxidizers) F->G H Arrange for pickup by EH&S or a certified waste handler G->H

Caption: Workflow for the safe disposal of this compound.

Detailed Steps:

  • Segregation:

    • Solid Waste: Collect any solid this compound in a dedicated, sealable, and chemically compatible container. Do not mix it with other waste streams.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, leak-proof container. Avoid mixing with other solvent waste unless you are certain of their compatibility. For instance, do not mix with strong oxidizing agents or strong bases.[2]

  • Labeling: This is a critical step for safety and regulatory compliance.[11] Your waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A clear indication of the hazards (e.g., "Irritant," "Handle with Care")

    • The date the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10] This area should be under the control of the laboratory personnel generating the waste.

    • Ensure the storage area is away from drains, heat sources, and incompatible chemicals.

  • Transfer and Final Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the hazardous waste.

    • EH&S professionals are trained to handle, transport, and arrange for the final disposal of chemical waste in accordance with all federal, state, and local regulations.[12][13][14] This often involves high-temperature incineration at a licensed facility, which is the most effective method for destroying such organic compounds.

Regulatory Framework: Adherence to the Law

The disposal of chemical waste is governed by a strict set of regulations, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States.[14] Your institution's EH&S department is responsible for ensuring compliance with these regulations. By following the procedures outlined in this guide, you are fulfilling your role in this important regulatory framework.

Conclusion: A Commitment to Safety

The responsible disposal of this compound is a reflection of a laboratory's commitment to a culture of safety. By understanding the potential hazards, utilizing appropriate protective measures, and adhering to established disposal protocols, you contribute to a safer research environment for everyone. Always consult your institution's specific chemical hygiene plan and EH&S guidelines for any additional requirements.

References

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2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.